molecular formula C25H14BrF11N2O2 B15604914 Broflanilide CAS No. 207727-04-5

Broflanilide

Cat. No.: B15604914
CAS No.: 207727-04-5
M. Wt: 663.3 g/mol
InChI Key: QSLZKWPYTWEWHC-UHFFFAOYSA-N
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Description

Broflanilide is a benzamide obtained by formal condensation of the carboxy group of 3-[benzoyl(methyl)amino]-2-fluorobenzoic acid with the amino group of 2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline. An insecticide that exhibits high larvicidal activity against Spodoptera litura and is effective against pests with resistance to cyclodienes and fipronil It has a role as an agrochemical, a GABA antagonist and an insecticide. It is a member of benzamides, a member of monofluorobenzenes, an organofluorine insecticide, a member of bromobenzenes and a member of (trifluoromethyl)benzenes.

Properties

IUPAC Name

3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H14BrF11N2O2/c1-39(21(41)12-6-3-2-4-7-12)17-9-5-8-14(18(17)27)20(40)38-19-15(23(29,30)31)10-13(11-16(19)26)22(28,24(32,33)34)25(35,36)37/h2-11H,1H3,(H,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLZKWPYTWEWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14BrF11N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894815
Record name Broflanilide
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Molecular Weight

663.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207727-04-5
Record name Broflanilide
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Record name Broflanilide
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Record name 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide
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Record name BROFLANILIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Broflanilide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Broflanilide (B1440678) is a novel meta-diamide insecticide developed by Mitsui Chemicals Agro, Inc., representing a significant advancement in pest control technology.[1][2] It is the first active ingredient to be classified under the Insecticide Resistance Action Committee (IRAC) Group 30, acting as a GABA-gated chloride channel allosteric modulator.[2][3] This unique mode of action provides a powerful tool for managing resistance to other insecticide classes. This compound exhibits high efficacy against a broad spectrum of chewing pests, including challenging species in the orders Lepidoptera and Coleoptera.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, including available quantitative data and representative experimental protocols.

Discovery and Development

The discovery of this compound originated from a lead optimization program starting from flubendiamide, a ryanodine (B192298) receptor modulator.[1][4] Through significant structural modifications, researchers at Mitsui Chemicals Agro, Inc. shifted the core scaffold from a phthalic acid diamide (B1670390) to a meta-diamide structure.[1] This chemical alteration led to a complete change in the mode of action, moving from the ryanodine receptor to the GABA-gated chloride channel.[1][4] The optimization of the substituents on the three benzene (B151609) rings of the meta-diamide scaffold ultimately led to the identification of this compound, a compound with potent insecticidal activity against a wide range of pests.[1]

Chemical Synthesis

Several synthetic routes for this compound have been reported, with a focus on developing an efficient and scalable process for industrial production. An improved six-step synthesis has been developed, affording this compound in a high overall yield.[5][6]

A notable and efficient synthetic process for this compound has been described, starting from 2-fluoro-3-nitrobenzoic acid and 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (B8249281).[5][6] This redesigned route offers a significant improvement in overall yield (60.3%) and utilizes industrially suitable reagents and conditions, such as paraformaldehyde and Pt/C for N-methylation and NaBr-NaClO for bromination.[5][6]

Diagram of the Efficient Synthesis of this compound

Broflanilide_Synthesis A 2-Fluoro-3-nitrobenzoic acid C Condensation A->C B 4-(Perfluoropropan-2-yl)-2- (trifluoromethyl)aniline B->C D Intermediate 1 C->D E Nitro group reduction D->E F Intermediate 2 E->F G N-methylation F->G H Intermediate 3 G->H I Amidation H->I J Intermediate 4 I->J K Bromination J->K L This compound K->L

Caption: Efficient synthetic pathway to this compound.

Mode of Action

This compound is a pro-insecticide that is metabolized in insects to its active form, desmethyl-broflanilide.[7] This active metabolite acts as a non-competitive antagonist of the insect resistant-to-dieldrin (RDL) γ-aminobutyric acid (GABA) receptor.[7] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Desmethyl-broflanilide functions as an allosteric modulator, binding to a site on the GABA receptor that is distinct from the binding sites of GABA itself and other non-competitive antagonists like fipronil.[3] This binding prevents the chloride channel from opening in response to GABA, thereby blocking the inhibitory signal.[2] The continuous excitation of the nervous system leads to convulsions, paralysis, and ultimately the death of the insect.[2] The unique binding site of desmethyl-broflanilide is a key reason for the lack of cross-resistance with other classes of insecticides.[4]

Signaling Pathway of this compound's Action on the Insect GABA Receptor

GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA Receptor (Chloride Channel) Cl_ion Cl- GABA_R->Cl_ion Opens Channel Block Channel Blocked GABA_R->Block Hyper Hyperpolarization (Inhibition of Nerve Impulse) Cl_ion->Hyper Influx leads to Normal Normal Nerve Transmission Hyper->Normal Results in GABA GABA GABA->GABA_R Binds This compound This compound (Pro-insecticide) DMBF Desmethyl-broflanilide (Active Metabolite) This compound->DMBF Metabolized in insect DMBF->GABA_R Binds to allosteric site Excitation Continuous Excitation, Paralysis, Death Block->Excitation Leads to

Caption: Mechanism of this compound at the insect GABA receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite.

Table 1: Insecticidal Activity of this compound

Pest SpeciesLife StageBioassay MethodLC50 / LD50Reference
Spodoptera litura3rd Instar LarvaeLeaf-dip0.13 mg/kg (LD50)[8]
Spodoptera litura3rd Instar LarvaeLeaf-dip0.08 mg/L (LC50)[7]
Aphis gossypiiAdultLeaf-dip0.20 - 1.48 µg/mL (LC50 range)[9]
Plutella xylostella3rd Instar LarvaeLeaf-dip0.042 µg/L (LC50)[2]
Helicoverpa armigera3rd Instar LarvaeDiet incorporationNot specified
Spodoptera exigua3rd Instar LarvaeDiet incorporationNot specified

Table 2: In Vitro Activity of Desmethyl-broflanilide

TargetSpeciesAssayIC50Reference
RDL GABA ReceptorSpodoptera lituraRadioligand Binding1.3 nMNot specified
Human GABAA α1β2γ2 ReceptorHomo sapiensElectrophysiology>3 µM[3]

Experimental Protocols

The following are representative protocols for key experiments related to the evaluation of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and research objectives.

Synthesis of this compound (Efficient Route)

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, based on the reported efficient synthesis, the key transformations involve:[5][6]

  • Condensation: Reaction of 2-fluoro-3-nitrobenzoic acid with 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline to form the initial amide linkage.

  • Nitro Group Reduction: Reduction of the nitro group to an amine, typically using a reducing agent such as hydrogen gas with a palladium catalyst.

  • N-methylation: Introduction of a methyl group to the newly formed amine using a methylating agent like paraformaldehyde in the presence of a catalyst (e.g., Pt/C).

  • Amidation: Acylation of the N-methylated amine with benzoyl chloride to form the second amide bond.

  • Bromination: Introduction of a bromine atom onto the aniline (B41778) ring using a brominating agent such as a mixture of sodium bromide and sodium hypochlorite.

Each step would require appropriate solvent selection, temperature control, reaction time, and subsequent purification of the intermediate product, likely through crystallization or chromatography.

Insecticidal Activity Bioassay (Leaf-Dip Method)

This method is commonly used to assess the toxicity of insecticides to leaf-chewing insects.[7][10]

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO). Make a series of dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Treatment: Dip fresh, excised leaves of a suitable host plant (e.g., cabbage for Spodoptera litura) into each test solution for a standardized time (e.g., 10-30 seconds).

  • Drying: Allow the treated leaves to air-dry completely in a fume hood.

  • Insect Exposure: Place one treated leaf into a petri dish or other suitable container lined with moistened filter paper. Introduce a known number of test insects (e.g., 10 third-instar larvae) into each container.

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 25 ± 1°C, >60% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use the mortality data to calculate LC50 (median lethal concentration) values using probit analysis or other appropriate statistical methods.

Workflow for a Leaf-Dip Bioassay

Leaf_Dip_Bioassay A Prepare this compound Solutions (Serial Dilutions) B Dip Host Plant Leaves in Solutions A->B C Air-Dry Treated Leaves B->C D Place Leaf in Petri Dish with Moist Filter Paper C->D E Introduce Test Insects (e.g., 10 Larvae) D->E F Incubate under Controlled Conditions E->F G Assess Mortality at 24, 48, 72 hours F->G H Data Analysis (e.g., Probit for LC50) G->H

Caption: General workflow for a leaf-dip insecticidal bioassay.

GABA Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of a compound to the GABA receptor. A common method involves the displacement of a radiolabeled ligand that binds to the non-competitive blocker site, such as [3H]EBOB (ethynylbicycloorthobenzoate).[11][12][13]

  • Membrane Preparation:

    • Homogenize insect heads or a relevant tissue source (e.g., from Drosophila melanogaster or the target pest) in a suitable ice-cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a constant amount of the membrane preparation to each well.

    • Add increasing concentrations of the test compound (desmethyl-broflanilide).

    • Add a constant, low concentration of the radioligand ([3H]EBOB).

    • To determine non-specific binding, include a set of wells with a high concentration of a known non-competitive blocker.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Conclusion

This compound represents a significant innovation in insecticide chemistry, offering a novel mode of action that is crucial for modern insecticide resistance management programs. Its discovery through strategic lead modification and the development of an efficient synthesis underscore the power of targeted chemical design. The unique allosteric modulation of the insect GABA receptor by its active metabolite provides high efficacy against a range of destructive pests. This technical guide provides a core understanding of this compound for researchers and professionals in the field of drug and pesticide development. Further research into its metabolic fate in different species and the continued monitoring of potential resistance development will be critical for its long-term success.

References

An In-depth Technical Guide to the Mechanism of Action of Broflanilide on GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Broflanilide (B1440678) is a novel meta-diamide insecticide that, upon metabolic activation to desmethyl-broflanilide, acts as a potent and selective non-competitive antagonist of insect γ-aminobutyric acid (GABA) receptors.[1][2][3][4] Specifically, it targets the resistant-to-dieldrin (RDL) subtype of GABA-gated chloride channels. Its mechanism involves allosteric modulation, binding to a site distinct from that of GABA and other non-competitive antagonists like fipronil.[3][5] This unique binding site, located within the transmembrane domain at the interface of the M1 and M3 regions, leads to the inhibition of GABA-induced chloride ion influx, resulting in hyperexcitation of the insect's nervous system and eventual death.[3] The high selectivity of this compound for insect over mammalian GABA receptors, coupled with its efficacy against pests resistant to other insecticide classes, underscores its importance in modern pest management strategies.[3][5][6]

Core Mechanism of Action

This compound itself is a pro-insecticide and is metabolized in insects to its active form, N-desmethyl-broflanilide (desmethyl-broflanilide).[1][2][3] This active metabolite is the primary agent responsible for the insecticidal activity.

2.1. Target Site: The RDL GABA Receptor

The principal molecular target of desmethyl-broflanilide is the insect RDL GABA receptor, a ligand-gated chloride ion channel.[1][2][3] In the insect central nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to the RDL receptor, it triggers the opening of the channel, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal.

2.2. Allosteric Modulation and Non-Competitive Antagonism

Desmethyl-broflanilide functions as a negative allosteric modulator (NAM) and a non-competitive antagonist of the RDL GABA receptor.[7][8] This means:

  • Allosteric Binding: It does not bind to the orthosteric site where GABA itself binds. Instead, it binds to a distinct, allosteric site located within the transmembrane (TMD) region of the receptor.[3][5]

  • Non-Competitive Inhibition: By binding to this allosteric site, desmethyl-broflanilide induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound to its own site. This inhibition is non-competitive because increasing the concentration of GABA cannot overcome the blocking effect of the bound modulator.

The binding site for desmethyl-broflanilide is proposed to be near the G336 residue in the M3 transmembrane region of the Drosophila RDL GABA receptor.[3] In silico docking and mutagenesis studies have further localized this site to the interface of the M1 and M3 transmembrane domains.[9]

Quantitative Data

The efficacy and selectivity of desmethyl-broflanilide have been quantified through various bioassays. The following tables summarize key quantitative data from published studies.

CompoundTarget Receptor/OrganismAssay TypeValueReference
Desmethyl-broflanilideSpodoptera litura RDL GABA ReceptorInhibition of GABA-induced responseIC₅₀: 1.3 nM[1][2][4]
Desmethyl-broflanilideHuman GABA-A α1β2γ2 ReceptorInhibition of GABA-induced responseIC₅₀: >3 µM[1][2]
Desmethyl-broflanilideMammalian GABA-A α1β3γ2 ReceptorInhibition of GABA-induced responseIC₅₀: >3 µM[1][2]
This compoundWild-Type Drosophila melanogaster (w¹¹¹⁸)Larval Bioassay (Toxicity)LC₅₀: 0.47 mg/kg[6]
This compoundG3'M Mutant Drosophila melanogasterLarval Bioassay (Toxicity)LC₅₀: >1000 mg/kg[6]
Calculated Parameter Organism Description Value Reference
Resistance Ratio (RR)Drosophila melanogaster (G3'M Mutant vs. Wild-Type)Ratio of LC₅₀ values>2127[6]

Table 1: Potency and Selectivity of (Desmethyl)-broflanilide.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the normal function of the insect RDL GABA receptor and the inhibitory action of desmethyl-broflanilide.

GABA_Receptor_Pathway cluster_normal Normal Inhibitory Neurotransmission cluster_inhibition This compound-Mediated Inhibition GABA GABA RDL_unbound RDL GABA Receptor (Channel Closed) GABA->RDL_unbound Binds RDL_bound GABA-Bound RDL Receptor (Channel Open) RDL_unbound->RDL_bound Conformational Change RDL_inhibited Allosterically Modulated RDL Receptor (Channel Remains Closed) Cl_in Cl⁻ Influx RDL_bound->Cl_in Allows Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Causes DMBF Desmethyl-Broflanilide (Active Metabolite) DMBF->RDL_unbound No_Cl_in No Cl⁻ Influx RDL_inhibited->No_Cl_in Prevents Hyperexcitation Hyperexcitation (No Inhibition) No_Cl_in->Hyperexcitation Leads to GABA_binds_inhibited GABA GABA_binds_inhibited->RDL_inhibited Binding has no effect

Figure 1: this compound's inhibitory action on the GABA receptor signaling pathway.

Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental techniques. Below are detailed descriptions of the methodologies commonly employed.

5.1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This is the primary technique for functionally characterizing the effect of compounds on ion channels expressed in Xenopus laevis oocytes.

  • Objective: To measure the inhibitory effect of desmethyl-broflanilide on GABA-induced chloride currents through the RDL receptor.

  • Methodology:

    • Receptor Expression: cRNA encoding the insect RDL GABA receptor subunit is synthesized in vitro. This cRNA is then injected into mature Xenopus laevis oocytes. The oocytes are incubated for 2-4 days to allow for the expression and assembly of functional homomeric RDL receptors on the oocyte membrane.

    • Electrophysiological Recording: An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96). The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically between -80 mV and -60 mV.

    • GABA Application: A solution containing GABA at its EC₅₀ concentration (the concentration that elicits 50% of the maximal response) is perfused over the oocyte for a short duration (e.g., 5-10 seconds). This activates the RDL receptors, causing an inward chloride current which is recorded.

    • Antagonist Assay: After a washout period, the oocyte is pre-incubated with a solution containing desmethyl-broflanilide for a set period. Subsequently, the GABA solution (at the same EC₅₀ concentration) is co-applied with the desmethyl-broflanilide.

    • Data Analysis: The peak current induced by GABA in the presence of the antagonist is measured and compared to the control GABA-induced current. The percentage of inhibition is calculated. By testing a range of desmethyl-broflanilide concentrations, an IC₅₀ value can be determined by fitting the data to a concentration-response curve.

5.2. Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for the binding and action of desmethyl-broflanilide.

  • Objective: To determine the role of specific amino acids in the RDL receptor's sensitivity to this compound.

  • Methodology:

    • Mutation Introduction: A point mutation is introduced into the RDL receptor cDNA using a technique like CRISPR/Cas9 genome editing or PCR-based mutagenesis.[10][11][12] For example, the glycine (B1666218) at the G3' position in the third transmembrane domain (TMD3) can be substituted with methionine (G3'M).[6]

    • Functional Expression and Analysis: The mutated cRNA is injected into Xenopus oocytes, and the TEVC protocol (as described in 5.1) is performed. The IC₅₀ of desmethyl-broflanilide on the mutated receptor is determined and compared to the wild-type receptor. A significant increase in the IC₅₀ value for the mutant receptor indicates that the mutated residue is crucial for the insecticide's action.

    • In Vivo Validation: The same mutation can be introduced into the genome of an insect model organism, such as Drosophila melanogaster, using CRISPR/Cas9.[10][11][12] Toxicity bioassays (e.g., determining the LC₅₀) are then performed on the mutant insects and compared to wild-type insects to confirm the resistance-conferring role of the mutation in vivo.[6]

5.3. Radioligand Binding Assays

While less detailed in the provided search results for this compound specifically, these assays are a standard method for studying ligand-receptor interactions.

  • Objective: To measure the binding affinity of a radiolabeled ligand to the GABA receptor and how this is affected by unlabeled compounds like desmethyl-broflanilide.

  • General Methodology:

    • Membrane Preparation: Membranes from cells expressing the RDL GABA receptor or from insect head homogenates are prepared.

    • Binding Reaction: The membranes are incubated with a specific radioligand that binds to the GABA receptor channel (e.g., [³H]EBOB, although a specific ligand for the this compound site would be ideal).

    • Competition Assay: To determine the affinity of desmethyl-broflanilide, competition binding experiments are performed where the membranes are incubated with the radioligand and varying concentrations of unlabeled desmethyl-broflanilide.

    • Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of desmethyl-broflanilide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be used to calculate the binding affinity (Ki).

Experimental and Logical Workflows

The following diagrams visualize the logical flow of key experimental procedures used to investigate this compound's mechanism of action.

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis cRNA_prep 1. Synthesize RDL Receptor cRNA oocyte_inj 2. Inject cRNA into Xenopus Oocytes cRNA_prep->oocyte_inj incubation 3. Incubate Oocytes (2-4 days) for Receptor Expression oocyte_inj->incubation setup 4. Place Oocyte in Recording Chamber & Clamp Voltage (-60mV) incubation->setup gaba_app 5. Apply GABA (EC₅₀) Record Control Current (I_control) setup->gaba_app washout 6. Washout gaba_app->washout dmbf_app 7. Pre-incubate with Desmethyl-Broflanilide washout->dmbf_app co_app 8. Co-apply GABA + Desmethyl-Broflanilide Record Inhibited Current (I_inhib) dmbf_app->co_app calc_inhib 9. Calculate % Inhibition [(I_control - I_inhib) / I_control] * 100 co_app->calc_inhib dose_response 10. Repeat for Multiple Concentrations calc_inhib->dose_response ic50_calc 11. Generate Dose-Response Curve & Calculate IC₅₀ dose_response->ic50_calc

Figure 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Mutagenesis_Workflow cluster_hypothesis Hypothesis & Design cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation identify_residue 1. Identify Putative Key Residue (e.g., G3' from in silico model) design_mutation 2. Design Point Mutation (e.g., G3'M) identify_residue->design_mutation create_mutant_cdna 3. Create Mutant RDL cDNA (Site-Directed Mutagenesis) design_mutation->create_mutant_cdna create_mutant_insect 6. Generate Knock-in Insect (e.g., Drosophila via CRISPR/Cas9) design_mutation->create_mutant_insect Parallel Path tevc_analysis 4. Perform TEVC Analysis (as per Fig. 2) create_mutant_cdna->tevc_analysis compare_ic50 5. Compare IC₅₀ (Mutant vs. Wild-Type) tevc_analysis->compare_ic50 bioassay 7. Conduct Toxicity Bioassay create_mutant_insect->bioassay compare_lc50 8. Compare LC₅₀ (Mutant vs. Wild-Type) & Calculate Resistance Ratio bioassay->compare_lc50

Figure 3: Logical workflow for investigating resistance via site-directed mutagenesis.

Conclusion

This compound's mechanism of action through its active metabolite, desmethyl-broflanilide, represents a significant advancement in insecticide chemistry. Its function as a negative allosteric modulator of the insect RDL GABA receptor at a novel binding site provides a powerful tool for controlling a wide range of pests, including those that have developed resistance to older classes of insecticides. The profound effect of single point mutations, such as G3'M, in conferring high levels of resistance highlights the specificity of this interaction. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development of effective resistance management strategies and the design of next-generation insecticides.

References

Chemical structure and properties of Broflanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broflanilide (B1440678) is a novel meta-diamide insecticide, representing a new class of chemistry with a unique mode of action. It is a potent, non-competitive antagonist of the insect γ-aminobutyric acid (GABA) receptor, exhibiting excellent efficacy against a wide range of chewing insect pests, including those resistant to other insecticide classes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, mode of action, metabolism, and toxicological profile of this compound. Detailed experimental protocols for its synthesis, residue analysis, and toxicity assessment are provided, alongside visualizations of key pathways and workflows to support further research and development.

Chemical Structure and Identifiers

This compound is characterized by a complex polycyclic structure containing bromine and fluorine atoms.

  • IUPAC Name: 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide[1][2][3]

  • CAS Number: 1207727-04-5[1][4][5]

  • Molecular Formula: C₂₅H₁₄BrF₁₁N₂O₂[1][4][6]

  • Molecular Weight: 663.285 g/mol [1][7]

  • Chemical Structure: (A 2D chemical structure image would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueConditionsReference
Physical State White crystalline powder/solidRoom temperature[8]
Melting Point 154.0–155.5 °C[8]
Boiling Point 467.9 ± 45.0 °CPredicted at 760 mmHg[7][9]
Density 1.6 ± 0.1 g/cm³[9]
Vapor Pressure 6.6 x 10⁻¹¹ torr[10]
Water Solubility 0.71 mg/L20°C[10]
LogP (Octanol-Water Partition Coefficient) 5.2pH 4 and 7[11]
pKa 8.8[12]

Synthesis of this compound

The synthesis of this compound is a multi-step process. An efficient and scalable synthetic route has been developed, starting from 2-fluoro-3-nitrobenzoic acid and 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (B8249281).[13] The key steps involve condensation, nitro group reduction, N-methylation, amidation, and subsequent bromination.[13]

Synthetic Pathway

Broflanilide_Synthesis A 2-Fluoro-3-nitrobenzoic acid C Condensation A->C B 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline B->C D Nitro Group Reduction C->D E N-Methylation (Paraformaldehyde, Pt/C) D->E F Amidation E->F G Bromination (NaBr-NaClO) F->G H This compound G->H

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is a generalized representation based on described synthetic routes.[13][14]

  • Condensation: React 2-fluoro-3-nitrobenzoic acid with 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline in the presence of a suitable coupling agent and a non-nucleophilic base in an aprotic solvent.

  • Nitro Group Reduction: The resulting nitro compound is reduced to the corresponding amine. This can be achieved using various reducing agents, such as stannous chloride in an acidic medium.

  • N-Methylation: The amino group is selectively methylated. A method utilizing paraformaldehyde and a platinum-on-carbon (Pt/C) catalyst under a hydrogen atmosphere provides an efficient and industrially scalable approach.[13]

  • Amidation: The methylated aniline (B41778) is then acylated with benzoyl chloride in the presence of a base like pyridine (B92270) to form the amide linkage.

  • Bromination: The final step involves the selective bromination of the aromatic ring. A combination of sodium bromide (NaBr) and sodium hypochlorite (B82951) (NaClO) can be used as the brominating agent.[13]

  • Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as aqueous methanol (B129727), to yield a high-purity crystalline solid.[13]

Mode of Action

This compound is a pro-insecticide that is metabolized in insects to its active form, desmethyl-broflanilide.[15][16][17] Desmethyl-broflanilide acts as a non-competitive antagonist of the insect GABA-gated chloride ion channel.[15][16] It binds to a novel allosteric site on the receptor, distinct from the binding sites of other GABA receptor antagonists like fipronil (B1672679) and cyclodienes.[15][17][18] This binding blocks the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, convulsions, paralysis, and ultimately, death.[11][15] Due to its unique mode of action, this compound has been classified by the Insecticide Resistance Action Committee (IRAC) into a new group, Group 30.[11][19]

Signaling Pathway

Broflanilide_MoA cluster_insect Insect cluster_neuron Insect Neuron cluster_effect Physiological Effect This compound This compound (Pro-insecticide) Metabolism Metabolism (N-demethylation) This compound->Metabolism DMB Desmethyl-broflanilide (Active Metabolite) Metabolism->DMB Binding Allosteric Binding DMB->Binding GABAR GABA-gated Cl- Channel (RDL Subunit) GABAR->Binding Block Chloride Channel Block Binding->Block Hyperexcitation Hyperexcitation Block->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Mode of action of this compound in insects.

Metabolism

This compound itself is a pro-insecticide and requires metabolic activation within the target insect to exert its toxic effects. The primary metabolic pathway is the N-demethylation of the benzamide (B126) nitrogen, which converts this compound into desmethyl-broflanilide.[15][16][17] This active metabolite is responsible for the insecticidal activity.

In mammals, this compound is also metabolized, but desmethyl-broflanilide shows weak activity against mammalian GABA receptors, contributing to the selective toxicity of the parent compound.[9]

Toxicology

The toxicological profile of this compound has been evaluated in various organisms.

Insecticidal Activity

This compound exhibits high insecticidal activity against a broad spectrum of chewing pests, particularly lepidopteran larvae. A summary of its toxicity against various insect species is presented in Table 2.

Insect SpeciesAssay TypeLC₅₀Reference
Spodoptera lituraLarvicidal assay1.3 nM (IC₅₀ of desmethyl-broflanilide on RDL GABAR)[9]
Aphis gossypiiLeaf-dipping method0.20–1.48 µg/mL[20]
Anopheles gambiae (Kisumu strain)WHO bottle bioassay2.2 - 6.0 µ g/bottle (discriminating concentration)[21]
Mammalian Toxicology

This compound generally exhibits low acute oral toxicity to mammals.[22] The target organs for toxicity in mammals have been identified as the adrenal glands and ovaries in studies on rats, mice, and dogs.[23] There is no evidence of acute or subchronic neurotoxicity in rats.[23]

Environmental Fate and Ecotoxicology

This compound is persistent in both terrestrial and aquatic environments.[11] It has low mobility in soil, with runoff with eroded sediment and photodegradation in water being the major routes of dissipation.[11] this compound is highly toxic to honey bees on an acute contact and oral basis.[11] It is also highly toxic to freshwater fish on an acute basis and has the potential for bioaccumulation.[11]

Experimental Protocols

Residue Analysis in Agricultural Produce (QuEChERS Method)

This protocol is based on the optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of this compound and its metabolites in various crops, followed by LC-MS/MS.[4][11][18]

QuEChERS_Workflow Start Sample Homogenization Extraction Extraction with Acetonitrile (B52724) and QuEChERS salts (e.g., citrate (B86180) buffering method) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive Solid-Phase Extraction (d-SPE) (PSA, C18, GCB adsorbents) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis

Caption: Workflow for QuEChERS-based residue analysis of this compound.

  • Sample Preparation: Homogenize a representative sample of the agricultural produce (e.g., 10-15 g).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., for the citrate buffering method: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a mixture of adsorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The specific adsorbents and their amounts may need to be optimized depending on the matrix.[11]

    • Vortex for 30 seconds.

  • Second Centrifugation: Centrifuge the d-SPE tube (e.g., at 4000 rpm) for 5 minutes.

  • Final Preparation: Take an aliquot of the cleaned-up extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable C18 reversed-phase column. The mobile phase can consist of a gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to enhance ionization.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor for the specific precursor-to-product ion transitions for this compound and its metabolites.

Insect Toxicity Bioassay (WHO Bottle Bioassay)

This protocol is a generalized procedure for determining the susceptibility of insects, such as mosquitoes, to this compound using the WHO bottle bioassay method.[20][21]

  • Preparation of Insecticide-Coated Bottles:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Coat the inside of 250 mL glass bottles with 1 mL of the this compound solution at various concentrations. A control bottle should be coated with 1 mL of the solvent only.

    • Roll and rotate the bottles until the solvent has completely evaporated, leaving a uniform layer of the insecticide on the inner surface.

  • Insect Exposure:

    • Introduce a known number of non-blood-fed female insects (e.g., 20-25 mosquitoes, 2-5 days old) into each bottle.

    • Record the knockdown of the insects at regular intervals for the first hour.

  • Mortality Assessment:

    • After the exposure period (typically 1 hour), transfer the insects to recovery cups with access to a sugar solution.

    • Record mortality at 24, 48, and 72 hours post-exposure.

  • Data Analysis:

    • Correct the mortality data using Abbott's formula if mortality is observed in the control group.

    • Use probit analysis to calculate the lethal concentrations (e.g., LC₅₀ and LC₉₉) and their 95% confidence intervals.

Conclusion

This compound is a significant advancement in insecticide chemistry, offering a novel mode of action that is effective against a wide array of economically important pests, including those that have developed resistance to existing insecticides. Its unique properties and mechanism of action make it a valuable tool in integrated pest management and resistance management programs. The detailed information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers and professionals in the fields of agrochemistry, entomology, and drug development, facilitating further investigation and application of this promising insecticide.

References

Broflanilide as a Group 30 insecticide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Broflanilide (B1440678): A Novel Group 30 Insecticide

Executive Summary

This compound is a pioneering insecticide belonging to the meta-diamide chemical class, representing a significant advancement in pest control technology.[1] Discovered by Mitsui Chemicals Agro, Inc., and co-developed with BASF, it has been classified by the Insecticide Resistance Action Committee (IRAC) into its own novel mode of action category, Group 30.[2][3] this compound functions as a pro-insecticide that, upon metabolic activation within the target pest, acts as a potent allosteric modulator of the γ-aminobutyric acid (GABA)-gated chloride channel.[4][5][6] Its unique binding site and mechanism of action confer excellent efficacy against a broad spectrum of chewing pests, including those that have developed resistance to other insecticide classes.[1][7] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, quantitative efficacy, resistance management potential, and key experimental methodologies for its evaluation, intended for a scientific audience.

Chemical and Physical Properties

This compound is a complex organohalogen compound. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueReference(s)
IUPAC Name 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide[2][8]
CAS Number 1207727-04-5[2][6]
Molecular Formula C₂₅H₁₄BrF₁₁N₂O₂[8]
Molar Mass 663.285 g·mol⁻¹[2][6]
Physical State White, odorless crystalline powder[9][10]
Solubility Low aqueous solubility; slightly soluble in chloroform, DMSO, and methanol.[6][9]

Mechanism of Action: IRAC Group 30

The insecticidal activity of this compound is distinguished by a novel mechanism of action, which led IRAC to create the new Group 30 classification, defined as GABA-gated chloride channel allosteric modulators.[2][5][10]

Pro-insecticide Activation

This compound itself is a pro-insecticide. Within the insect's body, it undergoes metabolic N-demethylation to its active form, desmethyl-broflanilide.[1][4][9][11] This activation step is crucial for its insecticidal properties.

Allosteric Modulation of the GABA Receptor

The primary target of desmethyl-broflanilide is the insect's ionotropic GABA receptor, a ligand-gated chloride ion channel critical for inhibitory neurotransmission.[1][6] Unlike GABA, which binds to the orthosteric site to open the channel, desmethyl-broflanilide binds to a distinct allosteric site within the receptor complex.[5][11] This binding noncompetitively antagonizes the action of GABA, preventing the influx of chloride ions.[4][6] The failure of this inhibitory signal results in hyperexcitation of the central nervous system, leading to convulsions, paralysis, and ultimately, the death of the insect.[12][13]

The binding site for desmethyl-broflanilide is unique and differs from that of other GABA receptor antagonists such as phenylpyrazoles (e.g., fipronil, IRAC Group 2B) and cyclodienes (IRAC Group 2A).[1][4][7] This distinction is fundamental to this compound's effectiveness against pests resistant to these older chemistries.[1][4] Studies suggest the binding site is located near the G336 residue in the third transmembrane domain (M3) of the insect's "Resistant to Dieldrin" (RDL) GABA receptor subunit.[1][4]

cluster_Neuron Postsynaptic Neuron GABA_Receptor GABA Receptor (RDL Subunit) Chloride_Channel Cl⁻ Channel (Closed) GABA_Receptor->Chloride_Channel gates GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds (Orthosteric Site) Leads to Channel Opening This compound This compound (Pro-insecticide) Metabolism Insect Metabolism This compound->Metabolism Enters Insect DMBF Desmethyl-broflanilide (Active Metabolite) DMBF->GABA_Receptor Binds (Allosteric Site) Prevents Channel Opening Metabolism->DMBF

Caption: Mechanism of action of this compound.

Quantitative Efficacy Data

This compound demonstrates high efficacy across a wide range of pests. Its potency is particularly notable in its activated form against the insect GABA receptor, with high selectivity over mammalian counterparts.

Table 1: In Vitro Inhibitory Activity of Desmethyl-broflanilide
Target ReceptorOrganismIC₅₀ (nM)Reference(s)
RDL GABA ReceptorSpodoptera litura1.3[14][15]
Human GABA-A (α1β2γ2) ReceptorHuman>3,000[15]
Mammalian GABA-A (α1β3γ2) ReceptorMammalian>3,000[15]
Table 2: Efficacy of this compound Seed Treatment against Wireworms (Agriotes obscurus)
Treatment Rate (g [AI]/100 kg seed)Resident Wireworm Reduction (%)Reference(s)
5.081.1[16]
Table 3: Residual Efficacy of this compound (VECTRON™ T500) against Anopheles gambiae (Pyrethroid-Resistant)
Application Rate (mg/m²)SurfaceDuration of >80% MortalityReference(s)
100Concrete≥ 9 months[17][18]
200Concrete≥ 9 months[17][18]
50Mud~3 months[18]
100Mud~3 months[18]

Insecticide Resistance Management

A key advantage of this compound is its novel mode of action, which makes it a powerful tool for managing insect populations that are resistant to other chemical classes.

Lack of Cross-Resistance

Due to its unique binding site on the GABA receptor, this compound does not exhibit cross-resistance with insecticides that target different sites or have different modes of action.[2][12] This has been demonstrated in multiple studies against various pest species. For instance, populations of Spodoptera litura with high levels of resistance to insecticides like chlorantraniliprole (B1668704) and metaflumizone (B1676323) showed no meaningful increase in resistance to this compound.[19] Similarly, pyrethroid-resistant strains of Anopheles malaria vectors remain fully susceptible to this compound.[20][21]

cluster_Pest Pest Population cluster_Insecticides Insecticides cluster_Targets Molecular Targets Susceptible Susceptible Pest Target_A GABA Receptor (Site A) Susceptible->Target_A Has Target_B GABA Receptor (Site B - Unique) Susceptible->Target_B Has Resistant Resistant Pest Target_A_Mutated Mutated GABA Receptor (Site A) Resistant->Target_A_Mutated Has Resistant->Target_B Has Fipronil Fipronil (Group 2) Fipronil->Target_A Binds Fipronil->Target_A_Mutated Cannot Bind This compound This compound (Group 30) This compound->Target_B Binds Target_A->Susceptible Controls Target_A_Mutated->Resistant Ineffective Target_B->Susceptible Controls Target_B->Resistant Controls

Caption: this compound's utility in overcoming target-site resistance.
Table 4: Cross-Resistance Profile of this compound

Pest SpeciesResistant Strain ToResistance Ratio (RR) to this compoundConclusionReference(s)
Spodoptera lituraMetaflumizone (RR: 80)3.3No cross-resistance[19]
Spodoptera lituraChlorantraniliprole (RR: 86)3.3No cross-resistance[19]
Anopheles gambiaePyrethroids, Dieldrin0.6 - 1.2No cross-resistance[20]

Key Experimental Protocols

Standardized methodologies are essential for evaluating the efficacy and resistance profile of insecticides like this compound.

WHO Bottle Bioassay for Susceptibility Testing

This method is used to determine the lethal concentrations (LC₅₀/LC₉₉) and establish discriminating concentrations for monitoring pest susceptibility, particularly for disease vectors like mosquitoes.

  • Preparation: 250 ml glass bottles are coated internally with a solution of technical grade this compound dissolved in acetone (B3395972). An adjuvant (e.g., Mero® at 500-800 ppm) may be required to ensure bioavailability.[20][22] Control bottles are treated with acetone and adjuvant only. Bottles are left to dry completely.

  • Exposure: Cohorts of 20-25 non-blood-fed female mosquitoes (2-5 days old) are introduced into each bottle.[20]

  • Observation: Mosquitoes are exposed for a fixed period (typically 1 hour). Knockdown is recorded at the end of the exposure period.

  • Post-Exposure: Mosquitoes are transferred to clean holding tubes with access to a sugar solution. Mortality is recorded at 24, 48, and 72-hour intervals post-exposure, as this compound can exhibit a delayed effect.[20][22]

  • Analysis: Data from multiple concentrations are analyzed using probit analysis to calculate LC₅₀ and LC₉₉ values. The discriminating concentration is often defined as double the LC₉₉ of a known susceptible strain.[20]

A 1. Prepare Solutions (this compound in Acetone +/- Adjuvant) B 2. Coat Bottles (Roll until dry) A->B C 3. Introduce Mosquitoes (20-25 per bottle) B->C D 4. Expose for 1 Hour (Record knockdown) C->D E 5. Transfer to Recovery Cups (Provide sugar source) D->E F 6. Record Mortality (At 24, 48, and 72 hours) E->F G 7. Data Analysis (Probit analysis for LC50/LC99) F->G

Caption: Experimental workflow for the WHO bottle bioassay.
Leaf-Dip Bioassay for Lepidopteran Larvae

This protocol is commonly used to assess the toxicity of insecticides to chewing insect larvae.

  • Preparation: Working concentrations of this compound are prepared by diluting an analytical standard in water, often with a solvent like DMSO and a surfactant (e.g., 0.1% Triton X-100).[19]

  • Treatment: Leaf discs (e.g., cabbage, 4.5 cm diameter) are cut and dipped into the test solution for approximately 20 seconds.[19] Control discs are dipped in a solution containing only the solvent and surfactant. The discs are allowed to air dry.

  • Exposure: The treated leaf disc is placed in a petri dish, and a single larva (e.g., third-instar S. litura) is introduced.

  • Observation: Mortality is assessed at specified time points (e.g., 24, 48, 72 hours).

  • Analysis: Log-probit or log-logistic models are used to determine the dose-response relationship and calculate LC₅₀ values.

Cone Bioassay for Residual Efficacy

This method evaluates the residual performance of an insecticide applied to various surfaces, crucial for indoor residual spraying (IRS) programs.

  • Preparation: Test surfaces (e.g., cement, mud blocks) are sprayed with a formulated version of this compound at a specific application rate (e.g., 100 mg of active ingredient per m²).[23]

  • Exposure: At set intervals post-application (e.g., monthly), WHO plastic cones are fixed to the treated surface. A cohort of insects (e.g., 10 female mosquitoes) is introduced into each cone for a fixed exposure time (e.g., 30 minutes).[23]

  • Post-Exposure: The mosquitoes are removed from the cones and transferred to holding cups with a sugar source.

  • Observation: Mortality is recorded at 24, 48, and 72 hours post-exposure. A treatment is typically considered effective if it induces ≥80% mortality.[18]

Ecotoxicology Profile

Understanding the impact on non-target organisms is critical. Studies on this compound indicate a favorable profile in some areas, though its persistence warrants consideration.

Table 5: Ecotoxicological Data for this compound
OrganismEndpointValueConclusionReference(s)
Zebrafish (Danio rerio)96-hour LC₅₀>10 mg/LLow acute toxicity to fish[24][25]
Zebrafish (Danio rerio)BCF (steady state)10.0 - 69.4Medium bioconcentration potential[24][25]
SoilField DT₅₀26 - 182 daysCan be persistent in soil systems[9]

While acute toxicity to zebrafish is low, this compound can bioaccumulate, and its active metabolite may affect detoxification enzymes like Cytochrome P450s and Glutathione-S-transferases (GST).[24]

Conclusion

This compound represents a significant innovation in chemical pest control. As the first member of IRAC Group 30, its novel mode of action as an allosteric modulator of the insect GABA receptor provides a much-needed solution for controlling a broad spectrum of damaging pests. Crucially, its lack of cross-resistance with existing insecticide classes makes it an invaluable tool for insecticide resistance management programs. The comprehensive data on its efficacy, combined with a unique molecular target, positions this compound as a cornerstone chemistry for integrated pest management strategies for the foreseeable future.

References

Toxicological Profile of Broflanilide in Invertebrates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broflanilide (B1440678) is a novel meta-diamide insecticide (IRAC Group 30) with a unique mode of action, offering a promising tool for managing resistant insect pests. This technical guide provides a comprehensive overview of the toxicological profile of this compound in invertebrates. It details its mechanism of action as a non-competitive antagonist of the RDL γ-aminobutyric acid (GABA) receptor, presents quantitative toxicity data for a range of target and non-target species, outlines detailed experimental protocols for key toxicological assays, and describes its metabolic activation and potential detoxification pathways. The information herein is intended to serve as a critical resource for researchers and professionals engaged in the study and development of insecticides and the assessment of their environmental impact.

Mechanism of Action

This compound itself is a pro-insecticide that undergoes metabolic activation within the invertebrate to its active form, desmethyl-broflanilide.[1][2] This active metabolite functions as a potent non-competitive antagonist of the insect's 'Resistant to Dieldrin' (RDL) γ-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel.[1][2]

Unlike conventional GABA receptor antagonists like fipronil, desmethyl-broflanilide binds to a distinct allosteric site within the receptor complex.[2] This binding blocks the inhibitory neurotransmission mediated by GABA, leading to hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and ultimately, the death of the insect.[2] This novel mode of action means that this compound does not exhibit cross-resistance with existing insecticides such as cyclodienes and fipronil, making it effective against pests that have developed resistance to these older chemistries.[3]

cluster_0 Invertebrate System cluster_1 Neuronal Synapse This compound This compound Metabolism Metabolic Activation (N-demethylation) This compound->Metabolism Desmethyl-Broflanilide Desmethyl-Broflanilide (Active Metabolite) Metabolism->Desmethyl-Broflanilide Binding Allosteric Binding Desmethyl-Broflanilide->Binding GABA_Receptor RDL GABA Receptor (Chloride Channel) Channel_Block Chloride Ion Influx Blocked GABA_Receptor->Channel_Block GABA Binding (Inhibited) Binding->GABA_Receptor Hyperexcitation Hyperexcitation & Paralysis Channel_Block->Hyperexcitation cluster_prep Preparation cluster_exposure Exposure (48h) cluster_analysis Data Analysis Start Start Culture Culture Daphnia magna Start->Culture Harvest Harvest Juveniles (<24h old) Culture->Harvest Prepare_Solutions Prepare Test Concentrations (≥5) & Control Harvest->Prepare_Solutions Setup Add 5 Daphnids/replicate (4 replicates/conc) Prepare_Solutions->Setup Incubate Incubate at 20°C 16:8 L:D photoperiod (No feeding) Setup->Incubate Observe_24h Record Immobilization at 24h Incubate->Observe_24h Observe_48h Record Immobilization at 48h Observe_24h->Observe_48h Calculate_EC50 Calculate 48h EC50 & Confidence Limits Observe_48h->Calculate_EC50 End End Calculate_EC50->End This compound This compound Activation Activation (N-demethylation) This compound->Activation Detoxification Detoxification (P450s, GSTs) This compound->Detoxification Detoxified directly Desmethyl-Broflanilide Desmethyl-Broflanilide (Active Form) Activation->Desmethyl-Broflanilide Toxicity Neurotoxicity (GABA-R Antagonism) Desmethyl-Broflanilide->Toxicity Desmethyl-Broflanilide->Detoxification Metabolites Inactive Metabolites Detoxification->Metabolites Excretion Excretion Metabolites->Excretion

References

The Structure-Activity Relationship of Broflanilide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broflanilide (B1440678) is a novel meta-diamide insecticide that exhibits potent activity against a wide range of agricultural pests.[1][2][3][4][5] Its unique mode of action, targeting the insect γ-aminobutyric acid (GABA) receptor at a site distinct from other noncompetitive antagonists like fipronil, makes it a valuable tool for insecticide resistance management.[6] this compound itself is a pro-insecticide, metabolized in vivo to its active form, desmethyl-broflanilide, which acts as a noncompetitive antagonist of the resistant-to-dieldrin (RDL) GABA receptor.[6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation: Quantitative Structure-Activity Relationship Data

The following tables summarize the insecticidal activity of various this compound derivatives against key pest species. The data highlights the impact of structural modifications on biological efficacy.

Table 1: Insecticidal Activity of this compound and Commercial Insecticides against Lepidopteran Pests

CompoundTarget PestAssay TypeParameterValue
This compoundSpodoptera lituraLeaf-dipLC₅₀0.08 mg/L
AbamectinSpodoptera lituraLeaf-dipLC₅₀0.10 mg/L
TetraniliproleSpodoptera lituraLeaf-dipLC₅₀0.19 mg/L
SpinetoramSpodoptera lituraLeaf-dipLC₅₀0.46 mg/L
ChlorfenapyrSpodoptera lituraLeaf-dipLC₅₀0.88 mg/L
ChromafenozideSpodoptera lituraLeaf-dipLC₅₀0.91 mg/L
PyridalylSpodoptera lituraLeaf-dipLC₅₀1.22 mg/L
CyantraniliproleSpodoptera lituraLeaf-dipLC₅₀1.32 mg/L
ChlorantraniliproleSpodoptera lituraLeaf-dipLC₅₀2.21 mg/L
MetaflumizoneSpodoptera lituraLeaf-dipLC₅₀3.61 mg/L
FlubendiamideSpodoptera lituraLeaf-dipLC₅₀9.95 mg/L

Table 2: Insecticidal Activity of this compound Derivatives Containing Sulfide Groups against Plutella xylostella [7]

Compound IDR¹ GroupR² GroupOxidation StateConcentration (mg/L)Mortality (%)
A-1CH₃HThioether500.00
B-1CH₃BrThioether5030.00
A-2CF₃HThioether20086.67
B-2CF₃BrThioether50100.00
A-3CH₂CF₃HThioether50083.33
B-3CH₂CF₃BrThioether500100.00
C-1CH₃HSulfoxide5020.00
C-2CH₃BrSulfoxide0.62560.00
C-3CF₃HSulfoxide0.625100.00
C-4CF₃BrSulfoxide0.62586.67
D-1CH₃HSulfone20056.67
D-2CH₃BrSulfone0.62573.33

Table 3: Receptor Binding Affinity of Desmethyl-Broflanilide

CompoundReceptorParameterValue (nM)
Desmethyl-BroflanilideS. litura RDL GABARIC₅₀1.3

Experimental Protocols

Insecticidal Activity Bioassay: Leaf-Dip Method

This protocol is adapted from methodologies described for screening insecticides against chewing insects.[8]

Objective: To determine the lethal concentration (LC) of this compound derivatives required to cause mortality in a target insect pest population.

Materials:

  • Test compounds (this compound derivatives)

  • Acetone (B3395972) (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Host plant leaves (e.g., cabbage for P. xylostella, cotton for S. litura)

  • Petri dishes

  • Filter paper

  • Third-instar larvae of the target insect species

  • Fine brush

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone.

    • Create a series of dilutions from the stock solution using distilled water containing 0.1% (v/v) Triton X-100 to achieve the desired final concentrations. A control solution should be prepared with acetone and Triton X-100 in distilled water only.

  • Leaf Treatment:

    • Excise fresh, undamaged host plant leaves.

    • Dip each leaf into a test solution for 10-30 seconds, ensuring complete immersion and uniform coating.

    • Allow the treated leaves to air-dry at room temperature for 1-2 hours.

  • Insect Exposure:

    • Line the bottom of each petri dish with a piece of filter paper.

    • Place one treated leaf in each petri dish.

    • Using a fine brush, carefully transfer a known number of third-instar larvae (typically 10-20) onto the leaf in each petri dish.

    • Seal the petri dishes with their lids.

  • Incubation and Observation:

    • Place the petri dishes in an incubator maintained at a controlled temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 h light:dark).

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded gently with a fine brush.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis on the corrected mortality data to determine the LC₅₀ and LC₉₀ values.

RDL GABA Receptor Binding Assay

This protocol is a composite based on descriptions of radioligand binding assays for GABA receptors.[9][10][11][12]

Objective: To determine the binding affinity (IC₅₀) of desmethyl-broflanilide and its analogs to the insect RDL GABA receptor.

Materials:

  • Receptor Source:

    • Xenopus laevis oocytes or a suitable cell line (e.g., HEK293) for heterologous expression of the insect RDL GABA receptor.

    • cRNA or cDNA encoding the target insect RDL GABA receptor subunit.

  • Radioligand:

    • [³H]-EBOB (ethynylbicycloorthobenzoate) or a similar suitable radioligand that binds to the non-competitive antagonist site of the GABA receptor.

  • Test Compounds:

    • Desmethyl-broflanilide and its derivatives.

  • Buffers and Reagents:

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

    • Wash buffer (ice-cold binding buffer).

    • Scintillation cocktail.

  • Equipment:

    • Microinjection setup for Xenopus oocytes or transfection reagents for cell lines.

    • Two-electrode voltage clamp (TEVC) setup (for functional characterization).

    • Cell harvesting and membrane preparation equipment (homogenizer, centrifuges).

    • 96-well microplates.

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter.

Procedure:

Part A: Heterologous Expression of the RDL GABA Receptor [13][14][15]

  • Preparation of Receptor-Expressing System:

    • Xenopus Oocytes:

      • Surgically remove oocytes from a female Xenopus laevis.

      • Treat the oocytes with collagenase to defolliculate.

      • Microinject the cRNA of the insect RDL GABA receptor into the cytoplasm of stage V-VI oocytes.

      • Incubate the injected oocytes for 2-4 days to allow for receptor expression.

    • Cell Lines:

      • Culture the chosen cell line (e.g., HEK293) to an appropriate confluency.

      • Transfect the cells with the cDNA encoding the insect RDL GABA receptor using a suitable transfection reagent.

      • Allow 24-48 hours for receptor expression.

  • Functional Verification (Optional but Recommended):

    • Use TEVC on the Xenopus oocytes to confirm the functional expression of GABA-gated chloride channels.[6][16][17][18][19]

    • Apply GABA to elicit a current and test the effect of a known antagonist to verify receptor functionality.

Part B: Membrane Preparation

  • Harvest the oocytes or cells expressing the RDL GABA receptor.

  • Homogenize the cells in ice-cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

  • Resuspend the final membrane pellet in the binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

Part C: Competitive Binding Assay

  • In a 96-well microplate, add the following to each well in this order:

    • Binding buffer.

    • A range of concentrations of the unlabeled test compound (desmethyl-broflanilide or derivative).

    • A fixed concentration of the radioligand ([³H]-EBOB).

    • The membrane preparation.

  • Total Binding Wells: Contain buffer, radioligand, and membrane preparation (no test compound).

  • Non-specific Binding Wells: Contain buffer, radioligand, membrane preparation, and a high concentration of a known non-competitive antagonist (e.g., unlabeled EBOB or picrotoxin) to saturate the specific binding sites.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a percentage of the control (total specific binding in the absence of a competitor) against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value of the test compound.

Visualizations

GABAergic Synapse Signaling Pathway and this compound's Mode of Action

The following diagram illustrates the normal signaling process at a GABAergic synapse and the mechanism by which desmethyl-broflanilide disrupts this process.

GABA_Signaling_Pathway GABAergic Synapse and this compound Mode of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Converts GABA GABA GAD->GABA GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic_Cleft GABA_Receptor GABA Receptor (RDL) GABA_vesicle->GABA_Receptor GABA Release and Binding GABA->GABA_vesicle Packaged into Chloride_Channel Chloride (Cl⁻) Channel GABA_Receptor->Chloride_Channel Opens Neuron_Excitation Neuron Excitation (Blocked) GABA_Receptor->Neuron_Excitation Leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ influx leads to This compound This compound (Pro-insecticide) Metabolism Metabolism in Insect This compound->Metabolism Desmethyl_this compound Desmethyl-Broflanilide (Active Metabolite) Metabolism->Desmethyl_this compound Desmethyl_this compound->GABA_Receptor Allosteric Antagonist

Caption: this compound's mechanism of action at the GABAergic synapse.

Experimental Workflow for Insecticide Screening

This diagram outlines a typical workflow for the discovery and evaluation of novel insecticidal compounds like this compound derivatives.

Insecticide_Screening_Workflow General Workflow for Insecticide Screening start Start compound_synthesis Compound Synthesis (this compound Derivatives) start->compound_synthesis primary_screening Primary Screening (e.g., Leaf-Dip Bioassay) compound_synthesis->primary_screening dose_response Dose-Response Assays (LC₅₀ Determination) primary_screening->dose_response hit_compounds Hit Compounds dose_response->hit_compounds mechanism_of_action Mechanism of Action Studies (e.g., Receptor Binding Assay) hit_compounds->mechanism_of_action lead_optimization Lead Optimization hit_compounds->lead_optimization sar_analysis Structure-Activity Relationship (SAR) Analysis mechanism_of_action->sar_analysis sar_analysis->lead_optimization Iterative Process lead_optimization->compound_synthesis candidate_compound Candidate Compound lead_optimization->candidate_compound further_studies Further Studies (Toxicology, Field Trials, etc.) candidate_compound->further_studies end End further_studies->end

Caption: A generalized workflow for insecticide discovery and development.

Conclusion

The structure-activity relationship of this compound derivatives is a promising area of research for the development of new and effective insecticides. The data presented in this guide indicates that modifications to the sulfide-containing moieties and other peripheral groups can significantly impact insecticidal activity. The detailed experimental protocols provide a framework for the consistent evaluation of novel analogs, and the visualized pathways and workflows offer a clear understanding of the underlying biological and discovery processes. Further exploration of the SAR of this compound derivatives, guided by the principles and methodologies outlined herein, will be crucial for the development of next-generation pest management solutions.

References

An In-depth Technical Guide to the Initial Synthesis Pathways of Broflanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial and optimized synthesis pathways for Broflanilide (B1440678), a novel meta-diamide insecticide. It includes detailed experimental methodologies, comparative data on synthesis yields, and visualizations of the chemical processes and its mechanism of action.

Introduction to this compound

This compound is a potent insecticide belonging to the meta-diamide class, developed by Mitsui Chemicals Agro, Inc.[1][2] Its unique chemical structure and novel mode of action have led the Insecticide Resistance Action Committee (IRAC) to classify it in a new group, Group 30.[2][3] this compound is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide.[4][5] This active metabolite acts as a noncompetitive allosteric modulator of the GABA-gated chloride channel in the insect nervous system, a mechanism distinct from conventional antagonists like fipronil (B1672679).[1][5][6] This unique target site means this compound is effective against pests that have developed resistance to cyclodiene and fipronil insecticides.[5][7]

Chemical Structure:

  • IUPAC Name: 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide[3][7]

  • Chemical Formula: C₂₅H₁₄BrF₁₁N₂O₂[8][9]

  • Molar Mass: 663.285 g·mol⁻¹[3]

Mechanism of Action

This compound functions as a pro-insecticide. After ingestion or contact by the insect, it undergoes metabolic N-demethylation to form the active compound, desmethyl-broflanilide.[4][10] This active metabolite targets the gamma-aminobutyric acid (GABA) gated chloride ion channel in the insect's nervous system.[1] It acts as a non-competitive antagonist, binding to a novel site on the receptor, which is distinct from the binding sites of other GABA receptor antagonists like fipronil.[5][6] This binding blocks the inhibitory neurotransmission mediated by GABA, leading to hyperexcitation of the nervous system, convulsions, and ultimately, the death of the insect.[1][11]

This compound Mechanism of Action cluster_insect Insect System cluster_neuron Insect Neuron cluster_result Physiological Effect This compound This compound (Pro-insecticide) Metabolism Metabolic N-demethylation This compound->Metabolism Desmethyl_this compound Desmethyl-Broflanilide (Active Metabolite) Metabolism->Desmethyl_this compound GABA_Receptor GABA-gated Chloride Channel Desmethyl_this compound->GABA_Receptor Binds to novel allosteric site Chloride_Influx Chloride Ion Influx (Inhibited) GABA_Receptor->Chloride_Influx blocks channel Hyperexcitation Hyperexcitation & Convulsions Chloride_Influx->Hyperexcitation Death Insect Death Hyperexcitation->Death

Caption: Mechanism of action of this compound from pro-insecticide to active metabolite.

Initial Synthesis Pathways

Early research into this compound explored several synthetic routes. These initial pathways, while successful in producing the compound for research, were often characterized by low overall yields and harsh reaction conditions, making them unsuitable for large-scale industrial production.[12]

One of the first reported syntheses begins with 2-chloro-3-nitrobenzoic acid.[4] This multi-step process involves protection of the carboxylic acid, a nucleophilic aromatic substitution (SNAr) to introduce a fluorine atom, reduction of the nitro group, N-methylation, and subsequent condensation with benzoyl chloride.[4] The final step is a coupling reaction with a complex aniline (B41778) derivative.[4] A notable challenge in this route is the final coupling step, which suffers from low yield (45%) due to the low reactivity of the aniline intermediate, which is substituted with electron-withdrawing groups.[4]

An alternative early approach attempted to improve the process by introducing the perfluorinated isopropyl group at a later stage onto a higher molecular weight intermediate.[4] While these routes provided access to the molecule, their overall yields remained low.

Route IdentifierStarting MaterialKey LimitationsOverall Yield (%)
Route R1 2-chloro-3-nitrobenzoic acidUse of LDA at -70°C, required chromatography2.5%[12]
Route R2 (Not specified)Relatively mild conditions but still low yield19.6%[12]
Route R3 (Not specified)Relatively mild conditions but still low yield20.3%[12]

digraph "Early_Broflanilide_Synthesis" {
graph [rankdir="TB", bgcolor="#F1F3F4", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A[label="2-Chloro-3-nitrobenzoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; B[label="Methyl 2-chloro-3-nitrobenzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Methyl 2-fluoro-3-nitrobenzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Methyl 3-amino-2-fluorobenzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Methyl 2-fluoro-3-(methylamino)benzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Methyl 3-(N-methylbenzamido)-2-fluorobenzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="3-(N-methylbenzamido)-2-fluorobenzoic acid chloride", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Aniline Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I[label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B[label=" Esterification"]; B -> C [label=" SNAr (Fluorination)"]; C -> D [label=" Nitro Reduction"]; D -> E [label=" N-methylation"]; E -> F [label=" Benzoyl Chloride\n Condensation"]; F -> G [label=" Deprotection &\n Acid Chloride Formation"]; G -> I[label=" Coupling (Low Yield)"]; H -> I; }

Caption: An early, multi-step synthesis pathway for this compound.

Optimized and Scalable Synthesis Process

To overcome the limitations of earlier methods, an efficient and scalable synthetic route was developed, significantly improving the overall yield and industrial feasibility.[12][13][14] This redesigned sequence starts from different materials and optimizes each step for milder conditions and higher efficiency.[13]

This improved process provides the target product in a high overall yield of 60.3% and requires isolation at only six steps, making it suitable for large-scale manufacturing.[12][13]

Experimental Protocol:

  • Condensation: The synthesis begins with the condensation of 2-fluoro-3-nitrobenzoic acid and 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. This step establishes the key amide framework under mild conditions, avoiding the generation of imide byproducts.[12][13][14]

  • Nitro Group Reduction: The nitro group on the benzoyl moiety is then reduced to an amine.[12][13][14]

  • N-Methylation: Selective N-mono-methylation of the newly formed amine is achieved. The use of paraformaldehyde and a Platinum on carbon (Pt/C) catalyst makes this step more industrially suitable by avoiding highly toxic reagents.[12][13][14]

  • Amidation: The N-methylated intermediate is then condensed with benzoyl chloride in an efficient and operationally simple acylation step to form the meta-diamide core.[14]

  • Bromination: The final step is a selective bromination. The use of sodium bromide (NaBr) and sodium hypochlorite (B82951) (NaClO) as the brominating system enhances the industrial feasibility of this route.[12][13][14]

Optimized_Broflanilide_Synthesis A 2-Fluoro-3-nitrobenzoic acid + 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline B Amide Intermediate A->B 1. Condensation (Mild Conditions) C Amino Intermediate B->C 2. Nitro Group Reduction D N-Methylated Intermediate C->D 3. N-Methylation (Paraformaldehyde, Pt/C) E Amide Product D->E 4. Amidation (Benzoyl Chloride) F This compound E->F 5. Bromination (NaBr-NaClO)

Caption: A high-yield, scalable synthesis pathway for this compound.

Conclusion

The synthesis of this compound has evolved from initial, low-yield pathways to a highly efficient and scalable process. The optimized route, starting from 2-fluoro-3-nitrobenzoic acid, represents a significant improvement by utilizing milder reaction conditions, safer reagents, and a redesigned sequence that achieves an overall yield of over 60%.[12] This robust methodology has been crucial for the large-scale manufacturing and commercialization of this compound, providing a powerful tool for managing resistant insect pests in agriculture.[13]

References

The Novelty of Broflanilide: A Technical Guide to a New Generation Meta-Diamide Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broflanilide (B1440678) is a pioneering insecticide belonging to the novel meta-diamide chemical class, representing a significant advancement in pest control technology.[1] Discovered by Mitsui Chemicals Agro, Inc., it exhibits high efficacy against a wide range of chewing pests, including troublesome Lepidopteran, Coleopteran, and Thysanopteran species.[1][2] Its unique mode of action has led the Insecticide Resistance Action Committee (IRAC) to classify it into a new group, Group 30, which targets GABA-gated chloride channels as an allosteric modulator.[1][3] This distinct mechanism of action makes this compound a powerful tool for insecticide resistance management, as it shows no cross-resistance with existing insecticide classes.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its novel mode of action, insecticidal spectrum, and the experimental methodologies used to characterize its activity.

Chemical Structure and Synthesis

This compound, with the IUPAC name 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide, is a complex organohalogen compound.[3] The synthesis of this compound is a multi-step process. One reported efficient and scalable synthetic route starts with 2-fluoro-3-nitrobenzoic acid and 4-(perfluoropropan-2-yl)-2-(trifluoromethyl) aniline.[5][6] The process involves a sequence of condensation, nitro group reduction, N-methylation, amidation, and subsequent bromination to yield the final product with a high overall yield.[5][6] An alternative approach involves the protection of the acid function of 2-chloro-3-nitrobenzoic acid, followed by a series of reactions including SNAr, reduction of the nitro group, methylation, and condensation with the appropriately substituted aniline.[4]

Mechanism of Action: A Novel Target Site

This compound functions as a pro-insecticide, meaning it is converted into its active form within the target pest.[7] Metabolism of this compound results in the formation of desmethyl-broflanilide, which is a potent non-competitive antagonist of the insect's resistant-to-dieldrin (RDL) γ-aminobutyric acid (GABA) receptor.[8][9]

The GABA receptor is a ligand-gated ion channel crucial for inhibitory neurotransmission in insects. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Desmethyl-broflanilide acts as a negative allosteric modulator, binding to a unique site on the GABA receptor, distinct from the binding sites of other non-competitive antagonists like fipronil (B1672679) and cyclodienes.[9][10] This binding prevents the influx of chloride ions, thereby blocking the inhibitory signal.[11] The result is hyperexcitation of the insect's nervous system, leading to convulsions, paralysis, and ultimately, death.[4][9] The proposed binding site for desmethyl-broflanilide is near the G336 residue in the M3 transmembrane region of the Drosophila RDL GABA receptor.[8][9]

This novel mode and site of action are the basis for this compound's placement in the new IRAC Group 30 and its effectiveness against pests that have developed resistance to other classes of insecticides.[1][2]

Signaling Pathway of GABA Receptor and this compound's Action

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged into GABA_synapse Vesicle->GABA_synapse Release GABAR GABA Receptor (Ligand-gated Cl- channel) GABA_synapse->GABAR Binds to Cl_channel Chloride Ion Channel (Open) GABAR->Cl_channel Activates Blocked_channel Chloride Ion Channel (Blocked) GABAR->Blocked_channel Inhibits Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_channel->Hyperpolarization Leads to This compound Desmethyl-Broflanilide This compound->GABAR Binds to allosteric site Hyperexcitation Hyperexcitation (Convulsions, Paralysis) Blocked_channel->Hyperexcitation Results in

GABA receptor signaling and the inhibitory action of desmethyl-broflanilide.

Quantitative Data on Insecticidal Activity

This compound has demonstrated high insecticidal activity against a broad spectrum of economically important pests. The following tables summarize the lethal concentration (LC50) values obtained from various studies.

Table 1: Lethal Concentration (LC50) of this compound against Lepidopteran Pests

Pest SpeciesLife StageLC50 (mg/L)Reference
Spodoptera litura3rd Instar Larvae0.08[8]
Spodoptera exiguaLarvaeNot specified, but effective[8]
Helicoverpa armigeraLarvaeNot specified, but effective[8]
Plutella xylostellaLarvaeNot specified, but effective[8]
Spodoptera frugiperdaLarvaeNot specified, but effective[8]

Table 2: Lethal Concentration (LC50) of this compound against Other Insect Pests

Pest SpeciesOrderLC50 (mg/L or µg/mL)Reference
Aphis gossypiiHemiptera0.20 - 1.48 µg/mL[1]
Frankliniella occidentalisThysanoptera290.63 mg/L[12]
Echinothrips americanusThysanoptera0.51 mg/L[12]
Thrips palmiThysanoptera2.57 - 23.68 mg/L[12]
Bactrocera dorsalisDiptera0.390 mg/L[13]
Bactrocera correctaDiptera1.716 mg/L[13]
Bactrocera cucurbitaeDiptera19.673 mg/L[13]
Bactrocera tauDiptera24.373 mg/L[13]

Table 3: Sublethal Effects of this compound on Spodoptera litura

ParameterEffect of LC25 TreatmentReference
Larval Development DurationProlonged[8]
Pupation RateReduced[8]
Pupal WeightReduced[8]
Egg HatchabilityDecreased[8]

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the efficacy and characteristics of this compound.

Toxicity Bioassays

A common method to determine the toxicity of insecticides is the leaf-dipping bioassay .[14]

Objective: To determine the lethal concentration (LC50) of this compound against a target pest.

General Protocol:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone).[1] This stock solution is then serially diluted with distilled water containing a surfactant (e.g., 0.05% Triton X-100) to obtain a range of desired concentrations.[1]

  • Treatment of Leaf Discs: Leaf discs of a suitable host plant (e.g., cabbage for S. litura) are excised.[14] These discs are then dipped into the respective test solutions for a standardized period (e.g., 20 seconds).[14] Control discs are dipped in a solution containing only the solvent and surfactant.

  • Exposure of Insects: The treated leaf discs are allowed to air dry.[14] A specified number of test insects (e.g., third-instar larvae) are then placed on each leaf disc within a petri dish or other suitable container.[14]

  • Incubation and Observation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 1 °C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod). Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

WHO Bottle Bioassay

The WHO bottle bioassay is a standardized method for assessing insecticide resistance in mosquito populations.[15]

Objective: To determine the discriminating concentration of this compound for monitoring susceptibility in mosquitoes.

General Protocol:

  • Preparation of Bottles: Glass bottles (e.g., 250 ml Wheaton bottles) are coated with 1 ml of an acetone (B3395972) solution of this compound at various concentrations.[16] An adjuvant such as Mero® may be included to improve insecticide pickup.[15] Control bottles are coated with acetone and the adjuvant only. The bottles are rolled and inverted until the solvent has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.

  • Mosquito Exposure: Non-blood-fed female mosquitoes (e.g., 25 per bottle, 3-5 days old) are introduced into the treated and control bottles.[16]

  • Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-exposure.[15]

  • Data Analysis: Dose-response curves are generated, and lethal concentrations (LC50 and LC99) are determined using probit analysis.[15] The discriminating concentration is typically defined as twice the LC99.[15]

Experimental Workflow for a Typical Bioassay

Bioassay_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis A Prepare Stock Solution of this compound B Create Serial Dilutions A->B D Treat Plant Material with Dilutions B->D C Prepare Host Plant Material (e.g., Leaf Discs) C->D E Air Dry Treated Material D->E F Introduce Test Insects E->F G Incubate under Controlled Conditions F->G H Record Mortality at Specified Time Points G->H I Perform Probit Analysis H->I J Determine LC50 Value I->J

References

Methodological & Application

Broflanilide: Application Notes and Protocols for Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broflanilide is a novel meta-diamide insecticide, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 agent.[1][2][3] Its unique mode of action as a GABA-gated chloride channel allosteric modulator provides an effective tool for managing a broad spectrum of chewing pests in agriculture, particularly those that have developed resistance to other insecticide classes.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in an agricultural research context.

Mode of Action

This compound acts as a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects.[6][7] It is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide. This active metabolite allosterically modulates the GABA-gated chloride channel, inhibiting the influx of chloride ions and leading to hyperexcitation, convulsions, and eventual death of the insect pest.[6] Notably, the binding site of desmethyl-broflanilide is distinct from that of other GABA receptor antagonists like fipronil, which contributes to its effectiveness against resistant pest populations.[6][7]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA Receptor (Chloride Channel) GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA Binding Site GABA->GABA_R Binds Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens Broflanilide_Site This compound Allosteric Site Broflanilide_Site->Cl_channel Allosterically Inhibits Hyperexcitation Hyperexcitation & Convulsions Cl_channel->Hyperexcitation Cl- influx inhibited This compound This compound (Pro-insecticide) Desmethyl-Broflanilide Desmethyl-Broflanilide (Active Metabolite) This compound->Desmethyl-Broflanilide Metabolism in insect Desmethyl-Broflanilide->Broflanilide_Site Binds Death Insect Death Hyperexcitation->Death

Caption: Signaling pathway of this compound's mode of action.

Efficacy Data

This compound has demonstrated high efficacy against a wide range of agricultural pests. The following tables summarize key quantitative data from various studies.

Table 1: Lethal Concentration (LC50) of this compound against Various Pests

Pest SpeciesLife StageBioassay MethodLC50Reference
Spodoptera litura3rd Instar LarvaeLeaf-dip0.08 mg/L[8]
Aphis gossypiiAdultsLeaf-dip0.20 - 1.48 µg/mL[9]
Helicoverpa armigeraLarvaeLeaf-dipNot specified[10]
Spodoptera exiguaLarvaeLeaf-dipNot specified[10]

Table 2: Field Efficacy of this compound against Wireworms (Agriotes obscurus) in Wheat (Seed Treatment)

TreatmentApplication Rate (g AI/100 kg seed)Mean Plant Stand (%)Neonate Wireworm Reduction (%)Resident Wireworm Reduction (%)Reference
This compound5.084.873.181.1[11]
Thiamethoxam (Standard)20-3085.4Not ReportedNot Reported[11]
Untreated ControlN/A<65N/AN/A[11]

Table 3: Field Efficacy of this compound against Helicoverpa armigera and Spodoptera exigua (Foliar Application)

TreatmentApplication Rate (g a.i./ha)Control Efficacy (%) (3-14 days after treatment)Reference
This compound 100 g/L SC2581.92 - 96.46[10]
Chlorantraniliprole 5% SC (Standard)50Significantly decreased efficacy[10]
Emamectin benzoate (B1203000) 5.7% WDG (Standard)4.5Significantly decreased efficacy[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Spodoptera litura)

This protocol is adapted from methodologies used to assess the toxicity of insecticides on lepidopteran larvae.

1. Materials:

  • This compound (technical grade or formulated product)

  • Acetone or other suitable solvent

  • Distilled water

  • Triton X-100 or similar surfactant

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Soft paintbrush

  • Third-instar larvae of the target pest

  • Incubator or controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent.

  • Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100). A typical range for S. litura might be 0.01, 0.05, 0.1, 0.5, and 1.0 mg/L. A control solution of distilled water with surfactant only should also be prepared.

  • Leaf Dipping: Select fresh, undamaged host plant leaves. Dip each leaf into a test solution for 10-30 seconds with gentle agitation.

  • Drying: Place the treated leaves on a clean, non-absorbent surface and allow them to air dry completely.

  • Bioassay Setup: Line the bottom of each petri dish with a piece of filter paper. Place one treated leaf disc in each petri dish.

  • Insect Introduction: Using a soft paintbrush, carefully transfer 10-15 third-instar larvae onto the leaf in each petri dish.

  • Incubation: Seal the petri dishes and place them in an incubator under controlled conditions.

  • Mortality Assessment: Assess larval mortality after 48 and 72 hours. Larvae that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate LC50 values using probit analysis.

Protocol 2: Systemic Bioassay for Aphids (e.g., Aphis gossypii)

This protocol is designed to evaluate the systemic activity of this compound against sucking insects.

1. Materials:

  • This compound (formulated for systemic application)

  • Potted host plants (e.g., cotton, fava bean)

  • Adult apterous aphids

  • Clip cages or small ventilated containers

  • Syringes or micropipettes for soil drench application

  • Controlled environment chamber

2. Procedure:

  • Plant Treatment: Apply a known concentration of this compound solution to the soil of potted plants as a drench. A control group of plants should be treated with water only.

  • Systemic Uptake Period: Allow 24-48 hours for the plant to uptake the insecticide systemically.

  • Aphid Infestation: Confine a known number of adult aphids (e.g., 10-20) onto a leaf of each treated and control plant using a clip cage.

  • Incubation: Place the plants in a controlled environment chamber.

  • Mortality Assessment: Record aphid mortality at 24, 48, and 72 hours after infestation.

  • Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC50 value if a range of concentrations is tested.

Protocol 3: Field Trial for Wireworm Control in Corn (In-furrow Application)

This protocol outlines a typical field trial to assess the efficacy of this compound applied in-furrow for the control of wireworms.

1. Experimental Design:

  • Plot Design: Randomized complete block design with at least 4 replications.

  • Plot Size: Typically 4 rows wide by 10-15 meters long.

  • Treatments:

    • Untreated control

    • This compound at various application rates (e.g., 25, 50 g a.i./ha)

    • Commercial standard insecticide

2. Application:

  • Apply this compound as an in-furrow spray or granular formulation at the time of planting using calibrated application equipment.

3. Data Collection:

  • Plant Stand Counts: Count the number of emerged corn plants in a designated length of the center rows of each plot at various intervals after planting (e.g., 14, 28, and 42 days).

  • Damage Assessment: At each stand count, assess a subset of plants for signs of wireworm feeding damage (e.g., wilting, dead heart, stand loss).

  • Wireworm Population Assessment: At the end of the trial, soil samples can be taken from each plot to assess the impact on the wireworm population.

  • Yield: Harvest the center rows of each plot and determine the grain yield.

4. Data Analysis:

  • Analyze plant stand, damage ratings, and yield data using analysis of variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD).

cluster_lab Laboratory Bioassays cluster_field Field Trials Prep Prepare Insecticide Dilutions LeafDip Leaf-Dip Assay (Chewing Pests) Prep->LeafDip Systemic Systemic Assay (Sucking Pests) Prep->Systemic Incubate Incubate under Controlled Conditions LeafDip->Incubate Systemic->Incubate Assess Assess Mortality Incubate->Assess Analyze_Lab Calculate LC50 Assess->Analyze_Lab Efficacy Evaluate this compound Efficacy Analyze_Lab->Efficacy Design Randomized Block Design Apply Apply Treatments (Foliar, In-furrow, Seed) Design->Apply Collect Collect Data (Stand, Damage, Yield) Apply->Collect Analyze_Field Statistical Analysis (ANOVA) Collect->Analyze_Field Analyze_Field->Efficacy

Caption: Experimental workflow for evaluating this compound efficacy.

Resistance Management

To ensure the long-term efficacy of this compound, it is crucial to implement insecticide resistance management (IRM) strategies. As this compound belongs to a unique mode of action group (IRAC Group 30), it is an excellent candidate for rotation with insecticides from other groups.[3][4] Key IRM principles include:

  • Rotation: Avoid consecutive applications of this compound or other Group 30 insecticides. Rotate with insecticides from different IRAC groups.

  • Integrated Pest Management (IPM): Incorporate cultural, biological, and other non-chemical control methods to reduce reliance on insecticides.

  • Monitoring: Regularly monitor pest populations for signs of resistance development.

Conclusion

This compound is a valuable tool in modern agricultural pest management due to its novel mode of action and broad-spectrum efficacy. The application notes and protocols provided here offer a framework for researchers to conduct robust evaluations of this insecticide. Adherence to sound experimental design and IRM principles will be essential for maximizing the benefits and sustainability of this compound in agricultural systems.

References

Application Notes and Protocols: Broflanilide as a Seed Treatment for Wireworm Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Broflanilide (B1440678) is a novel meta-diamide insecticide that offers a significant advancement in the control of wireworms (Coleoptera: Elateridae), a persistent and economically damaging pest in numerous crops.[1][2] Unlike many preceding insecticides, this compound provides not only crop protection but also effective reduction of wireworm populations.[2][3] Following the deregistration of effective but environmentally persistent organochlorines like lindane, growers have relied on neonicotinoids, which primarily offer crop protection through intoxication and repellency without causing significant mortality, leading to a resurgence in wireworm populations.[3][4]

This compound represents the first active ingredient in the Insecticide Resistance Action Committee (IRAC) Group 30.[5][6] Its unique mode of action makes it a valuable tool for insecticide resistance management, as there is no known cross-resistance with existing chemistries.[5] These application notes provide a summary of efficacy data and detailed protocols for laboratory and field evaluation of this compound as a seed treatment for wireworm control.

2.0 Mechanism of Action

This compound functions as a non-competitive allosteric modulator of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel crucial for neurotransmission in insects.[1][7] It binds to a unique site on the receptor, distinct from the binding sites of other GABA receptor antagonists like cyclodienes (e.g., lindane) and fipronil.[1][4] This binding inhibits the normal flow of chloride ions, preventing the hyperpolarization of the neuronal membrane. The result is an over-excitation of the central nervous system, leading to uncontrolled muscle contractions, paralysis, and ultimately, the death of the target pest.[5][7]

cluster_0 Normal Neuronal Inhibition cluster_1 Action of this compound GABA GABA Neurotransmitter Receptor GABA Receptor (Chloride Ion Channel) GABA->Receptor Binds to ChannelOpen Chloride (Cl-) Influx (Neuron Inhibition) Receptor->ChannelOpen Activates ChannelBlock Chloride Channel Blocked Receptor->ChannelBlock Inhibited by This compound This compound Binding (Allosteric Site) This compound->Receptor Binds to unique site HyperExcite Hyperexcitation of CNS ChannelBlock->HyperExcite Paralysis Paralysis & Mortality HyperExcite->Paralysis Normal Normal State Treated This compound Treated

Caption: this compound's mechanism of action on the insect GABA receptor.

3.0 Efficacy Data

Field and laboratory studies have demonstrated the high efficacy of this compound seed treatments for both crop protection and wireworm population reduction.

Table 1: Efficacy of this compound Seed Treatment in Wheat for Wireworm Control

Treatment Application Rate (g [AI]/100 kg seed) Wheat Stand Protection Resident Wireworm Reduction (%) Neonate Wireworm Reduction (%) Citation(s)
This compound 5.0 Equivalent to Thiamethoxam 81.1% 73.1% [1][3][4]
Thiamethoxam 20.0 - 30.0 Industry Standard Not significant (6.9%) Not significant [1][4]

| Lindane (historical) | 59.0 | Historical Standard | 57.6% | 75.3% |[1][3][4] |

Table 2: Efficacy of this compound in Potatoes against Agriotes obscurus

Application Method Application Rate Resident Wireworm Reduction (%) Neonate Wireworm Reduction (%) Citation(s)
Seed Piece Treatment (SPT) 1.5 - 2.0 g [AI]/100 kg seed 95.4% - 99.0% 98.1% - 100% [8][9]

| In-Furrow Spray (IFS) | 0.23 - 0.25 g [AI]/100 m row | 95.4% - 99.0% | 98.1% - 100% |[8][9] |

Table 3: Comparative Behavioral Effects of Insecticide Seed Treatments on Wireworms (Laboratory Bioassay)

Insecticide Class Active Ingredient Repellency from Treated Seed Morbidity/Mortality (after 7 days) Citation(s)
Meta-diamide This compound No repellency Irreversible morbidity/mortality [10][11]
Phenylpyrazole Fipronil No repellency Irreversible morbidity/mortality [10][11]
Neonicotinoid Thiamethoxam No repellency Minor symptoms; mostly recovered [10][11]
Diamide Cyantraniliprole No repellency Minor symptoms; mostly recovered [10][11]

| Pyrethroid | λ-cyhalothrin | Moderate repellency | Minor symptoms; mostly recovered |[10][11] |

4.0 Experimental Protocols

4.1 Protocol 1: Field Efficacy Trial for Wireworm Control in Cereals

Objective: To determine the efficacy of this compound seed treatment in protecting cereal stands from wireworm damage and reducing wireworm populations under field conditions.

Materials:

  • Certified cereal seed (e.g., spring wheat).

  • This compound seed treatment formulation (e.g., Teraxxa® F4).[12]

  • Standard industry insecticide (e.g., Thiamethoxam) and fungicide controls.

  • Non-insecticidal fungicide-only control.

  • Commercial or laboratory-scale seed treatment equipment.

  • Cone seeder or plot drill.

  • Wireworm bait traps (e.g., mesh bags containing untreated wheat and corn).

  • Data collection tools.

Experimental Design:

  • Randomized Complete Block Design (RCBD).

  • Minimum of 4-6 replicates per treatment.

  • Plot size: e.g., 6 rows, 2.5 meters long, with 0.5-1.0 meter buffers.[4]

Procedure:

  • Site Selection: Choose a field with a known history of moderate to high wireworm pressure.

  • Seed Treatment: Apply treatments to seed within one month of planting, ensuring accurate rates and uniform coverage.[4] Allow seeds to dry completely before planting.

  • Planting: Use a precision seeder to ensure consistent seed depth and density across all plots.[4]

  • Stand Assessment: At 3-4 weeks post-emergence, count the number of healthy plants in the center rows of each plot to assess stand protection.

  • Wireworm Population Assessment:

    • Post-harvest, install bait traps in the center of each plot.[4]

    • Bury traps approximately 10-15 cm deep.

    • Retrieve traps after 7-14 days.

    • Count the number of resident (older) and neonate (newly hatched) wireworms collected in each trap.

  • Data Analysis: Analyze stand count and wireworm count data using ANOVA appropriate for an RCBD. Use mean separation tests (e.g., Tukey's HSD) to compare treatment effects.

A Experimental Design (RCBD, 4-6 Reps) B Seed Treatment Application (this compound, Controls) A->B C Plot Planting (Precision Seeder) B->C D Stand Assessment (3-4 Weeks Post-Emergence) C->D E Post-Harvest Bait Trapping (Assess Wireworm Population) D->E F Data Collection & Analysis (ANOVA) E->F

Caption: Workflow for a field efficacy trial of seed treatments.

4.2 Protocol 2: Laboratory Soil Bioassay for Behavioral and Toxicity Assessment

Objective: To evaluate the behavioral response (repellency) and toxicity of this compound-treated seeds to wireworms in a controlled laboratory setting.

Materials:

  • Wireworms (Agriotes spp.), collected from the field or from a laboratory colony.[10]

  • Treated and untreated wheat seeds.

  • Moistened sterile soil or sand.

  • Bioassay arenas (e.g., Petri dishes, small containers, or specialized "soil window" chambers).[10]

  • Microscope or video tracking equipment for observation.

Procedure:

  • Acclimation: Acclimate wireworms in moistened soil for 24-48 hours prior to the assay.

  • Assay Setup:

    • Fill the bottom of the bioassay arena with a layer of moist soil.

    • Place a single treated seed in the center of the arena. For control arenas, use an untreated seed.

    • Introduce one wireworm into each arena, placing it away from the seed.

  • Behavioral Observation:

    • For the first 3 hours, observe wireworm behavior, noting any repellency (movement away from the seed) or attraction.[10]

  • Toxicity Assessment:

    • After 24 hours of exposure, carefully remove the wireworm from the soil.

    • Assess and score its health status (e.g., healthy, moribund, paralyzed, dead).

    • Place the wireworm in a clean container with fresh moist soil and a food source.

    • Re-assess the health status after 7 days to determine recovery or mortality.[10][11]

  • Data Analysis: Analyze mortality data using probit analysis or chi-square tests. Compare behavioral responses between treatments descriptively or using appropriate statistical tests.

A Insect Acclimation (24-48h) B Bioassay Setup (Treated Seed + Wireworm in Soil) A->B C Behavioral Observation (Record Repellency for 3h) B->C D Initial Toxicity Scoring (24h Post-Exposure) B->D 24h E Transfer to Recovery Medium D->E F Final Mortality Assessment (7 Days Post-Exposure) E->F 7 days G Data Analysis F->G

Caption: Workflow for a laboratory soil bioassay.

5.0 Application Protocols (Commercial & On-Farm)

Objective: To ensure the safe and effective application of this compound seed treatment for optimal wireworm control.

Formulations:

  • Teraxxa®: Stand-alone this compound insecticide seed treatment.[13]

  • Teraxxa® F4: A co-pack formulation of this compound with four fungicide active ingredients (Pyraclostrobin, Fluxapyroxad, Triticonazole, Metalaxyl) for broad-spectrum insect and disease control.[12][14]

Equipment:

  • Standard commercial or on-farm seed treatment equipment (slurry or mist-type).[13][14]

  • "On the Go" air seeder treatment systems are also compatible.[14]

Procedure:

  • Seed Quality: Start with sound, well-cleaned seed to ensure good adhesion and coverage.[13][14]

  • Equipment Calibration: Frequently check and calibrate equipment to ensure the application rate is accurate (e.g., 300 ml of Teraxxa F4 per 100 kg of seed).[12]

  • Slurry Preparation:

    • Thoroughly mix/agitate the product before use.[12]

    • Dilute the required amount of product with a recommended amount of water. The final slurry volume depends on seed type, conditions, and equipment.[13][14]

  • Application: Apply the slurry to the seed, ensuring uniform and complete coverage. This is critical for both efficacy and seed safety.[14]

  • Drying: Allow treated seed to dry completely before bagging or planting.

  • Labeling: All bags or bulk containers of treated seed must be clearly labeled as "TREATED SEED" with appropriate handling precautions.[14]

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including coveralls, chemical-resistant gloves, and shoes during handling and application.[14]

  • Use a NIOSH-approved respirator (N95 minimum) when transferring treated seed.[13][14]

  • Use only closed-cab planting equipment when planting treated seeds.[14]

  • DO NOT use treated seed for food, feed, or oil purposes.[12]

cluster_0 Preparation cluster_1 Application A Select Clean, Sound Seed B Calibrate Application Equipment A->B C Prepare Slurry (Mix Product + Water) B->C D Apply Slurry to Seed (Ensure Uniform Coverage) C->D E Dry Treated Seed Completely D->E F Bag and Label Treated Seed E->F

Caption: General process for seed treatment application.

6.0 Resistance Management

This compound's novel mode of action (IRAC Group 30) makes it a critical tool for managing insecticide resistance.[5][6] There is no known cross-resistance with other insecticide classes, including neonicotinoids, pyrethroids, diamides, or cyclodienes.[5] Integrating this compound into a pest management program can help preserve the utility of other insecticide groups and delay the development of resistance in wireworm populations.

7.0 Environmental Considerations

  • Soil: this compound is persistent in terrestrial environments with low mobility in soil.[7] Laboratory studies show half-lives ranging from approximately 2 to 4 days in various agricultural soils, indicating it is readily degradable under certain conditions.[15][16] However, field persistence may be longer, providing season-long control.[17]

  • Aquatic: The compound is highly toxic to freshwater fish and benthic invertebrates.[7] Runoff mitigation, such as maintaining vegetative buffer strips, is crucial to protect surface water.[7]

  • Pollinators: this compound is highly toxic to bees through acute contact and oral exposure.[7] While it is not considered systemic in plants, dust generated during the planting of treated seed may be harmful to pollinators.[13][14] Adherence to best management practices for minimizing dust is essential.[14]

This compound seed treatment represents a paradigm shift in wireworm management. It is the first widely available active ingredient since lindane that effectively reduces wireworm populations rather than simply intoxicating or repelling them.[1][2][18] At low application rates, it provides crop stand protection equivalent to industry standards while causing high mortality in both resident and neonate wireworms.[1][4] The detailed protocols provided here serve as a guide for researchers and professionals to evaluate and apply this technology effectively, contributing to more sustainable and robust pest control strategies in agriculture.

References

Application Notes and Protocols for Field Trials of Broflanilide Against Spodoptera litura

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Broflanilide, a novel meta-diamide insecticide, for the control of the common cutworm, Spodoptera litura. The information is compiled from recent studies and is intended to guide the design and execution of effective field trials.

Introduction

This compound is a recently developed insecticide classified under Group 30 by the Insecticide Resistance Action Committee (IRAC). Its unique mode of action makes it a valuable tool for managing insecticide resistance in lepidopteran pests like Spodoptera litura.[1] this compound acts as a noncompetitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to overexcitation of the nervous system and eventual death of the pest.[1] This mechanism is distinct from many other commercially available insecticides, and studies have shown no cross-resistance with existing products, making it an excellent candidate for integrated pest management (IPM) programs.[1][2]

Mode of Action

This compound itself is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide, within the insect's body. This active metabolite then binds to a unique site on the RDL (resistance-to-dieldrin) GABA receptor, distinct from the binding sites of other GABA receptor antagonists like fipronil. This binding action blocks the influx of chloride ions, preventing the hyperpolarization of neurons and leading to uncontrolled nerve impulses, paralysis, and mortality.

Broflanilide_Mode_of_Action cluster_insect Insect Body cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_outcome Physiological Effect This compound This compound (Pro-insecticide) Metabolism Metabolism This compound->Metabolism Ingestion/ Contact Desmethyl_this compound Desmethyl-Broflanilide (Active Metabolite) Metabolism->Desmethyl_this compound GABA_Receptor GABA Receptor (RDL) Desmethyl_this compound->GABA_Receptor Binds to unique allosteric site Chloride_Channel Chloride Ion Channel (Closed) No_Cl_Influx No Chloride Ion Influx Chloride_Channel->No_Cl_Influx Blocked by Desmethyl-Broflanilide GABA GABA GABA->GABA_Receptor Binds to orthosteric site Overexcitation Neuronal Overexcitation No_Cl_Influx->Overexcitation Paralysis_Death Paralysis & Death Overexcitation->Paralysis_Death Field_Trial_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection & Analysis Site_Selection Site Selection (History of S. litura) Exp_Design Experimental Design (RBD, 4 Replications) Site_Selection->Exp_Design Plot_Establishment Plot Establishment (e.g., 5x4m with buffers) Exp_Design->Plot_Establishment Pre_Count Pre-treatment Count (Larvae/10 plants) Threshold Infestation Reaches Economic Threshold Pre_Count->Threshold Spray_1 First Foliar Spray (this compound & Controls) Threshold->Spray_1 Spray_2 Second Foliar Spray (10 days after first) Spray_1->Spray_2 Post_Count_1 Post-Spray 1 Counts (3, 7, 10 days) Spray_1->Post_Count_1 Post_Count_2 Post-Spray 2 Counts (3, 7, 10 days) Spray_2->Post_Count_2 Harvest_Data Harvest Data (Yield, Damage Assessment) Post_Count_2->Harvest_Data Data_Analysis Data Analysis (% Reduction, ANOVA) Harvest_Data->Data_Analysis

References

Laboratory Bioassay Protocols for Determining the Efficacy of Broflanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of broflanilide (B1440678), a novel meta-diamide insecticide. This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 insecticide, acting as a GABA-gated chloride channel allosteric modulator.[1] This unique mode of action makes it a valuable tool for insecticide resistance management programs.

The following protocols are designed to be adaptable for various insect species and research objectives, ensuring accurate and reproducible results for assessing the lethal and sublethal effects of this compound.

Data Presentation: Quantitative Efficacy of this compound

The efficacy of this compound has been demonstrated against a broad spectrum of chewing insect pests, particularly within the order Lepidoptera.[2] The following tables summarize the lethal concentration (LC₅₀) and lethal dose (LD₅₀) values of this compound against several key pest species, as determined by various laboratory bioassays.

Table 1: Lethal Concentration (LC₅₀) of this compound against Lepidopteran Pests
Insect Species Life Stage Bioassay Method LC₅₀ (mg/L)
Spodoptera litura (Common Cutworm)3rd Instar LarvaeLeaf-Dipping0.08[3]
Helicoverpa armigera (Cotton Bollworm)3rd Instar LarvaeDiet Incorporation0.209–0.684[4]
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeDiet Incorporation0.076–0.336[4]
Spodoptera frugiperda (Fall Armyworm)3rd Instar LarvaeDiet Incorporation0.075–0.219[4]
Table 2: Lethal Dose (LD₅₀) of this compound against Lepidopteran Pests
Insect Species Life Stage Bioassay Method LD₅₀ (µg/g)
Spodoptera litura (Common Cutworm)3rd Instar LarvaeTopical Application0.13 (mg/kg)
Spodoptera frugiperda (Fall Armyworm)3rd Instar LarvaeTopical Application0.041[5]

Experimental Protocols

Ingestion Bioassay: Leaf-Dipping Method

This method is suitable for determining the efficacy of this compound against foliage-feeding insects.

Materials:

  • This compound technical grade or formulated product

  • Acetone (B3395972) (analytical grade)

  • Distilled water

  • Triton X-100 or similar non-ionic surfactant

  • Host plant leaves (e.g., cabbage, cotton, corn)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Forceps

  • Volumetric flasks and pipettes

  • Test insects

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetone.

  • Preparation of Test Solutions: Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure uniform wetting of the leaves.

  • Leaf Treatment:

    • Excise fresh, untreated leaves of the host plant.

    • Using forceps, dip each leaf into a test solution for 10-30 seconds, ensuring complete and uniform coverage.

    • Allow the leaves to air-dry completely on a clean, non-absorbent surface.

    • A control group of leaves should be dipped in the surfactant-water solution only.

  • Insect Exposure:

    • Place a treated leaf in each petri dish lined with moistened filter paper to maintain turgidity.

    • Introduce a known number of test insects (e.g., 10-20 larvae of a specific instar) into each petri dish.

    • Seal the petri dishes with parafilm to prevent escape.

  • Incubation: Maintain the petri dishes in a controlled environment (e.g., 25 ± 2°C, >60% RH, and a 16:8 h light:dark photoperiod).

  • Data Collection: Assess insect mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the LC₅₀ values using probit analysis.

Ingestion Bioassay: Diet-Incorporation Method

This method is ideal for insects that can be reared on an artificial diet and provides a precise dose of the insecticide.

Materials:

  • This compound technical grade

  • Acetone or other suitable solvent

  • Artificial diet for the test insect

  • Bioassay trays (e.g., 128-well)

  • Fine-tipped paintbrush

  • Test insects (neonate larvae)

Procedure:

  • Preparation of Insecticide-Diet Mixture:

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Mix the appropriate amount of each dilution into the artificial diet while it is still liquid but has cooled to a temperature that will not degrade the insecticide (typically around 40-50°C).[6] Ensure thorough mixing for a homogenous solution.[7]

    • A control diet should be prepared with the solvent alone.

  • Dispensing the Diet: Dispense the treated and control diets into the wells of the bioassay trays.[7]

  • Insect Infestation:

    • Once the diet has solidified, place one neonate larva into each well using a fine-tipped paintbrush.[7]

    • Seal the trays with a perforated lidding material to allow for air exchange.

  • Incubation: Maintain the trays under controlled environmental conditions as described in the leaf-dipping protocol.

  • Data Collection: Record larval mortality after a set period, typically 5-7 days.[8]

  • Data Analysis: Calculate the LC₅₀ values using probit analysis.

Topical Application Bioassay

This method is used to determine the contact toxicity of this compound and to calculate the LD₅₀.

Materials:

  • This compound technical grade

  • Acetone (analytical grade)

  • Micro-applicator capable of delivering precise droplets (e.g., 0.5-1 µL)

  • Test insects (e.g., 3rd instar larvae)

  • Petri dishes

  • CO₂ or chilling plate for anesthetizing insects

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in acetone.

  • Insect Handling:

    • Anesthetize the test insects using CO₂ or by placing them on a chilling plate.

    • Select insects of a uniform size and weight.

  • Application of Insecticide:

    • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.

    • The control group should be treated with acetone only.

  • Post-Treatment:

    • Place the treated insects in clean petri dishes containing a food source.

    • Maintain the petri dishes under controlled environmental conditions.

  • Data Collection: Record mortality at 24, 48, and 72 hours after application.

  • Data Analysis: Calculate the LD₅₀, typically expressed as µg of active ingredient per gram of insect body weight.

Contact Bioassay: Vial/Bottle Method

This residual bioassay is used to evaluate the efficacy of this compound when insects come into contact with a treated surface. The WHO bottle bioassay is a standardized version of this method.

Materials:

  • This compound technical grade

  • Acetone (analytical grade)

  • Glass vials (e.g., 20 mL scintillation vials) or 250 mL glass bottles

  • Pipettes

  • Vial roller or rotator

  • Test insects (adults or larvae)

Procedure:

  • Vial/Bottle Coating:

    • Prepare a stock solution of this compound in acetone.

    • Pipette a specific volume (e.g., 1 mL) of the stock solution into each vial or bottle.

    • Cap the vials/bottles and roll them on a roller or rotate them by hand until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.

    • Prepare control vials/bottles using acetone only.

  • Insect Exposure:

    • Introduce a known number of test insects (e.g., 10-25) into each treated and control vial/bottle.

    • Secure the cap (with a mesh screen for ventilation if necessary).

  • Observation and Data Collection:

    • Record the time to knockdown for each insect. The knockdown time (KD₅₀) is the time at which 50% of the insects are unable to maintain normal posture or fly.

    • After a defined exposure period (e.g., 1 hour), transfer the insects to clean holding containers with a food source.

    • Record mortality at 24, 48, and 72 hours post-exposure.

  • Data Analysis: Calculate the KD₅₀ and LC₅₀/LD₅₀ values.

Visualizations

Broflanilide_Mode_of_Action cluster_neuron Insect Neuron cluster_this compound This compound Action cluster_effect Physiological Effect Presynaptic_Neuron Presynaptic Neuron GABA_Receptor GABA-gated Cl- Channel (GABA Receptor) Presynaptic_Neuron->GABA_Receptor GABA release Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal (Normal State) Channel_Block Chloride Ion (Cl-) Channel Blocked GABA_Receptor->Channel_Block Conformational Change Synaptic_Cleft Synaptic Cleft This compound This compound Desmethyl-Broflanilide Desmethyl-Broflanilide (Active Metabolite) This compound->Desmethyl-Broflanilide Metabolism in Insect Desmethyl-Broflanilide->GABA_Receptor Allosteric Binding Hyper-excitation Neuronal Hyper-excitation Channel_Block->Hyper-excitation Paralysis_Death Paralysis and Death Hyper-excitation->Paralysis_Death Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis Stock_Solution Prepare this compound Stock Solution Test_Solutions Create Serial Dilutions Stock_Solution->Test_Solutions Test_Substrate Prepare Test Substrate (Leaf, Diet, Vial) Test_Solutions->Test_Substrate Insect_Exposure Expose Test Insects Test_Substrate->Insect_Exposure Control_Group Expose Control Group (Solvent Only) Test_Substrate->Control_Group Record_Mortality Record Mortality/ Knockdown at Intervals Insect_Exposure->Record_Mortality Control_Group->Record_Mortality Probit_Analysis Perform Probit Analysis Record_Mortality->Probit_Analysis Calculate_Endpoints Calculate LC50/LD50/KD50 Probit_Analysis->Calculate_Endpoints

References

Application Notes and Protocols for Broflanilide in Insecticide Resistance Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broflanilide (B1440678) is a novel insecticide belonging to the meta-diamide class, distinguished by its unique mode of action.[1][2] The Insecticide Resistance Action Committee (IRAC) has classified it under Group 30, designating it as a GABA-gated chloride channel allosteric modulator.[2][3][4] This distinct mechanism of action makes this compound a valuable tool in insecticide resistance management (IRM) programs, as it shows no cross-resistance with existing insecticide classes.[5][3][6] It is effective against a broad spectrum of chewing pests, including Lepidoptera, Coleoptera, and Thysanoptera, many of which have developed resistance to other insecticides.[5][3][7][8]

This compound itself is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide, within the target pest.[1][2] This active metabolite acts as a noncompetitive antagonist of the resistant-to-dieldrin (RDL) γ-aminobutyric acid (GABA) receptor, leading to over-excitation of the insect's nervous system and eventual death.[1][2][6] The binding site of desmethyl-broflanilide is distinct from that of other GABA receptor antagonists like fipronil, contributing to its efficacy against fipronil-resistant insect populations.[1][2][3]

These application notes provide a summary of key data, detailed experimental protocols for resistance monitoring, and a visual representation of this compound's mode of action to aid researchers in its effective use and in the development of sustainable pest management strategies.

Data Presentation

Table 1: Efficacy of this compound Against Susceptible and Resistant Pest Populations
Pest SpeciesResistant Strain ToThis compound EfficacyReference(s)
Spodoptera frugiperda (Fall Armyworm)Various insecticidesLow to moderate resistance detected in some Chinese populations after initial susceptibility.[9]
Helicoverpa armigera (Cotton Bollworm)Chlorantraniliprole (B1668704), Emamectin (B195283) benzoate (B1203000)High susceptibility maintained; excellent control efficacy (81.92% to 96.46%).[7][8]
Spodoptera exigua (Beet Armyworm)Chlorantraniliprole, Emamectin benzoateHigh susceptibility maintained; excellent control efficacy.[7][8]
Plutella xylostella (Diamondback Moth)FlubendiamideEffective against flubendiamide-resistant strains.[3]
Spodoptera lituraMetaflumizone (B1676323), Chlorantraniliprole, PyridalylHigh toxicity and no cross-resistance observed.[10][11]
Aphis gossypii (Cotton Aphid)Neonicotinoids, PyrethroidsHigh insecticidal activity; LC50 values ranged from 0.20 to 1.48 µg/mL.[12]
Anopheles gambiae (Malaria Mosquito)Pyrethroids, DDT, Dieldrin, CarbamatesNo cross-resistance detected.[13]
Table 2: Synergistic Effects of this compound with Other Insecticides
Pest SpeciesSynergistic PartnerRatio (this compound:Partner)Co-toxicity CoefficientReference(s)
Spodoptera frugiperdaMetaflumizone1:1149[9]
Spodoptera frugiperdaTetraniliprole (B1426447)1:2296[9]
Spodoptera frugiperdaTetraniliprole1:5429[9]

Signaling Pathway and Mode of Action

Broflanilide_Mode_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_insecticide Insecticide Action cluster_effect Physiological Effect GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Nerve Impulse GABA GABA GABA_release->GABA GABA_R GABA Receptor (RDL) Cl_channel Chloride (Cl-) Channel (Closed) Hyper_excitation Hyperexcitation of Nervous System GABA_R->Hyper_excitation Inhibition Blocked Cl_channel_open Chloride (Cl-) Channel (Open) GABA_R->Cl_channel_open Conformational Change This compound This compound (Pro-insecticide) Metabolism Metabolism in Insect This compound->Metabolism Desmethyl_this compound Desmethyl-Broflanilide (Active Metabolite) Metabolism->Desmethyl_this compound Desmethyl_this compound->GABA_R Allosterically Binds (Non-competitive Antagonist) GABA->GABA_R Binds Paralysis Paralysis & Death Hyper_excitation->Paralysis Cl_influx Cl- Influx Cl_channel_open->Cl_influx Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_influx->Hyperpolarization Leads to

Caption: Mode of action of this compound on the insect GABA receptor.

Experimental Protocols

Protocol 1: Baseline Susceptibility and Resistance Monitoring using the Leaf-Dipping Method

This protocol is adapted for assessing the toxicity of this compound against lepidopteran larvae such as Spodoptera litura, Helicoverpa armigera, and Spodoptera exigua.[7][8][10]

1. Materials:

  • This compound technical grade (99% purity)

  • Acetone (B3395972) (analytical grade)

  • Triton X-100

  • Distilled water

  • Leaf discs (e.g., cabbage, cotton, or artificial diet surface)

  • Petri dishes

  • Third-instar larvae of the target pest

  • Ventilated rearing containers

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in acetone.

  • Create a series of dilutions from the stock solution with distilled water containing 0.1% Triton X-100 to achieve the desired final concentrations. A control solution should be prepared with acetone and Triton X-100 in water only.

3. Bioassay Procedure:

  • Dip leaf discs into the respective test solutions for 10-30 seconds.

  • Allow the leaf discs to air-dry for 1-2 hours in a fume hood.

  • Place one treated leaf disc into each Petri dish.

  • Introduce 10-20 third-instar larvae into each Petri dish.

  • Seal the Petri dishes and incubate at a controlled temperature (e.g., 25 ± 1°C), humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 h light:dark).

  • Assess larval mortality after 48-72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

4. Data Analysis:

  • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

  • Calculate the lethal concentrations (e.g., LC50, LC90) using probit analysis.

  • The resistance ratio (RR) can be calculated by dividing the LC50 of a field population by the LC50 of a susceptible laboratory strain.

Protocol 2: WHO Bottle Bioassay for Monitoring Resistance in Mosquitoes

This protocol is a standard method for assessing insecticide resistance in adult mosquitoes, such as Anopheles gambiae.[13]

1. Materials:

  • 250 ml glass bottles

  • This compound technical grade

  • Acetone

  • Adjuvant (e.g., Mero®)

  • Adult mosquitoes (2-5 days old, non-blood-fed females)

  • Aspirator

  • Sugar solution (10%)

2. Preparation of Bottles:

  • Coat the inside of the glass bottles with the desired concentration of this compound dissolved in acetone. An adjuvant may be required to ensure proper coating and bioavailability.[13]

  • Roll the bottles to ensure an even coating until the acetone has completely evaporated.

  • A control bottle should be coated with acetone and adjuvant only.

  • Leave the bottles to dry in the dark for at least one hour.

3. Bioassay Procedure:

  • Introduce 20-25 adult mosquitoes into each bottle using an aspirator.

  • Place the bottles in an upright position at a controlled temperature (e.g., 27 ± 2°C) and humidity (e.g., 80 ± 10%).

  • Record mortality at regular intervals (e.g., 24, 48, and 72 hours) post-exposure. This compound may have a delayed effect.[13]

4. Data Analysis:

  • Calculate the percentage mortality for each concentration and exposure time.

  • Determine the discriminating concentration (DC), which is the concentration that kills 99% or 100% of susceptible mosquitoes within a specific time.

  • Susceptibility status is determined based on WHO guidelines: ≥98% mortality indicates susceptibility, 90-97% suggests potential resistance that needs confirmation, and <90% mortality indicates resistance.[13]

Protocol 3: Assessment of Sublethal Effects

This protocol evaluates the sublethal effects of this compound on the biological parameters of the target pest.[10][11]

1. Materials and Methods:

  • Follow the procedure for the leaf-dipping bioassay (Protocol 1) using a pre-determined sublethal concentration (e.g., LC25).[10]

  • Expose third-instar larvae to the treated leaf discs for 48 hours.

  • Transfer the surviving larvae to untreated fresh food and rear them to adulthood.

  • A control group should be exposed to leaf discs treated with the control solution.

2. Parameters to Measure:

  • Larval and Pupal Duration: Record the time taken for development through each stage.

  • Pupation and Emergence Rates: Calculate the percentage of larvae that successfully pupate and emerge as adults.

  • Pupal Weight: Weigh the pupae at a specific time point (e.g., 24 hours after pupation).

  • Fecundity and Fertility: Pair emerged adults and record the number of eggs laid per female and the percentage of eggs that hatch.

3. Data Analysis:

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the biological parameters between the this compound-treated group and the control group.

Experimental and IRM Workflows

IRM_Workflow cluster_monitoring Resistance Monitoring cluster_strategy IRM Strategy Development cluster_implementation Implementation & Evaluation A Collect Field Populations C Conduct Bioassays (e.g., Leaf-dip, WHO Bottle) A->C B Establish Susceptible Baseline (Lab Strain) D Calculate LC50 and Resistance Ratios (RR) B->D C->D E Analyze Resistance Levels and Mechanisms D->E F Develop Rotational Spray Programs E->F G Incorporate Non-chemical Control Methods E->G I Field Application of IRM Strategy F->I Implement G->I H Educate Growers on Best Practices H->I J Monitor Efficacy and Pest Populations I->J Feedback Loop K Re-evaluate Resistance Status J->K Feedback Loop K->E Feedback Loop

Caption: Workflow for an Insecticide Resistance Management (IRM) program.

Conclusion

This compound's novel mode of action provides a much-needed tool for managing insecticide resistance in a variety of damaging agricultural and public health pests. Its effectiveness against populations resistant to other chemical classes underscores its importance in integrated pest management and IRM programs. Adherence to robust monitoring protocols, such as those detailed above, is crucial for detecting shifts in susceptibility early and for preserving the long-term efficacy of this valuable insecticide. The strategic rotation of this compound with other insecticides having different modes of action, as well as the potential use of synergistic mixtures, will be key to delaying the development of resistance.[9][14] Researchers and pest management professionals should utilize these guidelines to ensure the responsible and sustainable use of this compound.

References

Application Notes and Protocols for the Analysis of Broflanilide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of the insecticide broflanilide (B1440678) and its primary metabolites in various environmental and agricultural matrices. The protocols are intended for researchers, analytical scientists, and professionals in the field of drug and pesticide development.

Overview and Chemical Structures

This compound is a novel meta-diamide insecticide that acts as a potent allosteric modulator of the GABA-gated chloride channel.[1] It is recognized as a pro-insecticide, undergoing metabolic activation in target organisms to its more active desmethyl form, DM-8007.[2][3][4] Accurate analytical methods are crucial for monitoring its residues and understanding its environmental fate and metabolism.

Key Analytes:

  • This compound: The parent compound.

  • DM-8007 (desmethyl-broflanilide): The primary insecticidally active metabolite.[2][3]

  • S(PFH-OH)-8007, DC-DM-8007, DC-8007, S(PFP-OH)-8007, S(Br-OH)-8007, AB-Oxa, and MFBA: Other known metabolites and degradation products.[5][6]

Analytical standards for this compound and its metabolites are available from various chemical suppliers.[5][7][8][9][10] this compound technical grade (TC) material with a purity of ≥99.0% is also commercially available.[11]

Metabolic Pathway of this compound

This compound is metabolically converted to its active form, desmethyl-broflanilide (DM-8007), through N-demethylation. This conversion is a key step in its insecticidal mode of action.

G This compound This compound (Pro-insecticide) DM8007 DM-8007 (desmethyl-broflanilide) (Active Metabolite) This compound->DM8007 N-demethylation OtherMetabolites Other Metabolites DM8007->OtherMetabolites Further Metabolism

Metabolic activation of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound and its metabolites in various matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Method Performance in Agricultural Produce [5][8]

AnalyteMatrixLOQ (mg/kg)Recovery (%)RSD (%)
This compoundBrown Rice, Soybean, Apple, Green Pepper, Mandarin, Kimchi Cabbage0.0170-120< 20
DM-8007Brown Rice, Soybean, Apple, Green Pepper, Mandarin, Kimchi Cabbage0.0170-120< 20
S(PFH-OH)-8007Brown Rice, Soybean, Apple, Green Pepper, Mandarin, Kimchi Cabbage0.0170-120< 20

Table 2: Method Performance in Water [6]

AnalyteMatrixLOQ (ng/L)Recovery (%)
This compoundSurface and Drinking Water580-103
DM-8007Surface and Drinking Water2580-103
DC-DM-8007Surface and Drinking Water2580-103
DC-8007Surface and Drinking Water2580-103
S(PFP-OH)-8007Surface and Drinking Water2580-103
S(Br-OH)-8007Surface and Drinking WaterN/AN/A
AB-OxaSurface and Drinking WaterN/AN/A
MFBASurface and Drinking WaterN/AN/A

Table 3: Method Performance in Soil [12][13][14]

AnalyteMatrixLOQ (µg/kg)LOD (µg/kg)Recovery (%)RSD (%)
This compoundVarious Soil Types1 - 5.940.2 - 1.2587.7 - 94.38< 7.6
DM-8007Various Soil Types10.270-120N/A
DC-DM-8007Various Soil Types10.270-120N/A
DC-8007Various Soil Types10.270-120N/A
S(PFP-OH)-8007Various Soil Types10.270-120N/A

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound and its metabolites from various matrices.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Acetonitrile Purification Purification (d-SPE) Extraction->Purification Salts and Sorbents LCMS LC-MS/MS Analysis Purification->LCMS Filtered Extract Quantification Quantification LCMS->Quantification Chromatographic Data Reporting Reporting Quantification->Reporting Concentration Results

General workflow for residue analysis.
Protocol 1: Analysis in Agricultural Produce (QuEChERS Method)[5][8]

This protocol is suitable for a variety of crops including brown rice, soybean, apple, green pepper, mandarin, and kimchi cabbage.

1. Materials and Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • This compound, DM-8007, and S(PFH-OH)-8007 analytical standards

2. Sample Extraction:

  • Homogenize 10 g of the sample (5 g for brown rice and soybean) with 10 mL of acetonitrile.

  • Add the QuEChERS citrate buffering salts (MgSO₄, NaCl, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant from the extraction step.

  • Add it to a d-SPE tube containing 25 mg of PSA and other adsorbents as needed (e.g., C18, GCB) depending on the matrix.

  • Vortex for 30 seconds and centrifuge.

4. LC-MS/MS Analysis:

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the sample into the LC-MS/MS system.

  • Use a C18 column for chromatographic separation.

  • The mobile phase can consist of a gradient of water with formic acid and methanol (B129727) or acetonitrile.

  • Monitor the specific precursor and product ion transitions for each analyte in multiple reaction monitoring (MRM) mode.

Table 4: LC-MS/MS Parameters for Agricultural Produce Analysis [5][8]

AnalytePrecursor Ion (m/z)Quantitation Ion (m/z)Confirmation Ion (m/z)
This compound665.0556.0506.1
DM-8007648.9242.177.2
S(PFH-OH)-8007660.9454.1551.0
Protocol 2: Analysis in Water[6]

This protocol is applicable to both surface and drinking water samples.

1. Materials and Reagents:

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 0.45 µm PTFE syringe filters

  • This compound and its metabolites analytical standards

2. Sample Preparation:

  • To a 10 mL water sample, add 10 mL of methanol.

  • Shake or vortex for approximately 1 minute to ensure homogeneity.

  • Filter the sample using a 0.45 µm PTFE syringe filter directly into an LC injection vial. Discard the first 0.2-0.3 mL.

  • For samples with high concentrations, further dilute with a methanol:water (50:50, v/v) solution to fall within the calibration curve range.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Employ a suitable C18 column for separation.

  • Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both possibly containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Set the mass spectrometer to monitor the specific transitions for this compound and its metabolites.

Protocol 3: Analysis in Soil[12][13][14]

This protocol describes a method for the determination of this compound and its metabolites in various soil types.

1. Materials and Reagents:

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Primary secondary amine (PSA) sorbent

  • This compound and its metabolites analytical standards

2. Sample Extraction:

  • Weigh 5 g of soil into a 50 mL centrifuge tube.

  • Add 10 mL of methanol and shake for 30 minutes.

  • Centrifuge and collect the supernatant.

  • Add 10 mL of a methanol:water (70:30, v/v) solution to the soil pellet, vortex, shake for 30 minutes, and centrifuge.

  • Combine the two supernatants.

3. Cleanup (if necessary, based on QuEChERS):

  • For cleaner extracts, a d-SPE step with PSA and MgSO₄ can be employed as described in Protocol 1. However, for many soil types, a simple dilution may be sufficient.[14]

4. LC-MS/MS Analysis:

  • Take an aliquot of the combined extract and dilute it with a methanol:water (50:50, v/v) solution.

  • Filter the diluted extract through a 0.22 µm syringe filter.

  • Analyze by LC-MS/MS using a C18 column and a suitable mobile phase gradient.

  • Monitor the specific MRM transitions for each target analyte.

Table 5: LC-MS/MS Parameters for Soil Analysis [14]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundN/AN/A
DC-DM-8007547527
DC-8007561541
DM-8007651242
S(PFP-OH)-8007661621

Quality Control and Validation

For all analytical methods, it is essential to perform proper validation to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Establish a calibration curve with at least five concentration points. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[12]

  • Accuracy and Precision: Determined through recovery experiments at multiple spiking levels (e.g., LOQ, 10xLOQ, 50xLOQ). Acceptable recovery rates are typically within 70-120%, with a relative standard deviation (RSD) of less than 20%.[5][12][13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effects: Evaluate the influence of co-extractives from the sample matrix on the ionization of the target analytes. This can be assessed by comparing the response of a standard in solvent to that of a standard spiked into a blank matrix extract.

References

Broflanilide Formulation for Experimental Hut Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the formulation and evaluation of Broflanilide in experimental hut trials for vector control research. The information is compiled from various studies assessing the efficacy of this compound as an indoor residual spray (IRS) against malaria vectors.

Quantitative Data Summary

The following tables summarize the efficacy of different this compound formulations from experimental hut trials conducted in Tanzania and Benin.[1][2][3][4][5]

Table 1: Efficacy of Prototype this compound 50WP (B2 Formulation) in Experimental Hut Trial 1 (Tanzania)[1][3]
Application Rate (mg/m²)SurfaceMosquito StrainDuration of >80% Mortality
50ConcreteAn. gambiae s.s. Kisumu (susceptible)8 months
100ConcreteAn. gambiae s.s. Kisumu (susceptible)8 months
200ConcreteAn. gambiae s.s. Kisumu (susceptible)>8 months
50MudAn. gambiae s.s. Kisumu (susceptible)3 months
100MudAn. gambiae s.s. Kisumu (susceptible)3 months
200MudAn. gambiae s.s. Kisumu (susceptible)>8 months
50ConcreteWild An. arabiensisNot specified
100ConcreteWild An. arabiensisNot specified
200ConcreteWild An. arabiensisNot specified
50MudWild An. arabiensisNot specified
100MudWild An. arabiensisNot specified
200MudWild An. arabiensisNot specified
Table 2: Efficacy of Improved this compound 50WP (B3 Formulation - VECTRON™ T500) in Experimental Hut Trial 2 (Tanzania)[1][2][4]
Application Rate (mg/m²)SurfaceMosquito Strain7-Month Mortality RangeDuration of >80% Mortality (on mud)
100ConcreteAn. gambiae s.s. Kisumu (susceptible)94-100%5-6 months
100ConcreteAn. gambiae s.s. Muleba-Kis (pyrethroid-resistant)94-100%Not specified
100MudAn. gambiae s.s. Kisumu (susceptible)Not specified5-6 months
100MudWild An. arabiensis44.1% (mean)Not specified
100 (B2 formulation for comparison)MudWild An. arabiensis36.6% (mean)Not specified
Table 3: Efficacy of VECTRON™ T500 in Experimental Hut Trial (Benin)[5]
Application Rate (mg/m²)SurfaceMosquito PopulationDuration of Efficacy
100CementWild, pyrethroid-resistant An. gambiae s.l.9-10 months
100MudWild, pyrethroid-resistant An. gambiae s.l.9-10 months

Experimental Protocols

The following are detailed methodologies for conducting experimental hut trials with this compound formulations.

Formulation Preparation and Application

Objective: To prepare and apply a homogenous suspension of this compound Wettable Powder (WP) or Water-Dispersible Granule (WG) formulation onto interior hut surfaces.

Materials:

  • This compound 50WP (or other specified formulation)

  • Water

  • Manual compression sprayer (e.g., Hudson X-pert®) with a constant flow valve

  • Personal Protective Equipment (PPE): gloves, overalls, face shield, respirator

  • Measuring cylinders and balance

  • Mixing bucket

Protocol:

  • Calculate the required amount of this compound formulation based on the target application rate (e.g., 100 mg active ingredient per square meter) and the total surface area of the hut walls and ceiling.

  • Add a measured volume of water to the mixing bucket.

  • Weigh the calculated amount of this compound powder.

  • Gradually add the powder to the water while stirring continuously to form a homogenous suspension.

  • Pour the suspension into the sprayer tank through a filter.

  • Pressurize the sprayer to the recommended operating pressure.

  • Apply the suspension evenly to the interior surfaces of the experimental hut, including walls and ceiling, using a consistent spraying technique.[6]

  • To ensure complete and uniform coverage, spray in vertical swaths with a 5 cm overlap.[6]

  • Allow the treated surfaces to dry completely before commencing mosquito releases.

Experimental Hut Trial Procedure

Objective: To evaluate the efficacy of the applied this compound formulation against susceptible and resistant mosquito strains under simulated field conditions.

Materials:

  • Experimental huts of a standardized design (e.g., West African or East African type)[5]

  • Mosquito strains: insecticide-susceptible and wild, pyrethroid-resistant Anopheles species.

  • Human volunteers to act as bait (with appropriate ethical clearance and informed consent).

  • Mosquito collection equipment: aspirators, collection cups.

  • Holding containers with access to a sugar solution.

  • Environmental data loggers (for temperature and humidity).

Protocol:

  • Pre-trial Hut Preparation: Ensure huts are clean and free from previous insecticide contamination. If necessary, line the huts with the desired substrate (e.g., mud or cement plaster).

  • Treatment Allocation: Randomly assign treatments (different this compound concentrations, control) to the experimental huts. Include a negative control hut (untreated) and potentially a positive control with a standard insecticide.

  • Mosquito Release and Collection:

    • In the evening, a human volunteer sleeps in each hut under an untreated bed net to attract mosquitoes.

    • Wild, free-flying mosquitoes are allowed to enter the huts through baffled entrances.

    • Early the next morning, collect all mosquitoes from inside the huts, including from the walls, ceiling, floor, and veranda traps.

    • Sort the collected mosquitoes by location (e.g., room, veranda trap) and status (live/dead, fed/unfed).

  • Holding and Mortality Assessment:

    • Place live mosquitoes in holding cups with access to a sugar solution.

    • Record delayed mortality at 24, 48, and 72 hours post-collection. This compound has a slower mode of action, so observing mortality up to 72 hours is crucial.[5]

  • Data Collection and Endpoints:

    • Mortality: The primary endpoint is the mortality rate of mosquitoes entering the treated huts.

    • Blood-feeding inhibition: The proportion of collected female mosquitoes that are unfed.

    • Induced exiting: The proportion of mosquitoes collected in the veranda trap compared to the total number collected.

  • Trial Duration: Continue the trial for several months to assess the residual efficacy of the treatment.[1][2][4] The trial should ideally cover a significant portion of the local malaria transmission season.[3]

Cone Bioassays for Residual Efficacy

Objective: To monitor the residual activity of the this compound treatment on the hut surfaces over time.

Materials:

  • WHO plastic cones

  • Insecticide-susceptible and resistant mosquito strains (laboratory-reared)

  • Aspirator

  • Timer

Protocol:

  • At regular intervals (e.g., monthly) after the initial treatment, conduct cone bioassays on the treated surfaces inside the huts.

  • Fix the cones to the walls and ceiling of the huts.

  • Introduce a known number of non-blood-fed female mosquitoes (e.g., 10) into each cone using an aspirator.

  • Expose the mosquitoes to the treated surface for a fixed period (e.g., 30 minutes).

  • After the exposure period, transfer the mosquitoes to clean holding cups with access to a sugar solution.

  • Record mortality at 24, 48, and 72 hours post-exposure.

  • A mortality rate of ≥80% is generally considered effective.[3]

Visualizations

This compound Mode of Action

This compound is classified as a Group 30 insecticide by the Insecticide Resistance Action Committee (IRAC).[7][8] Its active metabolite, desmethyl-broflanilide, acts as a negative allosteric modulator of insect GABA-gated chloride channels.[9] This means it binds to a site on the receptor that is different from the GABA binding site and other non-competitive antagonists like fipronil.[9] This binding prevents the chloride channel from opening in response to GABA, leading to hyperexcitation of the insect's nervous system, convulsions, and death.[8]

Broflanilide_Mode_of_Action cluster_neuron Postsynaptic Neuron cluster_channel_state Channel State GABA_R GABA-gated Chloride Channel (GABA Receptor) Open Channel Open (Hyperpolarization, Inhibition) GABA_R->Open GABA binding Closed Channel Closed (Hyperexcitation, Convulsions) GABA_R->Closed This compound binding prevents opening Cl Open->Cl Influx of GABA GABA (Neurotransmitter) GABA->GABA_R Binds to orthosteric site This compound This compound (Desmethyl-broflanilide) This compound->GABA_R Binds to allosteric site

Caption: Mode of action of this compound on insect GABA receptors.

Experimental Hut Trial Workflow

The following diagram illustrates the general workflow for conducting an experimental hut trial to evaluate the efficacy of an IRS product like this compound.

Experimental_Hut_Trial_Workflow Start Start: Hut Preparation & Baseline Data Treatment Insecticide Application (this compound Formulation) Start->Treatment Mosquito_Collection Nightly Mosquito Collection (Human Bait) Treatment->Mosquito_Collection Cone_Bioassay Monthly Cone Bioassays (Residual Efficacy) Treatment->Cone_Bioassay Monthly Processing Mosquito Sorting & Counting (Live/Dead, Fed/Unfed) Mosquito_Collection->Processing Holding Hold Live Mosquitoes (with sugar source) Processing->Holding Mortality_24h Record Mortality (24h) Holding->Mortality_24h Mortality_72h Record Delayed Mortality (48h, 72h) Mortality_24h->Mortality_72h Data_Analysis Data Analysis (Mortality, BFI, Exiting) Mortality_72h->Data_Analysis Cone_Bioassay->Data_Analysis End End of Trial Data_Analysis->End

Caption: General workflow for an experimental hut trial of an IRS product.

References

Troubleshooting & Optimization

Technical Support Center: Improving Broflanilide Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broflanilide. Our aim is to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my chosen organic solvent. What are the first steps I should take?

A1: If you are experiencing difficulty dissolving this compound, we recommend the following initial troubleshooting steps:

  • Verify Solvent Choice: Ensure you are using a solvent in which this compound has demonstrated good solubility. This compound, a meta-diamide insecticide, is generally more soluble in polar organic solvents.[1] Refer to the solubility data table below for guidance.

  • Gentle Heating: Mild heating can often increase the rate of dissolution. We recommend warming your solvent to 30-40°C while stirring. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Using an ultrasonic bath can help break up aggregates and enhance dissolution.[2]

  • Increase Solvent Volume: If the concentration of your solution is high, you may be exceeding the solubility limit of the solvent. Try adding more solvent to decrease the concentration.

  • Patience and Agitation: Ensure you are allowing sufficient time for dissolution and that the mixture is being adequately agitated (e.g., with a magnetic stirrer).

Q2: My this compound has precipitated out of solution. What could have caused this and how can I resolve it?

A2: Precipitation of this compound from a solution can occur for several reasons:

  • Temperature Fluctuation: A decrease in temperature can lower the solubility of this compound, causing it to precipitate. If your solution has been stored at a lower temperature, gentle warming and agitation may redissolve the compound.

  • Solvent Evaporation: If the solvent has evaporated over time, the concentration of this compound will increase, potentially exceeding its solubility limit. Adding a small amount of fresh solvent may resolve this.

  • Introduction of an Anti-Solvent: The addition of a solvent in which this compound is poorly soluble (an "anti-solvent") will cause it to precipitate. For example, adding water or a non-polar solvent like n-heptane to a solution of this compound in a polar solvent could cause precipitation.

To resolve this, you can try gently warming and sonicating the solution. If that fails, you may need to filter the precipitate, dry it, and attempt to redissolve it in a fresh, appropriate solvent.

Q3: I need to prepare a stock solution of this compound. What is a reliable solvent and a general protocol to follow?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a good choice for preparing a stock solution of this compound due to its high solvating power for many organic compounds.[2][3][4] For a detailed methodology, please refer to the "Experimental Protocols" section below.

Q4: Are there any chemical incompatibilities I should be aware of when working with this compound?

A4: Yes, this compound is known to react strongly with oxidizing agents (such as KMnO₄).[1] It is stable with water and reducing agents.[1] Avoid contact with strong oxidizing agents to prevent degradation of the compound.

Data Presentation: this compound Solubility in Organic Solvents

The following table summarizes the solubility of this compound in various organic solvents at 20°C.

SolventSolubility (g/L)Classification
Acetone> 250Readily Soluble[1]
Ethyl Acetate> 250Readily Soluble[1]
Methanol> 250Readily Soluble[1]
1,2-dichloroethane110Soluble[1]
n-octanol7.4Moderately Soluble[1]
Xylene6.0Moderately Soluble[1]
n-heptane0.096Slightly Soluble[1]
ChloroformSlightly Soluble-[3][4]
DMSOSlightly Soluble-[3][4]

Note: While some sources classify DMSO as "slightly soluble," it is commonly used for preparing high-concentration stock solutions and may require techniques like sonication to achieve full dissolution.[2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution of this compound.

Materials:

  • This compound (white crystalline powder)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated fume hood.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Initial Dissolution: Add the weighed this compound to a volumetric flask. Add a portion of the DMSO (approximately 70-80% of the final volume).

  • Vortexing: Cap the flask and vortex the mixture for 1-2 minutes to aid in dissolution.

  • Sonication: If the this compound is not fully dissolved, place the flask in a sonicator bath. Sonicate for 10-15 minutes, or until the solution is clear. Gentle warming of the sonicator bath (to no more than 40°C) can be used if necessary.[2]

  • Final Volume Adjustment: Once the this compound is completely dissolved, allow the solution to return to room temperature. Add DMSO to the final volume mark on the volumetric flask.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C.

Mandatory Visualization

Broflanilide_Solubility_Troubleshooting start Start: Dissolving this compound check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent gentle_heat Apply gentle heat (30-40°C) and continue agitation check_solvent->gentle_heat Yes consider_alternatives Consider alternative strategies: - Increase solvent volume - Use a co-solvent system - Select a different solvent check_solvent->consider_alternatives No sonicate Use sonication to break up aggregates gentle_heat->sonicate check_dissolution Is the compound fully dissolved? sonicate->check_dissolution success Success: this compound is dissolved check_dissolution->success Yes check_dissolution->consider_alternatives No end End success->end consider_alternatives->end

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Stability of Broflanilide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with broflanilide (B1440678). The information focuses on the stability of this compound in aqueous solutions at different pH values, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading in my aqueous buffer. Is this expected?

A1: The stability of this compound in aqueous solutions is influenced by both pH and light exposure.

  • Hydrolytic Stability: There are conflicting reports on the hydrolytic stability of this compound. Some regulatory bodies like the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) have classified this compound as stable to hydrolysis at pH 4, 7, and 9, with studies conducted at 50°C.[1][2] This classification may be based on specific regulatory guidelines where degradation below a certain percentage over a set period is considered stable. However, independent academic research has demonstrated that this compound does undergo hydrolysis at a noticeable rate at lower temperatures. For instance, at 25°C, the hydrolysis half-life has been reported to be approximately 43.32 hours at pH 4.0 and as low as 12.84 hours at pH 9.0.[3][4][5][6][7] Therefore, if your experiments are conducted at or around room temperature, observable degradation due to hydrolysis is expected, particularly in alkaline conditions.

  • Photostability: this compound is susceptible to degradation in the presence of light (photolysis), and the rate of this degradation is pH-dependent.[2][8][9] It is most stable to light in neutral conditions and degrades more rapidly in acidic and even more so in alkaline solutions when exposed to light.[2][8] If your experimental setup is not protected from light, photolysis could be a significant contributor to the degradation of this compound.

Q2: I am observing significant variability in the degradation rate of this compound between experiments. What could be the cause?

A2: Variability in degradation rates can arise from several factors:

  • pH Control: The degradation of this compound is sensitive to pH. Ensure that your buffer solutions are accurately prepared and have sufficient buffering capacity to maintain a constant pH throughout the experiment, especially if the degradation process releases acidic or basic byproducts.

  • Temperature Fluctuations: The rate of hydrolysis is temperature-dependent. At a neutral pH of 7.0, the hydrolysis rate can increase approximately 1.5 times for every 10°C rise in temperature.[3][4][5][6][7] Maintaining a constant and accurately recorded temperature is critical for reproducible results.

  • Light Exposure: As this compound is susceptible to photolysis, inconsistent light conditions can lead to variable degradation rates.[2][8] Experiments should be conducted in the dark to study hydrolysis exclusively, or under controlled and reproducible light conditions if investigating photolysis.

  • Purity of Water and Reagents: The presence of impurities, such as metal ions or microbial contamination, in your water or buffer reagents can potentially catalyze degradation reactions. Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents.

Q3: What are the expected degradation products of this compound in aqueous solutions?

A3: The degradation of this compound can lead to several transformation products. The specific products formed will depend on the degradation pathway (hydrolysis vs. photolysis) and the pH of the solution.

Under photolytic conditions, identified major degradation products include S(Br-OH)-8007 and AB-oxa.[10][11] The degradation pathways can involve dehalogenation, cyclization, N-dealkylation, oxidation, reduction, and hydrolysis.[12][13] One of the major degradation products observed in both aqueous photolysis and aquatic metabolism studies is DC-8007.[8]

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: The most common and reliable method for quantifying this compound and its degradation products in aqueous samples is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[10][11] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of the parent compound and its metabolites even at low concentrations. The validated Limit of Quantitation (LOQ) for this compound in water has been reported to be as low as 5 ng/L.[10][11]

Data on this compound Stability

The following tables summarize the reported stability of this compound under different conditions.

Table 1: Hydrolytic Stability of this compound at 25°C

pHHalf-life (DT₅₀) in hoursReference
4.043.32[3][4][5][6][7]
7.0Not specified
9.012.84[3][4][5][6][7]

Note: Regulatory studies performed at 50°C have reported this compound to be stable to hydrolysis at pH 4, 7, and 9.[1][2][9]

Table 2: Photolytic Stability of this compound in Sterile Buffer

pHHalf-life (DT₅₀) in daysReference
5.018[8]
7.080[8]
9.04[8]

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of this compound in aqueous solutions, based on OECD Guidelines 111 (Hydrolysis) and 316 (Phototransformation).

Protocol 1: Hydrolysis as a Function of pH (based on OECD Guideline 111)
  • Preparation of Buffer Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.

    • Use high-purity water and analytical grade reagents.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Add a small volume of the stock solution to the buffer solutions to achieve the desired final concentration. The concentration of the organic solvent should be kept to a minimum, typically less than 1%.

    • The final concentration of this compound should not exceed half of its water solubility.

  • Incubation:

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

    • Use sterile containers to prevent microbial degradation.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots from each test solution.

    • Analyze the samples immediately or store them under conditions that prevent further degradation (e.g., freezing).

    • Quantify the concentration of this compound and any identified degradation products using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of this compound against time for each pH.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (DT₅₀).

Protocol 2: Aqueous Photolysis (based on OECD Guideline 316)
  • Preparation of Test Solutions:

    • Prepare test solutions in sterile, buffered water (pH 4, 7, and 9) as described in the hydrolysis protocol.

  • Light Source:

    • Use a light source that simulates natural sunlight, such as a filtered xenon arc lamp.

    • The light intensity should be measured and controlled.

  • Incubation:

    • Expose the test solutions to the light source at a constant temperature.

    • Simultaneously, run a parallel set of control samples incubated in the dark to differentiate between hydrolysis and photolysis.

  • Sampling and Analysis:

    • Follow the same sampling and analysis procedure as for the hydrolysis study, using LC-MS/MS to determine the concentrations of this compound and its photoproducts.

  • Data Analysis:

    • Calculate the rate of photolysis by subtracting the degradation rate in the dark controls from the degradation rate in the irradiated samples.

    • Determine the quantum yield and the environmental half-life.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Sterile Buffers (pH 4, 7, 9) prep_test Prepare Test Solutions prep_buffer->prep_test prep_stock Prepare this compound Stock Solution prep_stock->prep_test incubate Incubate in Dark (Constant Temperature) prep_test->incubate sampling Collect Samples at Time Intervals incubate->sampling lcms LC-MS/MS Analysis sampling->lcms data_analysis Calculate Degradation Rate and Half-life (DT₅₀) lcms->data_analysis

Caption: Experimental workflow for determining the hydrolytic stability of this compound.

Degradation_Pathways cluster_conditions Conditions cluster_products Degradation Products This compound This compound S_Br_OH S(Br-OH)-8007 This compound->S_Br_OH AB_oxa AB-oxa This compound->AB_oxa DC_8007 DC-8007 This compound->DC_8007 Other Other Transformation Products This compound->Other pH pH (Acidic, Neutral, Alkaline) pH->this compound Light Light Exposure (Photolysis) Light->this compound Temp Temperature Temp->this compound

Caption: Factors influencing the degradation of this compound and its major products.

References

Technical Support Center: Optimizing Broflanilide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Broflanilide (B1440678) in in vitro assays. This compound is a novel meta-diamide insecticide that acts as a potent antagonist of the insect GABA receptor. It is important to note that this compound is a pro-insecticide and is metabolized to its active form, Desmethyl-broflanilide, which is responsible for the biological activity at the GABA receptor. For in vitro assays targeting the GABA receptor, using Desmethyl-broflanilide directly may be more appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor.[1][2] Specifically, its active metabolite, Desmethyl-broflanilide, binds to a unique allosteric site on the GABA-gated chloride channel, blocking inhibitory neurotransmission and leading to hyperexcitation and death of the target insect.[2] This mode of action is classified under IRAC Group 30.[1]

Q2: Should I use this compound or its active metabolite, Desmethyl-broflanilide, in my in vitro assay?

A2: The choice depends on your experimental goals. This compound is the pro-insecticide and requires metabolic activation to Desmethyl-broflanilide to exert its effect on the GABA receptor.[1][2] If your in vitro system lacks metabolic activity (e.g., purified receptor preparations, certain cell lines), it is highly recommended to use Desmethyl-broflanilide directly to observe effects on the GABA receptor. For cellular assays with metabolically active cells, this compound can be used to study both its metabolism and downstream effects.

Q3: What is the solubility of this compound?

A3: this compound has low aqueous solubility.[3] It is highly soluble in Dimethyl Sulfoxide (DMSO).[4][5] A stock solution of up to 250 mg/mL (376.91 mM) in DMSO can be prepared, though sonication may be required.[4]

Q4: My this compound solution is precipitating in the cell culture medium. What should I do?

A4: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Here are some troubleshooting steps:

  • Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your media, perform an intermediate dilution step in pre-warmed (37°C) media.

  • Gently mix during addition: Add the this compound solution dropwise while gently swirling the media to ensure rapid and even dispersion.

  • Keep the final DMSO concentration low: The final concentration of DMSO in your cell culture should typically not exceed 0.5%, as higher concentrations can be toxic to cells. A final concentration of 0.1% is generally considered safe for most cell lines.

  • Check the pH of your media: this compound's stability is pH-dependent. It is more stable in neutral to acidic conditions and degrades more rapidly in basic conditions.[2] Ensure your media pH is within the optimal range for your cells and the compound's stability.

Q5: What are the known off-target effects of this compound?

A5: Desmethyl-broflanilide shows weak activity against human GABA-A α1β2γ2 and α1β3γ2 receptors, as well as the human glycine (B1666218) receptor (GlyR) α1β, with IC50 values greater than 3 μM.[4] This suggests a degree of selectivity for insect GABA receptors over their human counterparts. However, at high concentrations in vitro, off-target effects are possible. It is always recommended to include appropriate controls in your experiments to assess potential non-specific effects.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
  • Potential Cause: Degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Check the pH of your medium: this compound is unstable in alkaline conditions, with a half-life as short as 3 days at pH 9.[2] Ensure your medium is buffered to a stable pH within the physiological range (typically 7.2-7.4).

    • Prepare fresh working solutions: Due to its potential for hydrolysis, it is recommended to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

    • Minimize exposure to light: Photochemical degradation can occur, especially in basic conditions.[2] Protect your this compound solutions from direct light.

Issue 2: No or Low Activity Observed in a GABA Receptor Assay
  • Potential Cause: Lack of metabolic activation of this compound.

  • Troubleshooting Steps:

    • Use the active metabolite: For direct receptor binding or functional assays, use Desmethyl-broflanilide instead of this compound. The IC50 of Desmethyl-broflanilide against insect RDL GABAR is approximately 1.3 nM.[4]

    • Use a metabolically active system: If you must use this compound, ensure your in vitro system (e.g., liver microsomes, certain hepatocyte cell lines) is capable of metabolizing the pro-insecticide to its active form.

Issue 3: Evidence of Cellular Toxicity Not Related to GABA Receptor Antagonism
  • Potential Cause: Off-target effects or solvent toxicity at high concentrations.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the concentration range where you observe the desired effect without significant, non-specific cytotoxicity.

    • Include a vehicle control: Always include a control group treated with the same final concentration of DMSO (or other solvent) used to dissolve the this compound.

    • Use a lower concentration of this compound: Studies on human neuroblastoma SH-SY5Y cells showed significant inhibition of cell viability at concentrations of 50 µg/mL and above.[6] Consider starting with lower concentrations in your experiments.

Data Presentation

Table 1: Solubility and Stability of this compound

PropertyValueSource
Solubility in DMSO ~250 mg/mL (~376.91 mM)[4]
Aqueous Solubility Low[3]
Hydrolytic Half-life (25°C) 43.32 hours (pH 4.0), 12.84 hours (pH 9.0)[7]
Storage of Stock Solution (in DMSO) -20°C for up to 1 year, -80°C for up to 2 years

Table 2: In Vitro Activity of this compound and its Metabolite

CompoundAssayTargetCell Line/SystemActivity (IC50/Inhibition)Source
This compound (Commercial Formulation) MTT AssayCell ViabilityHuman SH-SY5Y39.85% inhibition at 50 µg/mL[6]
47.63% inhibition at 75 µg/mL[6]
51.46% inhibition at 100 µg/mL[6]
60.56% inhibition at 150 µg/mL[6]
73.13% inhibition at 200 µg/mL[6]
Desmethyl-broflanilide GABA Receptor AntagonismInsect RDL GABARSpodoptera litura1.3 nM[4][5]
GABA Receptor AntagonismHuman GABA-A α1β2γ2Recombinant>3 µM[4]
GABA Receptor AntagonismHuman GABA-A α1β3γ2Recombinant>3 µM[4]
Glycine Receptor AntagonismHuman GlyR α1βRecombinant>3 µM[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex thoroughly to dissolve the powder. If necessary, use a sonicator bath for a short period to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cytotoxicity Assay using MTT

This protocol is based on the methodology used for SH-SY5Y cells.[6][8]

  • Cell Seeding:

    • Culture your mammalian cell line of choice in the appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound DMSO stock in pre-warmed, complete cell culture medium. Remember to perform an intermediate dilution step to minimize precipitation.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock in DMSO dilute Prepare Serial Dilutions in Culture Medium stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells with This compound cells->treat dilute->treat mtt Add MTT Reagent treat->mtt Incubate dissolve Dissolve Formazan with DMSO mtt->dissolve Incubate read Read Absorbance at 570 nm dissolve->read calculate Calculate % Viability and IC50 read->calculate signaling_pathway This compound's Mechanism of Action This compound This compound (Pro-insecticide) Metabolism Metabolic Activation This compound->Metabolism Desmethyl_this compound Desmethyl-broflanilide (Active Metabolite) Metabolism->Desmethyl_this compound GABA_Receptor Insect GABA Receptor (RDL) Desmethyl_this compound->GABA_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel Desmethyl_this compound->Chloride_Channel Blocks GABA_Receptor->Chloride_Channel Gates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Normally allows Cl- influx Hyperexcitation Hyperexcitation & Paralysis Chloride_Channel->Hyperexcitation Disrupted Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition troubleshooting_logic Troubleshooting Precipitation start Precipitate Observed in Cell Culture Medium? immediate Immediate Precipitation? start->immediate Yes delayed Delayed Precipitation? start->delayed No solubility_limit Exceeds Solubility Limit immediate->solubility_limit Likely solvent_shock Solvent Shock immediate->solvent_shock Also Likely stability_issue Compound Instability delayed->stability_issue Possible media_interaction Interaction with Media delayed->media_interaction Possible solution1 Lower Final Concentration solubility_limit->solution1 solution2 Use Serial Dilution & Pre-warmed Media solvent_shock->solution2 solution3 Check Media pH & Prepare Fresh stability_issue->solution3 solution4 Test in Simpler Buffer media_interaction->solution4

References

Broflanilide Degradation and Photodegradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways and photodegradation of the insecticide broflanilide (B1440678). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in the environment?

A1: this compound degrades in the environment through several pathways, including photodegradation in water and soil, hydrolysis, and aerobic and anaerobic metabolism in soil. The major routes of dissipation are expected to be runoff with eroded sediment and photodegradation in acidic and alkaline waters. Key transformation processes include dehalogenation, cyclization, N-dealkylation, oxidation, reduction, and hydrolysis.[1][2][3]

Q2: What are the major degradation products of this compound?

A2: The primary degradation products of this compound that have been identified in various environmental matrices include:

  • DC-8007: A major degradate observed under anaerobic soil conditions and also in aqueous photolysis and aquatic metabolism studies.

  • DM-8007: A metabolite identified in soil and agricultural produce.

  • DC-DM-8007: A minor transformation product found in soil and sediment metabolism studies.[4]

  • S(PFP-OH)-8007: Another minor degradate identified in soil and sediment metabolism studies.[4]

  • Desmethyl-broflanilide: The active insecticidal metabolite formed through metabolic dealkylation in insects.[5]

Q3: What is the persistence of this compound in soil and aquatic environments?

A3: this compound is considered persistent in both terrestrial and aquatic environments. Its half-life in soil can be quite long, with aerobic half-lives ranging from 1173 to 2220 days and anaerobic half-lives from 157 to 2354 days. However, some studies have shown more rapid dissipation in certain agricultural soils, with half-lives ranging from 1.94 to 4.03 days.[2][6] In aquatic systems, its degradation is significantly influenced by photodegradation.[7]

Q4: How does pH affect the degradation of this compound?

A4: pH plays a significant role in both the hydrolysis and photodegradation of this compound.

  • Hydrolysis: this compound is more rapidly hydrolyzed in alkaline conditions. The hydrolysis half-life at 25°C is approximately 12.84 hours at pH 9.0, compared to 43.32 hours at pH 4.0.[2][6]

  • Photodegradation: Photochemical degradation is also pH-dependent, with half-lives as short as 3 days in basic conditions and greater than 60 days in neutral conditions.[1] The photolysis is slowest in acidic conditions (pH 4.0) compared to neutral (pH 7.0) and alkaline (pH 9.0) conditions.[3][8]

Troubleshooting Guides

Troubleshooting for this compound Residue Analysis using QuEChERS and LC-MS/MS
Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be optimal for the matrix. This compound and its metabolites have varying polarities.Optimize Extraction Solvent: Acetonitrile (B52724) is a commonly used and effective extraction solvent.[9] Ensure vigorous shaking during the extraction step to maximize solvent-sample contact. Matrix Effects: Co-eluting matrix components can suppress the analyte signal.
Degradation during Sample Preparation: this compound can be susceptible to degradation under certain pH and temperature conditions.Control pH and Temperature: Use buffered QuEChERS methods (e.g., citrate (B86180) or acetate) to maintain a stable pH. Keep samples cool during processing to minimize thermal degradation.
Adsorbent Selection in d-SPE: The type and amount of dispersive solid-phase extraction (d-SPE) sorbent can affect the recovery of different analytes. Graphitized carbon black (GCB), while effective for pigment removal, can sometimes lead to lower recovery of certain metabolites like DM-8007.Optimize d-SPE Sorbents: For general purposes, a combination of primary secondary amine (PSA) and magnesium sulfate (B86663) is effective.[9] If analyzing a variety of metabolites, test different sorbent combinations and amounts to find the optimal balance between cleanup and recovery. For pigmented extracts, use the minimum amount of GCB necessary.
High Matrix Effects Insufficient Cleanup: The d-SPE step may not be adequately removing interfering compounds from the sample matrix.Adjust d-SPE Composition: Increase the amount of PSA or C18 sorbent to enhance the removal of polar and non-polar interferences, respectively. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that closely matches the samples to be analyzed. This will help to compensate for any signal suppression or enhancement caused by the matrix.
Poor Peak Shape or Tailing Incompatible Mobile Phase: The pH or composition of the mobile phase may not be suitable for the analytes.Optimize Mobile Phase: A common mobile phase for this compound analysis is a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[9] Column Contamination: Buildup of matrix components on the analytical column.
Implement a Column Wash Step: After each analytical run or batch, wash the column with a strong solvent to remove strongly retained matrix components.
Inconsistent Results Instrument Variability: Fluctuations in the LC-MS/MS system's performance.Regular Instrument Maintenance and Calibration: Ensure the instrument is properly maintained and calibrated. Monitor system suitability parameters (e.g., peak area, retention time, and peak shape of a standard) throughout the analytical run. Sample Inhomogeneity: The pesticide residue may not be evenly distributed in the sample.
Proper Sample Homogenization: Thoroughly homogenize the entire sample before taking a subsample for extraction to ensure it is representative.

Quantitative Data Summary

Table 1: Photodegradation Half-life of this compound in Aqueous Solutions
Condition Half-life Reference
pH 5, 20°C, 40°N sunlight18 days[4]
pH 9, 20°C, 40°N sunlight4 days[4]
Neutral conditions> 60 days[1]
Basic conditions3 days[1]
Table 2: Hydrolysis Half-life of this compound at 25°C
pH Half-life (hours) Reference
4.043.32[2][6]
9.012.84[2][6]
Table 3: Dissipation Half-life of this compound in Different Soil Types
Soil Type Half-life (days) Reference
Fluvo-aquic soil1.94[2][6]
Lime concretion black soil2.53[2][6]
Cinnamon soil3.11[2][6]
Paddy soil4.03[2][6]
Aerobic (general range)1173 - 2220
Anaerobic (general range)157 - 2354

Experimental Protocols

Protocol 1: Photodegradation Study of this compound in Water

Objective: To determine the rate of photodegradation of this compound in an aqueous solution under controlled laboratory conditions.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • pH buffers (pH 4, 7, and 9)

  • Quartz tubes

  • A photolysis reactor with a UV lamp (e.g., xenon arc lamp)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Test Solutions: Prepare test solutions by spiking the this compound stock solution into the pH 4, 7, and 9 buffers to achieve a final concentration of 10 mg/L. Also, prepare a control solution in ultrapure water.

  • Photolysis Experiment:

    • Fill the quartz tubes with the test solutions.

    • Place the tubes in the photolysis reactor.

    • Irradiate the samples with the UV lamp. Maintain a constant temperature (e.g., 25°C).

    • Prepare "dark control" samples by wrapping identical tubes in aluminum foil and placing them in the reactor to assess hydrolysis in the absence of light.

  • Sampling: Withdraw aliquots from each tube at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Sample Analysis:

    • Immediately analyze the collected samples by HPLC-MS/MS to determine the concentration of this compound.

    • Use a suitable C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the specific precursor and product ion transitions for this compound for quantification.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t₁/₂) using first-order kinetics.

Protocol 2: Analysis of this compound and its Metabolites in Soil using QuEChERS and LC-MS/MS

Objective: To extract and quantify residues of this compound and its major metabolites (DM-8007, DC-DM-8007, DC-8007, and S(PFP-OH)-8007) in soil samples.

Materials:

  • Soil sample

  • This compound, DM-8007, DC-DM-8007, DC-8007, and S(PFP-OH)-8007 analytical standards

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) d-SPE sorbent

  • C18 d-SPE sorbent

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction (QuEChERS Citrate Method):

    • Add 10 mL of acetonitrile to the soil sample.

    • Add the QuEChERS citrate salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA. For soils with high organic matter, 50 mg of C18 can also be added.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Sample Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample using an HPLC-MS/MS system with a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the specific precursor and product ion transitions for this compound and its metabolites.

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking known concentrations of the analytical standards into a blank soil extract that has undergone the same QuEChERS procedure.

    • Construct a calibration curve and determine the concentration of the analytes in the sample.

Visualizations

This compound Degradation Pathways

Broflanilide_Degradation cluster_photodegradation Photodegradation cluster_metabolism Metabolism (Soil/Biotic) This compound This compound P1 Dehalogenation Product This compound->P1 hv P2 Cyclization Product This compound->P2 hv P3 N-dealkylation Product (Desmethyl-broflanilide) This compound->P3 hv P4 Oxidation Product This compound->P4 hv, [O] P5 Reduction Product This compound->P5 hv, [H] P6 Hydrolysis Product This compound->P6 hv, H2O M1 DC-8007 This compound->M1 Anaerobic M2 DM-8007 This compound->M2 M3 DC-DM-8007 This compound->M3 M4 S(PFP-OH)-8007 This compound->M4 M5 Desmethyl-broflanilide This compound->M5 Insects Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Soil/Water Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup d-SPE Cleanup (PSA, MgSO4, C18) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data Result Final Residue Concentration Data->Result

References

Technical Support Center: Broflanilide Analysis using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Broflanilide (B1440678) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds from the sample matrix. In the context of this compound analysis by LC-MS/MS, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. For instance, in the analysis of agricultural produce, matrix effects for this compound and its metabolites were observed to be in the low-to-medium range, varying from -18.3% to 25.2% depending on the sample preparation method.[1][2][3] For soil samples, the matrix effect was found to be less than 20%, indicating no significant influence on the analysis.[4] One study on soil, however, reported a significant matrix inhibition effect of -58%.[5][6]

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: The most commonly employed and effective sample preparation technique for this compound in complex matrices like agricultural produce and soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][5] This method involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The choice of d-SPE sorbents is critical for removing interfering matrix components. Common sorbents include primary secondary amine (PSA) for removing sugars and fatty acids, C18 for non-polar interferences, and graphitized carbon black (GCB) for pigments.[1][2] For water samples, a common approach involves solid-phase extraction (SPE) using cartridges like Carbopak-B.[7]

Q3: How can I quantify the matrix effect for my specific sample type?

A3: The matrix effect (ME) can be quantified by comparing the slope of the calibration curve prepared in the sample matrix (matrix-matched calibration curve) with the slope of the calibration curve prepared in a pure solvent. The formula to calculate the matrix effect is:

ME (%) = [(Slopematrix / Slopesolvent) - 1] x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement. ME values between -20% and +20% are generally considered acceptable, signifying a low matrix effect.[4][5]

Troubleshooting Guide

Issue 1: Poor peak shape (tailing, fronting, or splitting) for this compound.

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[8]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is suitable for this compound and the column chemistry. Using volatile acids like formic acid or buffers like ammonium (B1175870) formate (B1220265) is recommended.[9]
Injection of Sample in a Stronger Solvent than the Mobile Phase The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.[8]
Column Void This can occur with prolonged use, especially at high pH. Consider using a guard column or replacing the analytical column.[8]

Issue 2: Low sensitivity or no signal for this compound.

Possible Cause Troubleshooting Step
Significant Ion Suppression Evaluate the matrix effect. Implement a more rigorous sample cleanup procedure or use matrix-matched calibration standards.[10]
Incorrect MS Source Parameters Optimize ion source parameters such as temperature, gas flows, and voltages by infusing a standard solution of this compound.[9][11]
Inappropriate Mobile Phase Additives Some additives, like trifluoroacetic acid (TFA), can cause significant signal suppression. Use alternatives like formic acid.[9]
Analyte Degradation Prepare fresh samples and standards to rule out degradation issues.[11]

Issue 3: High background noise or interfering peaks.

Possible Cause Troubleshooting Step
Contaminated LC-MS System Flush the entire system, including the injector and tubing. Run blank injections to check for carryover.[10]
Impure Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[9]
Insufficient Sample Cleanup Improve the sample preparation method to remove more matrix components. Experiment with different d-SPE sorbents.[1][2]

Quantitative Data Summary

Table 1: Matrix Effects of this compound and its Metabolites in Various Agricultural Produce using Different QuEChERS Methods.[1]

AnalyteMatrixExtraction Methodd-SPE CleanupMatrix Effect (%)
This compoundBrown RiceAcetate BufferingNo Cleanup-11.9 to 18.6
This compoundBrown RiceCitrate (B86180) BufferingNo Cleanup-13.5 to 12.1
DM-8007Green PepperAcetate BufferingVarious Sorbents> 20
This compound & MetabolitesVariousCitrate Buffering25 mg PSA-18.3 to 18.8

Table 2: Recovery of this compound in Different Matrices.

MatrixFortification LevelRecovery (%)RSD (%)Reference
Agricultural ProduceLOQ, 10xLOQ, 50xLOQ90.7 - 113.7< 8.8
Soil0.1, 0.5, 1.0 mg/kg87.7 - 92.915.49 - 7.51[5]
Soil0.001 mg/kg (LOQ)70 - 120Not specified[12]
Surface & Drinking Water5 ng/L (LOQ)80 - 103Not specified[13]

Experimental Protocols

1. QuEChERS Method for Agricultural Produce (Citrate Buffering) [1][2]

  • Extraction:

    • Homogenize 10-15 g of the sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the citrate buffer salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Transfer it to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. Method for Soil Analysis [4]

  • Extraction:

    • Weigh 5 g of soil into a centrifuge tube.

    • Add methanol (B129727) followed by a methanol:water (70:30, v/v) solution and shake.

  • Sample Preparation for Injection:

    • Take an aliquot of the combined extracts.

    • Dilute with a methanol:water (50:50, v/v) solution.

    • Filter the solution before LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions for this compound Analysis [1]

  • LC System: Standard HPLC or UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm).[1]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid.[1]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: 665.0 → 556.0 (Quantifier), 665.0 → 506.1 (Qualifier)[1]

    • DM-8007: 648.9 → 242.1 (Quantifier), 648.9 → 77.2 (Qualifier)[1]

    • S(PFH-OH)-8007: 660.9 → 454.1 (Quantifier), 660.9 → 551.0 (Qualifier)[1]

Visualizations

experimental_workflow_agricultural cluster_prep Sample Preparation cluster_analysis Analysis homogenization Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Citrate Buffer) homogenization->extraction 10g sample cleanup Dispersive SPE Cleanup (PSA, C18, GCB) extraction->cleanup Supernatant lcms LC-MS/MS Analysis cleanup->lcms Filtered Extract data Data Processing & Quantification lcms->data

Caption: Workflow for this compound analysis in agricultural produce.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inaccurate Quantification (Signal Suppression or Enhancement) q1 Is the matrix effect > ±20%? start->q1 cleanup Optimize Sample Cleanup (e.g., different d-SPE sorbents) q1->cleanup Yes end Accurate Quantification q1->end No dilution Dilute Sample Extract cleanup->dilution calibration Use Matrix-Matched Standards or Isotope-Labeled Internal Standard dilution->calibration calibration->end

Caption: Troubleshooting logic for mitigating matrix effects.

References

Technical Support Center: Enhancing Broflanilide Performance with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of adjuvants to enhance the performance of the insecticide broflanilide (B1440678) in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a meta-diamide insecticide that acts as a noncompetitive antagonist of the insect's GABA-gated chloride channel.[1][2] Its active metabolite, desmethyl-broflanilide, allosterically modulates the receptor, preventing the transmission of inhibitory signals in the nervous system. This leads to hyperexcitation, convulsions, and ultimately, the death of the insect.[3][4][5] this compound is classified under IRAC Group 30, and due to its novel mode of action, it has no known cross-resistance with existing insecticides.[3][6]

Q2: Why should I consider using an adjuvant with this compound in my bioassays?

A2: Adjuvants can significantly enhance the performance and consistency of this compound in bioassays for several reasons:

  • Improved Solubility and Reduced Crystallization: this compound has low water solubility and can crystallize on treated surfaces, such as the inside of glass bottles used in WHO bottle bioassays.[4][7] This crystallization can prevent the target insect from picking up a lethal dose, leading to inconsistent and unreliable results.[7] Adjuvants, like Mero®, have been shown to prevent this issue.[7]

  • Enhanced Cuticular Penetration: Certain adjuvants, such as oil concentrates, can improve the penetration of the active ingredient through the insect's cuticle, leading to increased efficacy.

  • Improved Spreading and Coverage: Surfactant-based adjuvants reduce the surface tension of the spray solution, allowing for better spreading and more uniform coverage on treated surfaces, such as leaves in a leaf-dip bioassay.

Q3: What types of adjuvants have been successfully used with this compound?

A3: Research has demonstrated the effectiveness of the following adjuvants with this compound:

  • Mero®: A rapeseed oil methyl ester-based adjuvant, has been extensively documented for use in WHO bottle bioassays with Anopheles gambiae mosquitoes.[7]

  • Plurafac®: A series of low-foaming nonionic surfactants composed of alkoxylated fatty alcohols.[8][9][10][11]

  • Assist®: A blend of surfactant and a paraffin (B1166041) base mineral oil.[12][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in mortality rates between bioassay replicates. This compound crystallization on the test surface (e.g., glass bottle, leaf surface), preventing consistent insect exposure.Incorporate an appropriate adjuvant into your this compound solution. For WHO bottle bioassays, Mero® at concentrations between 500 ppm and 800 ppm has been shown to be effective.[7] For other bioassay types, consider a non-ionic surfactant like Plurafac® or an oil concentrate blend like Assist®.
Lower than expected mortality at previously effective concentrations. 1. Degradation of this compound stock solution. 2. Sub-optimal adjuvant concentration. 3. Insect resistance (though unlikely due to this compound's novel mode of action).1. Prepare fresh this compound dilutions for each bioassay. 2. Optimize the adjuvant concentration. For Mero® in bottle bioassays, 800 ppm resulted in a lower discriminating concentration than 500 ppm.[7] 3. Ensure the use of a susceptible insect strain for baseline data.
Phytotoxicity observed in leaf-dip bioassays. The chosen adjuvant or the concentration used is harmful to the plant tissue.Conduct preliminary tests with the adjuvant alone on the plant species to determine a non-phytotoxic concentration. Always read and follow the adjuvant manufacturer's recommendations.
Control mortality is high (>10%). The adjuvant itself may be toxic to the test insects at the concentration used.Run a control with the adjuvant mixed in the solvent at the same concentration used in the treatments to assess its baseline toxicity. Some studies have noted that higher concentrations of adjuvants like Mero® can lead to increased control mortality.[7]

Quantitative Data on Adjuvant Enhancement of this compound Performance

The addition of an adjuvant can significantly decrease the lethal concentration (LC) of this compound required to achieve a desired level of mortality.

Table 1: Effect of Mero® Adjuvant on this compound Efficacy against Anopheles gambiae in WHO Bottle Bioassays (72h post-exposure)

Adjuvant ConcentrationLC50 (µ g/bottle )LC99 (µ g/bottle )Discriminating Concentration (2 x LC99) (µ g/bottle )
Without Mero®High & UnreliableHigh & Unreliable4928
500 ppm Mero®Not specified3.056.0
800 ppm Mero®Not specified1.12.2

Data sourced from a study on discriminating concentrations for monitoring this compound susceptibility in Anopheles gambiae.[7]

While specific LC50 data for Plurafac® and Assist® with this compound was not available in the reviewed literature, their composition as non-ionic surfactants and oil-surfactant blends, respectively, suggests they would enhance efficacy by improving spreading and penetration of the active ingredient.

Experimental Protocols

WHO Bottle Bioassay for Mosquitoes (Adapted from WHO guidelines)

This protocol is for determining the susceptibility of adult mosquitoes to this compound.

Materials:

  • This compound technical grade

  • Acetone (B3395972) (high purity)

  • Mero® adjuvant

  • 250 ml glass bottles with screw caps

  • Micropipettes

  • Vortex mixer

  • Adult mosquitoes (non-blood-fed females, 2-5 days old)

  • Aspirator

  • Holding tubes with access to a sugar solution

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in acetone.

    • From the stock solution, prepare serial dilutions of this compound in acetone.

    • For each this compound dilution, prepare a corresponding solution containing the desired concentration of Mero® adjuvant (e.g., 800 ppm). For a final volume of 1 ml in the bottle, this would be 0.8 µl of Mero®.

    • Prepare a control solution of acetone with Mero® (800 ppm) and a solvent-only control (acetone).

  • Coating the Bottles:

    • Pipette 1 ml of the desired treatment or control solution into a 250 ml glass bottle.

    • Cap the bottle and vortex until the solution is evenly distributed on the inner surface.

    • Uncap the bottles and roll them on their sides in a fume hood until all the acetone has evaporated, leaving a fine residue of this compound and adjuvant.

  • Mosquito Exposure:

    • Introduce 20-25 adult female mosquitoes into each treated and control bottle using an aspirator.

    • Lay the bottles on their sides in a dark place at a constant temperature and humidity.

    • Record knockdown at regular intervals for the first hour.

  • Post-Exposure and Mortality Reading:

    • After a 1-hour exposure period, transfer the mosquitoes from the bottles to clean holding tubes.

    • Provide access to a 10% sugar solution.

    • Record mortality at 24, 48, and 72 hours post-exposure. This compound has a delayed effect, so 72-hour readings are crucial.[7]

Leaf-Dip Bioassay for Foliar Pests (General Protocol)

This method is suitable for assessing the efficacy of this compound against pests such as aphids, thrips, and mites.

Materials:

  • This compound formulation

  • Selected adjuvant (e.g., Plurafac® or Assist®)

  • Distilled water

  • Beakers

  • Forceps

  • Leaf discs of a suitable host plant

  • Petri dishes lined with moist filter paper

  • Test insects

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of the this compound formulation in distilled water.

    • Create a series of dilutions from the stock solution.

    • Add the desired concentration of the adjuvant to each dilution and to a water-only control. Ensure thorough mixing.

  • Leaf Treatment:

    • Using forceps, dip a leaf disc into a treatment or control solution for a standardized time (e.g., 10-20 seconds).

    • Allow the leaf discs to air dry completely in a fume hood.

  • Insect Infestation:

    • Place the dried, treated leaf discs into individual Petri dishes.

    • Introduce a known number of test insects onto each leaf disc.

  • Incubation and Mortality Assessment:

    • Maintain the Petri dishes in a controlled environment (temperature, humidity, photoperiod).

    • Assess insect mortality at predetermined time intervals (e.g., 24, 48, 72 hours).

Visualizations

This compound's Mode of Action

Broflanilide_MoA cluster_neuron Insect Neuron GABA GABA Neurotransmitter GABAR GABA-gated Chloride Channel (GABAR) GABA->GABAR Binds to receptor Chloride Chloride Ions (Cl-) GABAR->Chloride Opens channel Hyperexcitation Neuron Hyperexcitation GABAR->Hyperexcitation Channel blockage leads to Hyperpolarization Neuron Hyperpolarization (Inhibitory Signal) Chloride->Hyperpolarization Influx leads to This compound Desmethyl-broflanilide (Active Metabolite) This compound->GABAR Binds to allosteric site (Blocks channel) Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: this compound's mechanism of action on the insect GABA receptor.

Experimental Workflow for this compound Bioassay with Adjuvant

Bioassay_Workflow cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Observation cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Dilutions Create Serial Dilutions with Adjuvant Stock->Dilutions Adjuvant Select & Prepare Adjuvant Adjuvant->Dilutions Treat Treat Bioassay Surface (e.g., Bottle Coating, Leaf Dip) Dilutions->Treat Introduce Introduce Test Insects Treat->Introduce Incubate Incubate under Controlled Conditions Introduce->Incubate Assess Assess Mortality at 24, 48, 72h Incubate->Assess Probit Probit Analysis Assess->Probit LC50 Determine LC50/LC99 Probit->LC50

References

Overcoming low recovery of Broflanilide in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Broflanilide (B1440678) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during sample preparation, particularly low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that might affect its analysis?

A1: this compound is a solid, white to light brown powder with a melting point between 154.0 and 155.5 °C.[1] It is sparingly soluble in water, with its solubility being pH-dependent.[2] It is slightly soluble in organic solvents like chloroform, DMSO, and methanol.[3][4] this compound is stable to hydrolysis at pH 4, 7, and 9 at 50°C.[2] Understanding these properties is crucial for selecting appropriate solvents and extraction conditions.

Q2: I am experiencing low recovery of this compound. What are the common causes?

A2: Low recovery of this compound during sample preparation can stem from several factors:

  • Inappropriate Extraction Solvent: The choice of solvent is critical for efficient extraction from the sample matrix.

  • Suboptimal QuEChERS Method: The type of buffering salts (e.g., acetate (B1210297) vs. citrate) and the dispersive solid-phase extraction (d-SPE) sorbents can significantly impact recovery.[5][6][7]

  • Matrix Effects: Co-extracted matrix components can suppress the signal of this compound in the analytical instrument, leading to apparent low recovery.[8][9][10][11]

  • Adsorption to Labware: Due to its chemical nature, this compound may adsorb to plastic or glass surfaces during sample preparation.

  • Degradation: Although generally stable, extreme pH or temperature conditions during extraction could potentially lead to degradation. Photochemical degradation is pH-dependent, with faster degradation in basic conditions.[2]

Q3: Which extraction solvent is recommended for this compound analysis?

A3: Acetonitrile (B52724) is a commonly recommended and effective extraction solvent for this compound from various matrices, including soil and agricultural products.[8][12][13] Studies have shown that acetonitrile provides high recovery rates and is compatible with subsequent analytical techniques like HPLC and LC-MS/MS.[8][13] While other solvents like acetone, ethyl acetate, methanol, and dichloromethane (B109758) have been investigated, acetonitrile consistently demonstrates superior performance in recovery.[8]

Q4: How can I optimize the QuEChERS method for better this compound recovery?

A4: Optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a key strategy to improve recovery. Here are some recommendations:

  • Buffering Method: The citrate (B86180) buffering method has been shown to provide consistently low matrix effects and good recoveries for this compound and its metabolites.[5][6][7]

  • Dispersive SPE (d-SPE) Sorbents: The choice and amount of d-SPE sorbents for cleanup are crucial.

    • PSA (Primary Secondary Amine): Effective for removing organic acids, sugars, and fatty acids. A lower amount (e.g., 25 mg) is often sufficient and can prevent the loss of some metabolites.[5]

    • C18: Useful for removing non-polar interferences like lipids.

    • GCB (Graphitized Carbon Black): Effective for removing pigments like chlorophyll (B73375) and carotenoids.[12] However, caution is advised as excessive amounts of GCB can lead to reduced recovery of this compound and its metabolites.[5] The amount of GCB should be optimized based on the specific matrix.

Troubleshooting Guides

Issue: Low Recovery of this compound in Agricultural Produce

This guide provides a systematic approach to troubleshooting low recovery when analyzing this compound in samples such as fruits, vegetables, and grains.

Troubleshooting Workflow for Low this compound Recovery

LowRecoveryTroubleshooting cluster_solvent Solvent Optimization cluster_quechers QuEChERS Optimization cluster_cleanup d-SPE Cleanup Optimization cluster_matrix Matrix Effect Compensation start Start: Low this compound Recovery check_solvent Step 1: Verify Extraction Solvent (Acetonitrile is recommended) start->check_solvent check_quechers Step 2: Evaluate QuEChERS Method check_solvent->check_quechers Solvent is appropriate solvent_details Acetonitrile generally gives highest recovery. Consider solvent-to-sample ratio. check_solvent->solvent_details check_cleanup Step 3: Optimize d-SPE Cleanup check_quechers->check_cleanup Method is appropriate quechers_details Citrate buffering is preferred over acetate for lower matrix effects. check_quechers->quechers_details check_matrix Step 4: Investigate Matrix Effects check_cleanup->check_matrix Cleanup is optimized cleanup_details - Use PSA (25mg) for general cleanup. - Add C18 for fatty matrices. - Use GCB cautiously for pigmented matrices, as it may reduce recovery. check_cleanup->cleanup_details solution Solution: Improved Recovery check_matrix->solution Matrix effects compensated matrix_details Prepare matrix-matched standards to compensate for signal suppression or enhancement. check_matrix->matrix_details

Caption: A troubleshooting decision tree for low this compound recovery.

Data Presentation

Table 1: Recovery of this compound using Different QuEChERS Methods and d-SPE Compositions in Various Agricultural Products.

MatrixQuEChERS Methodd-SPE AdsorbentsAverage Recovery (%)RSD (%)Reference
Brown RiceAcetate25mg PSA + 150mg MgSO₄99.4 - 113.70.3 - 3.5[5]
Brown RiceCitrate25mg PSA + 150mg MgSO₄98.6 - 114.10.3 - 2.9[5]
SoybeanAcetate25mg PSA + 50mg C18 + 150mg MgSO₄105.22.1[5]
SoybeanCitrate25mg PSA + 50mg C18 + 150mg MgSO₄103.81.8[5]
AppleAcetate25mg PSA + 50mg GCB + 150mg MgSO₄101.51.9[5]
AppleCitrate25mg PSA + 50mg GCB + 150mg MgSO₄100.22.3[5]
Green PepperAcetate25mg PSA + 150mg MgSO₄108.61.5[5]
Green PepperCitrate25mg PSA + 150mg MgSO₄106.91.2[5]
MandarinAcetate25mg PSA + 50mg C18 + 50mg GCB + 150mg MgSO₄104.72.8[5]
MandarinCitrate25mg PSA + 50mg C18 + 50mg GCB + 150mg MgSO₄103.12.5[5]
Kimchi CabbageAcetate25mg PSA + 50mg GCB + 150mg MgSO₄102.32.1[5]
Kimchi CabbageCitrate25mg PSA + 50mg GCB + 150mg MgSO₄101.41.7[5]

Table 2: Recovery of this compound in Different Soil Types.

Soil TypeExtraction Solventd-SPE AdsorbentsAverage Recovery (%)RSD (%)Reference
Paddy SoilAcetonitrile50mg PSA + 150mg MgSO₄87.7 - 94.38< 7.6[12][13]
Red SoilAcetonitrilePSA + GCB85.3 - 111.8< 13.6[11]
Black SoilAcetonitrilePSA + GCB85.3 - 111.8< 13.6[11]
Fluvo-aquic SoilAcetonitrilePSA + GCB85.3 - 111.8< 13.6[11]
Cinnamon SoilAcetonitrilePSA + GCB85.3 - 111.8< 13.6[11]

Experimental Protocols

Optimized QuEChERS Protocol for this compound in Agricultural Produce

This protocol is based on the findings of Noh et al. (2020).[5]

  • Sample Homogenization: Homogenize 10 g of the sample (e.g., apple, green pepper) with 10 mL of acetonitrile.

  • Extraction: Add QuEChERS citrate buffer salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate). Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min.

  • Dispersive SPE Cleanup: Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing 25 mg of PSA and 150 mg of anhydrous magnesium sulfate. For pigmented samples, a small amount of GCB (e.g., 7.5 mg) can be added. For fatty matrices, C18 (e.g., 50 mg) can be included.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 min.

  • Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

QuEChERS Workflow Diagram

QuEChERS_Workflow start Start: Sample homogenize 1. Homogenize Sample (10g sample + 10mL ACN) start->homogenize extract 2. Add QuEChERS Salts (Citrate Buffer) & Shake homogenize->extract centrifuge1 3. Centrifuge (4000 rpm, 5 min) extract->centrifuge1 cleanup 4. Transfer Supernatant to d-SPE Tube (PSA, MgSO4, etc.) centrifuge1->cleanup vortex_centrifuge 5. Vortex & Centrifuge (10,000 rpm, 5 min) cleanup->vortex_centrifuge analyze 6. Filter & Analyze by LC-MS/MS vortex_centrifuge->analyze end End: Results analyze->end

Caption: A typical QuEChERS workflow for this compound analysis.

References

Troubleshooting Broflanilide crystallization in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving Broflanilide crystallization in stock solutions.

Frequently Asked questions (FAQs)

Q1: My this compound stock solution has formed crystals. Can I still use it?

It is strongly advised not to use a stock solution with visible crystals. Crystallization indicates that this compound has precipitated out of the solvent, leading to an inaccurate and lower concentration in the supernatant. Using such a solution will compromise the reliability and reproducibility of your experimental results. It is essential to completely redissolve the crystals or prepare a fresh stock solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions.[1] Acetone and methanol (B129727) are also excellent solvents, with a solubility of over 250 g/L.[2][3] Acetonitrile is another suitable option. The choice of solvent may depend on the specific requirements of your experiment, including compatibility with your assay and desired final concentration.

Q3: What are the recommended storage conditions for this compound stock solutions?

To minimize the risk of crystallization and degradation, store this compound stock solutions at low temperatures, such as -20°C or -80°C, in airtight, light-protecting vials.[4] Proper storage is crucial for maintaining the stability and efficacy of the compound. Avoid repeated freeze-thaw cycles, which can promote precipitation.[5] It is best practice to prepare single-use aliquots.

Q4: Can temperature fluctuations cause this compound to crystallize?

Yes, temperature changes are a significant factor in this compound's solubility. A decrease in temperature can lower its solubility in a given solvent, leading to supersaturation and subsequent crystallization. This is often observed when moving stock solutions from room temperature to a refrigerator or freezer.

Q5: How does the concentration of the stock solution affect crystallization?

The higher the concentration of this compound in the stock solution, the closer it is to its saturation point. Exceeding the solubility limit at a specific temperature will inevitably lead to crystallization. It is crucial to be aware of the solubility limits of this compound in the chosen solvent.

Troubleshooting Guides

Issue: Crystals observed in the this compound stock solution.

This guide provides a step-by-step approach to resolving crystallization issues with your this compound stock solutions.

1. Initial Assessment:

  • Visual Inspection: Confirm the presence of crystalline material in the solution. Note the amount and appearance of the crystals.

  • Review Preparation Protocol: Double-check the concentration of the prepared stock solution and the solvent used. Ensure that the concentration does not exceed the known solubility limit at the storage temperature.

2. Redissolving the Crystals:

  • Gentle Warming: Warm the stock solution in a water bath set to a temperature between 30-40°C. Do not use high heat, as it may degrade the compound.

  • Agitation: While warming, gently agitate the solution by vortexing or sonicating until all crystals have dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Caution: Be aware that redissolving crystals may lead to a supersaturated solution at room temperature, which can readily recrystallize.

3. Preventing Recrystallization:

  • Dilution: If crystallization persists, consider diluting the stock solution to a lower concentration.

  • Solvent Co-mixture: In some cases, adding a small percentage of a co-solvent can improve solubility and prevent crystallization. However, ensure the co-solvent is compatible with your experimental setup.

  • Aliquoting: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone> 250[2][3]
Methanol> 250[2][3]
Ethyl Acetate> 250[2][3]
Dimethyl Sulfoxide (DMSO)~ 250[1]
1,2-Dichloroethane110[3]
n-Octanol7.4[2][3]
Xylene6.0[3]
n-Heptane0.096[3]
Water (pH 7)0.00071[6]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for preparing a stable this compound stock solution.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, Acetone, Methanol)

  • Sterile, amber glass vial with a screw cap

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare the Vial: Place the empty, clean, and dry vial on the analytical balance and tare the weight.

  • Weigh this compound: Carefully weigh the desired amount of this compound solid into the tared vial.

  • Add Solvent: Add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration. It is recommended to start with a concentration well below the solubility limit (see Table 1).

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution for 1-2 minutes.

    • If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (30-40°C) can be applied if necessary to aid dissolution.

  • Visual Inspection: Once the solid is fully dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage:

    • For long-term storage, it is recommended to prepare single-use aliquots.

    • Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Crystallization start Crystals Observed in This compound Stock Solution assess Assess the Situation: - Confirm crystal presence - Review concentration and solvent start->assess redissolve Attempt to Redissolve: - Gentle warming (30-40°C) - Vortexing/Sonication assess->redissolve check_dissolution Are Crystals Fully Dissolved? redissolve->check_dissolution prevent Implement Preventative Measures check_dissolution->prevent Yes fresh_solution Prepare a Fresh Stock Solution check_dissolution->fresh_solution No dilute Dilute to a Lower Concentration prevent->dilute aliquot Prepare Single-Use Aliquots prevent->aliquot store Store Properly: -20°C or -80°C, Airtight, Dark prevent->store end Solution is Ready for Use dilute->end aliquot->end store->end fresh_solution->end

Caption: A workflow for troubleshooting this compound crystallization.

Factors_Influencing_Crystallization Key Factors Influencing this compound Crystallization crystallization This compound Crystallization concentration High Concentration (Approaching/Exceeding Solubility Limit) concentration->crystallization temperature Low Temperature (Decreased Solubility) temperature->crystallization solvent Inappropriate Solvent Choice (Low Solubilizing Power) solvent->crystallization storage Improper Storage (Freeze-Thaw Cycles, Evaporation) storage->crystallization impurities Presence of Impurities (Nucleation Sites) impurities->crystallization

References

Technical Support Center: Broflanilide Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Broflanilide (B1440678) during storage.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding this compound stability.

Question 1: I have been storing my this compound technical material (TC) on the lab bench and have noticed a decrease in potency in my experiments. What could be the cause?

Answer: The most likely cause of degradation for this compound technical material is exposure to light and heat. This compound is susceptible to photochemical degradation.[1][2] Storing it on a lab bench, especially in direct sunlight or near heat sources, can accelerate this process. The Safety Data Sheet (SDS) for this compound specifies that it should be stored in a well-ventilated place, away from direct sunlight and heat sources, with the container tightly closed.[3]

Question 2: My laboratory experiences significant temperature fluctuations. What is the optimal temperature range for storing this compound formulations?

Answer: For formulated products like this compound 300 g/l SC, the recommended storage temperature is between -10 °C and 40 °C.[4][5][6] Storing the product outside of this range for extended periods may lead to changes in its properties and a reduction in efficacy.[4][5][6] It is crucial to store it in a temperature-controlled environment to ensure its stability.

Question 3: I am working with this compound in an aqueous solution for my experiments. How stable is it in water, and what factors should I consider?

Answer: this compound is stable to hydrolysis at a wide range of pH values (pH 4, 7, and 9) even at elevated temperatures (50°C).[1][7] However, its photochemical degradation in water is pH-dependent. The half-life of this compound under photolytic conditions is significantly shorter in basic conditions (as low as 3 days at pH 9) compared to neutral or acidic conditions.[1][2] Therefore, if your aqueous solutions are exposed to light, it is best to maintain a neutral or acidic pH and protect them from light to minimize degradation.

Question 4: Can I store this compound in a container other than the original one?

Answer: It is strongly recommended to store this compound in its original, light-shielding, and airtight container.[3][8][9][10][11] The original packaging is designed to protect the compound from light and moisture, which can cause degradation. Transferring it to another container may not provide the same level of protection and could lead to contamination. Always ensure the container is tightly sealed.[3][8]

Question 5: How can I confirm the stability of my stored this compound sample?

Answer: To confirm the stability and concentration of your this compound sample, you will need to perform a quantitative analysis using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common methods for this purpose.[7][12][13] You can compare the concentration of your stored sample to a new, certified reference standard.

Data on this compound Stability

The following table summarizes the stability of this compound under various conditions.

ConditionpHTemperatureHalf-lifeReference
Hydrolysis4, 7, 950°CStable[1][7]
Photolysis in Water525°C18 days[2]
Photolysis in Water725°C80 days[2]
Photolysis in Water925°C4 days[2]
Aerobic Aquatic Metabolism25°C1430 days[2]
Anaerobic Aquatic Metabolism25°C871 to 1411 days[2]
Soil Metabolism (DT50)13 to 188 days[2]

Experimental Protocols

Protocol 1: Accelerated Storage Stability Test

This protocol is designed to evaluate the stability of a this compound formulation under accelerated conditions to predict its long-term stability.

  • Sample Preparation: Place a known quantity of the this compound formulation in its commercial packaging.

  • Storage Conditions: Store the samples in a temperature-controlled oven at 54 ± 2 °C for 14 days. This is a standard accelerated stability testing condition for many pesticides.

  • Analysis:

    • At time zero (before placing in the oven) and after 14 days, take representative samples.

    • Determine the concentration of this compound in the samples using a validated HPLC-UV method.

    • Observe and record any changes in the physical properties of the formulation (e.g., color, viscosity, separation).

  • Evaluation: The formulation is considered stable under accelerated storage conditions if there is no significant degradation of the active ingredient (typically <5% loss) and no significant change in its physical properties.

Protocol 2: Photostability Testing in Aqueous Solution

This protocol assesses the degradation of this compound in an aqueous solution upon exposure to a light source.

  • Solution Preparation: Prepare a solution of this compound of a known concentration in a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9). Use a solvent like acetonitrile (B52724) or methanol (B129727) to first dissolve the this compound before preparing the aqueous solution, ensuring the final solvent concentration is low.

  • Exposure:

    • Place the solutions in quartz cells to allow for maximum light penetration.

    • Expose the samples to a controlled light source that simulates sunlight (e.g., a xenon arc lamp) in a photostability chamber.

    • Run a parallel experiment with control samples wrapped in aluminum foil to protect them from light.

  • Sampling: Withdraw aliquots from both the exposed and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method such as LC-MS/MS to identify and quantify both the parent compound and any potential degradation products.[14][15]

  • Data Analysis: Calculate the degradation rate and the half-life of this compound under the specific light and pH conditions.

Diagrams

Broflanilide_Degradation_Prevention cluster_factors Degradation Factors cluster_prevention Preventive Measures cluster_outcome Outcome Sunlight Sunlight (UV) Store_Dark Store in Dark/Opaque Container Sunlight->Store_Dark Heat High Temperature (>40°C) Store_Cool Store in Cool, Well-Ventilated Area Heat->Store_Cool Temp_Extreme Extreme Cold (<-10°C) Temp_Control Temperature Control (-10°C to 40°C) Temp_Extreme->Temp_Control pH_Basic Basic pH (in solution + light) pH_Control Maintain Neutral/Acidic pH (for solutions) pH_Basic->pH_Control Stable_this compound Stable this compound Store_Dark->Stable_this compound Store_Cool->Stable_this compound Temp_Control->Stable_this compound pH_Control->Stable_this compound Tightly_Sealed Keep Container Tightly Sealed Tightly_Sealed->Stable_this compound

Caption: Factors causing this compound degradation and preventive measures.

References

Technical Support Center: Optimizing Instrumental Parameters for Broflanilide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing instrumental parameters for the detection of Broflanilide (B1440678).

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for this compound detection?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the analysis of this compound and its metabolites.[1][2] It offers high sensitivity and selectivity, making it ideal for detecting residues in complex matrices such as agricultural produce and soil.[1][2] While Gas Chromatography with an Electron Capture Detector (GC-ECD) is theoretically possible due to this compound's halogenated structure, LC-MS/MS is generally favored for its speed and efficiency.[1]

Q2: What are the typical mass transitions (MRM) for this compound and its key metabolites in LC-MS/MS analysis?

A2: The selection of precursor and product ions is critical for selective and sensitive detection. The most commonly used transitions are summarized in the table below.

CompoundPrecursor Ion (m/z)Quantitation Ion (m/z)Confirmation Ion (m/z)
This compound665.0556.0506.1
This compound (alternate)663.0 -> 665.0643.0645.0
DM-8007648.9242.177.2
S(PFH-OH)-8007660.9454.1551.0
DC-DM-8007545.0 -> 547.0525.0527.0
DC-8007559.0 -> 561.0539.0541.0

Data sourced from multiple studies.[1][2]

Q3: What are the recommended chromatographic conditions for this compound analysis by LC-MS/MS?

A3: A reverse-phase C18 column is commonly employed for the separation of this compound and its metabolites.[3] The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a formic acid additive to enhance protonation.[1]

ParameterRecommended Condition
Column C18 or Phenyl-Hexyl
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient elution depending on the complexity of the sample
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C

These are general recommendations and may require optimization based on the specific instrument and sample matrix.

Q4: Is sample preparation critical for accurate this compound detection?

A4: Yes, proper sample preparation is crucial to minimize matrix effects and ensure accurate quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for various matrices, including agricultural produce and soil.[1][4]

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Poor Peak Shape or Tailing

  • Possible Cause: Incompatible mobile phase pH, column degradation, or matrix interference.

  • Troubleshooting Steps:

    • Ensure the mobile phase pH is appropriate for the analyte and column. The addition of 0.1% formic acid is generally recommended.[1]

    • Inspect the column for signs of degradation or blockage. If necessary, flush or replace the column.

    • Optimize the sample cleanup procedure to remove interfering matrix components. The use of d-SPE with PSA and C18 sorbents can be effective.[4]

Issue 2: Low Sensitivity or No Signal

  • Possible Cause: Incorrect mass spectrometer parameters, poor ionization, or analyte degradation.

  • Troubleshooting Steps:

    • Verify the precursor and product ion masses in the MRM method.

    • Optimize the ion source parameters, including spray voltage, gas temperatures, and gas flows.[3]

    • Check the stability of this compound in the prepared sample and standard solutions. Protect solutions from light and store them at appropriate temperatures.

Issue 3: High Matrix Effects (Ion Suppression or Enhancement)

  • Possible Cause: Co-eluting matrix components interfering with the ionization of the target analyte.

  • Troubleshooting Steps:

    • Improve the sample cleanup process. Experiment with different d-SPE sorbents such as PSA, C18, and GCB to effectively remove interfering compounds.[1]

    • Adjust the chromatographic gradient to better separate this compound from matrix components.

    • Use matrix-matched calibration standards to compensate for matrix effects.[1]

GC Analysis Considerations

While less common, Gas Chromatography (GC) can be a potential alternative for this compound analysis. Here are some considerations and troubleshooting tips for this approach.

Issue 4: Unstable Baseline or Ghost Peaks in GC-ECD

  • Possible Cause: Column bleed, contaminated carrier gas, or septum bleed.

  • Troubleshooting Steps:

    • Condition the GC column according to the manufacturer's instructions to minimize bleed.

    • Ensure high-purity carrier gas and use appropriate gas purifiers.

    • Use high-quality, low-bleed septa and replace them regularly.

Issue 5: Analyte Degradation in the GC Inlet

  • Possible Cause: High inlet temperature or active sites in the inlet liner.

  • Troubleshooting Steps:

    • Optimize the inlet temperature to ensure efficient volatilization without causing thermal degradation.

    • Use a deactivated glass liner to minimize active sites.

    • Consider using a programmed temperature vaporization (PTV) inlet for more controlled sample introduction.

Issue 6: Poor Peak Shape for Polar Metabolites

  • Possible Cause: Some of this compound's metabolites may have higher polarity, leading to poor peak shape in GC.

  • Troubleshooting Steps:

    • Consider derivatization of the sample to convert polar functional groups into less polar, more volatile derivatives. This is a common strategy to improve the GC analysis of compounds with active hydrogens.

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of this compound in Soil

This protocol is a generalized procedure based on established methods.[2]

  • Sample Extraction:

    • Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of methanol and shake vigorously for 1 minute.

    • Add 10 mL of a 70:30 (v/v) methanol:water solution and shake for another minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Sample Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Sample Preparation:

    • Take an aliquot of the cleaned extract and dilute it with a 50:50 (v/v) methanol:water solution.

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use the optimized instrumental parameters for data acquisition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Soil/Produce Sample extraction QuEChERS Extraction (Acetonitrile) sample->extraction 1 cleanup d-SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup 2 filtration Filtration (0.22 µm) cleanup->filtration 3 lcms LC-MS/MS Analysis filtration->lcms data Data Acquisition & Processing lcms->data 4 troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Poor Chromatographic Result peak_tailing Peak Tailing? start->peak_tailing low_signal Low/No Signal? start->low_signal check_mobile_phase Optimize Mobile Phase pH peak_tailing->check_mobile_phase Yes check_column Inspect/Replace Column check_mobile_phase->check_column improve_cleanup Enhance Sample Cleanup check_column->improve_cleanup verify_ms_params Verify MS/MS Parameters low_signal->verify_ms_params Yes optimize_source Optimize Ion Source verify_ms_params->optimize_source check_stability Check Analyte Stability optimize_source->check_stability

References

Validation & Comparative

Broflanilide: A New Frontier in Insecticide Resistance Management - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insecticide resistance is a persistent threat to effective pest management and public health. Broflanilide (B1440678), a novel meta-diamide insecticide, offers a promising solution due to its unique mode of action. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other insecticides, supported by experimental data, to aid in the development of sustainable resistance management strategies.

Minimal Cross-Resistance Potential of this compound

This compound is classified by the Insecticide Resistance Action Committee (IRAC) under Group 30, acting as a GABA-gated chloride channel allosteric modulator.[1] Its binding site is distinct from that of conventional noncompetitive antagonists like fipronil, suggesting a low potential for cross-resistance with existing insecticide classes.[2] This novel mechanism is a key factor in its efficacy against pests that have developed resistance to other insecticides.[3][4]

Comparative Cross-Resistance Data

Recent studies have demonstrated a lack of significant cross-resistance between this compound and several other major insecticide classes. The following tables summarize key quantitative data from these studies.

Table 1: Cross-Resistance of this compound in Spodoptera litura

A study on the notorious agricultural pest, Spodoptera litura (common cutworm), revealed no cross-resistance between this compound and three other commonly used insecticides.[5][6][7] Three field-collected resistant strains (GZ, YX, and ND) were compared to a susceptible laboratory strain (Lab-S).

InsecticideStrainLC50 (mg/L)Resistance Ratio (RR)
This compound Lab-S0.08-
GZ0.263.3
YX0.141.8
ND0.172.1
Metaflumizone Lab-S0.45-
GZ36.1880.4
YX29.1264.7
ND23.3151.8
Chlorantraniliprole Lab-S0.25-
GZ21.6086.4
YX14.1056.4
ND14.9359.7
Pyridalyl (B1679942) Lab-S0.38-
GZ18.5448.8
YX29.7578.3
ND15.3940.5

Data sourced from Shen et al., 2023.[5] Resistance Ratio (RR) = LC50 of field population / LC50 of susceptible Lab-S strain.

The data clearly indicates that while the field populations exhibited high levels of resistance to metaflumizone, chlorantraniliprole, and pyridalyl (RR values up to 86.4), the resistance ratios for this compound were exceptionally low (1.8 to 3.3), indicating no cross-resistance.[5]

Table 2: Cross-Resistance of this compound in Anopheles gambiae s.l.

In the context of public health, a study on the major malaria vector, Anopheles gambiae, also demonstrated a lack of cross-resistance between this compound and insecticides from different classes, including pyrethroids, organochlorines, and carbamates.[8][9]

Insecticide ClassResistant StrainResistance Ratio (RR) to this compound
Pyrethroids, DDT, Dieldrin (B1670511)An. gambiae s.l. Covè1.2
Pyrethroids, DDT, CarbamatesAn. coluzzii Akron0.64

Data sourced from Govoetchan et al., 2023.[8] Resistance Ratio (RR) is relative to the susceptible Kisumu strain.

The very low resistance ratios observed in insecticide-resistant mosquito strains suggest the absence of cross-resistance with the mechanisms conferring resistance to pyrethroids, dieldrin, and carbamates.[8] This is significant because although this compound and dieldrin both act on the GABA receptor, their binding sites differ.[8]

Experimental Protocols

The data presented above was generated using standardized bioassay protocols. Understanding these methodologies is crucial for interpreting the results and for designing future resistance monitoring programs.

Larval Leaf-Dipping Bioassay for Spodoptera litura

This method is commonly used to assess the toxicity of insecticides to lepidopteran larvae.

  • Insect Rearing: S. litura larvae are reared on an artificial diet under controlled laboratory conditions (26 ± 2 °C, 65 ± 5% relative humidity, 16:8 h light:dark photoperiod).[5]

  • Insecticide Solutions: Serial dilutions of the test insecticides are prepared.

  • Leaf Treatment: Castor oil plant leaves are dipped into the respective insecticide solutions for a specified duration. Control leaves are dipped in a solution without the insecticide.

  • Exposure: Third-instar larvae are placed on the treated leaves within a petri dish.

  • Mortality Assessment: Mortality is recorded after a set period (e.g., 48 hours). Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: The concentration-mortality data is subjected to probit analysis to calculate the LC50 (the concentration that kills 50% of the test population) and the resistance ratio.[5]

WHO Bottle Bioassay for Anopheles gambiae

This method is a standard for monitoring insecticide resistance in adult mosquitoes.

  • Bottle Coating: The inside of Wheaton glass bottles are coated with a solution of the insecticide in acetone (B3395972). Control bottles are coated with acetone only. The bottles are then left to dry.

  • Mosquito Exposure: Non-blood-fed adult female mosquitoes (2-5 days old) are introduced into the coated bottles.

  • Mortality Observation: The number of dead or incapacitated mosquitoes is recorded at regular intervals over a 72-hour period.[8]

  • Data Analysis: The mortality data is used to determine the lethal concentrations (e.g., LC50 and LC99) through probit analysis. Resistance ratios are calculated by comparing the LC50 of a resistant strain to that of a susceptible strain.[8]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cross-resistance studies and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis rearing Insect Rearing (Controlled Environment) leaf_dip Leaf-Dipping Bioassay (e.g., S. litura) rearing->leaf_dip bottle_bioassay Bottle Bioassay (e.g., An. gambiae) rearing->bottle_bioassay solutions Preparation of Insecticide Solutions solutions->leaf_dip solutions->bottle_bioassay mortality Mortality Assessment leaf_dip->mortality bottle_bioassay->mortality analysis Probit Analysis (LC50 Calculation) mortality->analysis rr_calc Resistance Ratio (RR) Calculation analysis->rr_calc

A typical workflow for insecticide cross-resistance studies.

gaba_receptor_action cluster_normal Normal Neuronal Inhibition cluster_this compound Action of this compound cluster_other_antagonists Action of Fipronil/Dieldrin gaba GABA Neurotransmitter receptor GABA-gated Chloride Channel gaba->receptor binds to cl_influx Chloride Ion (Cl-) Influx receptor->cl_influx opens hyperpolarization Neuron Hyperpolarization (Inhibition) cl_influx->hyperpolarization causes This compound This compound receptor_b GABA-gated Chloride Channel This compound->receptor_b binds to a unique allosteric site channel_block Channel Blockage receptor_b->channel_block induces conformational change excitation Continuous Neuronal Excitation (Paralysis and Death) channel_block->excitation prevents inhibition fipronil Fipronil / Dieldrin receptor_f GABA-gated Chloride Channel fipronil->receptor_f binds to a different antagonist site channel_block_f Channel Blockage receptor_f->channel_block_f excitation_f Continuous Neuronal Excitation channel_block_f->excitation_f

Signaling pathway of the GABA receptor and insecticide action.

Conclusion

The available data strongly indicates that this compound possesses a favorable cross-resistance profile, making it a valuable tool for managing insecticide resistance. Its novel mode of action allows it to effectively control pest populations that are resistant to other insecticide classes. For researchers and professionals in drug development, this compound represents a significant advancement in the ongoing effort to develop sustainable and effective pest control solutions. Continued monitoring of resistance development is, however, essential to preserve the long-term efficacy of this important insecticide.

References

Comparative Efficacy of Broflanilide and Fipronil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the insecticides Broflanilide (B1440678) and Fipronil (B1672679), focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance. This information is intended for researchers, scientists, and professionals involved in drug development and pest management.

Executive Summary

This compound and Fipronil are both potent insecticides that target the central nervous system of insects. However, they exhibit key differences in their mode of action, leading to variations in their efficacy against specific pests and their utility in resistance management strategies. This compound, a newer meta-diamide insecticide, acts on a novel site on the GABA-gated chloride channel, making it effective against pests that have developed resistance to older insecticides like Fipronil.[1][2] Fipronil, a phenylpyrazole insecticide, is a well-established broad-spectrum insecticide but has seen cases of resistance in some insect populations.

Mechanism of Action

Both this compound and Fipronil are antagonists of the gamma-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter receptor in insects. Disruption of this receptor's function leads to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.[3][4]

Fipronil acts as a non-competitive blocker of the GABA-gated chloride channel.[3][5] It binds to a site within the channel pore, physically obstructing the flow of chloride ions. This prevents the hyperpolarization of the neuronal membrane that GABA would normally induce, leading to uncontrolled neuronal firing.[5]

This compound , on the other hand, is an allosteric modulator of the GABA-gated chloride channel.[6][7] It binds to a distinct and novel site on the receptor, different from the binding site of fipronil and other conventional non-competitive antagonists.[1][2] This binding induces a conformational change in the receptor that also prevents channel opening, but through a different mechanism than direct pore blockage. This unique mode of action is why this compound is classified in its own IRAC Group 30 and demonstrates efficacy against fipronil-resistant pests.[6][8]

Insecticide Mechanism of Action cluster_0 Fipronil cluster_1 This compound Fipronil Fipronil GABA_R_F GABA Receptor (Channel Pore) Fipronil->GABA_R_F Binds to pore site Cl_Channel_F Chloride Ion Channel GABA_R_F->Cl_Channel_F Blocks Hyperexcitation_F Neuronal Hyperexcitation Cl_Channel_F->Hyperexcitation_F Prevents Influx This compound This compound GABA_R_B GABA Receptor (Allosteric Site) This compound->GABA_R_B Binds to allosteric site Cl_Channel_B Chloride Ion Channel GABA_R_B->Cl_Channel_B Induces Conformational Change Hyperexcitation_B Neuronal Hyperexcitation Cl_Channel_B->Hyperexcitation_B Prevents Opening

Fig. 1: Comparative Mechanism of Action

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and Fipronil against various insect pests. It is important to note that direct head-to-head comparisons in the same study are limited, and efficacy can vary based on formulation, application method, and environmental conditions.

Pest SpeciesThis compound LC₅₀Fipronil LC₅₀Reference(s)
Spodoptera litura (Tobacco cutworm)Not specified, but high larvicidal activity reported.Not specified, but effective.[1]
Haemaphysalis bispinosa (Tick)Not Available0.53 ppm[9]
Aquatic MacroinvertebratesNot Available0.42 mg/L (median)[10]
Anopheles gambiae (Mosquito)2.2 µ g/bottle (with Mero® 800 ppm)Not specified, but resistance is a concern.[11]
Scirtothrips dorsalis (Chilli thrips)Lower mean population (0.49) than Fipronil (1.21) in field trials.Higher mean population (1.21) than this compound (0.49) in field trials.[12]
Agrotis ipsilon (Black cutworm)LD₅₀: 0.07 mg kg⁻¹Not Available[7]

Table 1: Comparative Lethal Concentration (LC₅₀/LD₅₀) Values

Pest SpeciesThis compound Application Rate & EfficacyFipronil Application Rate & EfficacyReference(s)
Wireworms (Agriotes obscurus) in Wheat5.0 g [AI]/100 kg seed: As effective as thiamethoxam (B1682794) at 20–30 g [AI]/100 kg seed for stand protection. Reduced neonate and resident wireworms by 73.1% and 81.1% respectively.5.0 g [AI]/100 kg seed: Tested in 2013.[13][14]
Thrips on CottonNot specified in direct comparison.0.025 to 0.038 lbs. ai./A: Comparable control to standards.[15]
Plant Bugs on CottonNot specified in direct comparison.0.038 - 0.05 lbs. ai./A: Highly effective.[15]
Boll Weevil on CottonNot specified in direct comparison.0.05 lbs. ai./A: Highly efficacious, equal or superior to standards.[15]
Anopheles arabiensis (in experimental huts)200 mg/m² on concrete: 75.5% mortality. 200 mg/m² on mud: 67.5% mortality.Not Available[16]
Fleas on DogsNot AvailableSpot-on (with permethrin): >78% efficacy (arithmetic mean), >96% (geometric mean).[17]
Chilli Thrips (Scirtothrips dorsalis)20 SC @ 0.25 ml/lit: Most effective treatment with the lowest mean thrips population.5 SC @ 1ml/lit: Less effective than this compound.[12]

Table 2: Comparative Field Trial Efficacy

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of this compound and Fipronil.

This compound Evaluation Protocols
  • Leaf-Dip Bioassay (for chewing insects):

    • Prepare serial dilutions of the insecticide in a suitable solvent (e.g., DMSO) and then in sterile water containing a surfactant like Triton X-100.

    • Cut leaf discs from a host plant (e.g., cabbage for Spodoptera litura).

    • Dip the leaf discs into the respective insecticide concentrations for a standardized duration (e.g., 20 seconds).

    • Allow the leaf discs to air dry at room temperature.

    • Place the treated leaf discs in individual containers (e.g., Petri dishes) with the target insect larvae.

    • Incubate under controlled conditions (temperature, humidity, photoperiod).

    • Assess mortality at predetermined time points (e.g., 24, 48, 72 hours).

    • Calculate LC₅₀ values using probit analysis.[18]

  • WHO Bottle Bioassay (for mosquitoes):

    • Coat the inside of 250 ml glass bottles with a solution of the insecticide in acetone.

    • An adjuvant (e.g., Mero®) may be added to the solution to improve the bioavailability of the insecticide.[11]

    • Roll the bottles to ensure an even coating and then allow the solvent to evaporate completely.

    • Introduce a known number of adult mosquitoes (e.g., 25) into each bottle.

    • Record knockdown at regular intervals for the duration of the exposure period (e.g., 1 hour).

    • Transfer the mosquitoes to a clean recovery container with access to a sugar solution.

    • Assess mortality at 24, 48, and 72 hours post-exposure.

    • Determine the discriminating concentration (the lowest concentration that consistently results in 100% mortality of a susceptible strain).[19]

Experimental_Workflow_this compound cluster_leaf_dip Leaf-Dip Bioassay cluster_bottle_bioassay WHO Bottle Bioassay ld_start Prepare Insecticide Dilutions ld_dip Dip Leaf Discs ld_start->ld_dip ld_dry Air Dry ld_dip->ld_dry ld_expose Expose Insects ld_dry->ld_expose ld_incubate Incubate ld_expose->ld_incubate ld_assess Assess Mortality ld_incubate->ld_assess ld_analyze Probit Analysis (LC50) ld_assess->ld_analyze bb_start Coat Bottles with Insecticide Solution bb_dry Evaporate Solvent bb_start->bb_dry bb_expose Introduce Mosquitoes bb_dry->bb_expose bb_observe Record Knockdown bb_expose->bb_observe bb_recover Transfer to Recovery Container bb_observe->bb_recover bb_assess Assess Mortality bb_recover->bb_assess bb_analyze Determine Discriminating Concentration bb_assess->bb_analyze

Fig. 2: this compound Experimental Workflows
Fipronil Evaluation Protocols

  • Choice Feeding Bioassay (for social insects like ants):

    • Prepare bait matrices containing different concentrations of Fipronil.

    • Offer the toxic baits alongside a non-toxic control bait to a colony or group of insects.

    • Record the consumption of each bait over a specific period.

    • Monitor the mortality of the insects in the colony over several days.

    • This method helps to assess not only the toxicity but also the palatability and acceptance of the bait.[20]

  • Adult Immersion Test (for ectoparasites like ticks):

    • Prepare serial dilutions of Fipronil in a suitable solvent and then in water.

    • Place a known number of adult ticks in a container (e.g., a tea strainer).

    • Immerse the container with the ticks into the insecticide solution for a standardized duration.

    • Remove the ticks and place them in a clean, dry container for observation.

    • Assess mortality at specified time points.

    • Calculate LC₅₀ and LC₉₅ values using probit analysis.[9]

  • Caged Bioassay (for plant bugs):

    • Treat cotton plants with different rates of Fipronil using standard spray application methods.

    • After a set period, place cages over the treated plants.

    • Introduce a known number of plant bugs into each cage.

    • Assess bug mortality at regular intervals (e.g., 96 hours after application).[21]

Experimental_Workflow_Fipronil cluster_choice_feeding Choice Feeding Bioassay cluster_adult_immersion Adult Immersion Test cf_start Prepare Toxic Baits cf_offer Offer Toxic and Control Baits cf_start->cf_offer cf_record Record Consumption cf_offer->cf_record cf_monitor Monitor Mortality cf_record->cf_monitor ai_start Prepare Insecticide Dilutions ai_immerse Immerse Ticks ai_start->ai_immerse ai_observe Transfer and Observe ai_immerse->ai_observe ai_assess Assess Mortality ai_observe->ai_assess ai_analyze Probit Analysis (LC50) ai_assess->ai_analyze

Fig. 3: Fipronil Experimental Workflows

Conclusion

This compound represents a significant advancement in insecticide technology, offering a novel mode of action that is crucial for managing resistance to existing insecticides like Fipronil.[1][8] While Fipronil remains a highly effective and widely used insecticide for a broad range of pests, the emergence of resistance necessitates the integration of new chemistries into pest management programs.

The data presented in this guide suggests that this compound has comparable or, in some cases, superior efficacy to Fipronil, particularly against certain pests and in situations where Fipronil resistance is a concern. The distinct binding site of this compound on the GABA receptor underscores its value as a tool for resistance management.[1][2]

Researchers and drug development professionals should consider the specific target pest, the potential for resistance, and the environmental profile of each insecticide when designing control strategies or developing new insecticidal products. The experimental protocols outlined here provide a foundation for conducting rigorous and comparable efficacy studies.

References

Unveiling the Novel Mode of Action of Broflanilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the novel mode of action of Broflanilide, a meta-diamide insecticide. Through a detailed comparison with other established insecticides, supported by experimental data, this document elucidates the unique mechanism of this compound and its implications for insecticide resistance management.

Executive Summary

This compound, classified under the newly established Insecticide Resistance Action Committee (IRAC) Group 30, represents a significant advancement in insecticide chemistry.[1][2][3] It is a pro-insecticide that undergoes metabolic activation in the target pest to its active form, desmethyl-broflanilide.[4][5][6][7] This active metabolite functions as a noncompetitive allosteric modulator of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[4][5][6][8][9] Crucially, its binding site is distinct from that of other noncompetitive antagonists such as fipronil (B1672679) and cyclodienes, a characteristic that confers a lack of cross-resistance to these established insecticide classes.[4][5][10] This novel mode of action makes this compound a valuable tool for controlling a broad spectrum of chewing pests, including those that have developed resistance to other insecticides.[1][8]

Comparative Performance Analysis

The efficacy of this compound has been demonstrated in both laboratory and field studies, consistently showing high toxicity and effective control against various lepidopteran pests.

Laboratory Bioassays: Larvicidal Activity

The following table summarizes the median lethal concentration (LC50) values of this compound and other commercially available insecticides against the common cutworm, Spodoptera litura. The data clearly indicates the superior intrinsic toxicity of this compound.

InsecticideClassLC50 (mg/L)Relative Toxicity (this compound = 1)
This compound meta-diamide (IRAC Group 30) 0.08 1.0
AbamectinAvermectin (IRAC Group 6)0.100.8
TetraniliproleDiamide (IRAC Group 28)0.190.42
SpinetoramSpinosyn (IRAC Group 5)0.460.17
ChlorfenapyrPyrrole (IRAC Group 13)0.880.09
ChromafenozideDiacylhydrazine (IRAC Group 18)0.910.09
PyridalylPyridalyl (IRAC Group UN)1.220.07
CyantraniliproleDiamide (IRAC Group 28)1.320.06
Chlorantraniliprole (B1668704)Diamide (IRAC Group 28)2.210.04
MetaflumizoneSemicarbazone (IRAC Group 22B)3.610.02
FlubendiamideDiamide (IRAC Group 28)9.950.008

Data sourced from a study on a susceptible laboratory strain of Spodoptera litura.[4]

Field Efficacy Trials

Field trials have substantiated the laboratory findings, demonstrating excellent and prolonged control of key lepidopteran pests. The following table presents the control efficacy of this compound compared to other widely used insecticides against Helicoverpa armigera and Spodoptera exigua.

InsecticideApplication Rate (g a.i./ha)Pest SpeciesControl Efficacy (%) 3-14 Days After Treatment
This compound 25 Helicoverpa armigera 81.92 - 96.46
Chlorantraniliprole50Helicoverpa armigeraSignificantly decreased efficacy
Emamectin (B195283) benzoate (B1203000)4.5Helicoverpa armigeraSignificantly decreased efficacy
This compound 25 Spodoptera exigua 81.92 - 96.46
Chlorantraniliprole50Spodoptera exiguaSignificantly decreased efficacy
Emamectin benzoate4.5Spodoptera exiguaSignificantly decreased efficacy

Field trial data from studies conducted in 2013 and 2019.[8][9][10]

Experimental Protocols

The validation of this compound's mode of action and its comparative performance relies on standardized and reproducible experimental methodologies.

Leaf-Dipping Bioassay for LC50 Determination

This method is a standard technique for evaluating the toxicity of insecticides to leaf-feeding insects.

Objective: To determine the median lethal concentration (LC50) of an insecticide.

Materials:

  • Technical grade insecticide

  • Solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Fresh, untreated host plant leaves (e.g., cabbage, cotton)

  • Third-instar larvae of the target insect (e.g., Spodoptera litura)

  • Petri dishes

  • Filter paper

  • Forceps

Procedure:

  • Preparation of Stock Solution: A stock solution of the insecticide is prepared by dissolving a known weight of the technical grade material in a suitable solvent.

  • Serial Dilutions: A series of dilutions are prepared from the stock solution using distilled water containing a surfactant to ensure even spreading on the leaf surface. A control solution (water + surfactant) is also prepared.

  • Leaf Dipping: Fresh leaves are individually dipped into each insecticide dilution and the control solution for a standardized period (e.g., 10-30 seconds).

  • Drying: The treated leaves are allowed to air-dry completely.

  • Insect Exposure: The dried, treated leaves are placed in individual Petri dishes lined with moist filter paper. A known number of third-instar larvae (e.g., 10-20) are then introduced into each Petri dish.

  • Incubation: The Petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Larval mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.

GABA Receptor Binding Assay

This in vitro assay is used to investigate the interaction of a compound with the GABA receptor.

Objective: To determine the binding affinity of a compound to the GABA receptor.

Materials:

  • Insect neural tissue (e.g., from cockroaches, fruit flies) or cell lines expressing the insect GABA receptor.

  • Radiolabeled ligand (e.g., [3H]EBOB, [3H]fipronil) that binds to the noncompetitive antagonist site.

  • Test compound (desmethyl-broflanilide).

  • Unlabeled noncompetitive antagonist (for determining non-specific binding).

  • Binding buffer.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Neural tissue is homogenized, and the cell membranes containing the GABA receptors are isolated by centrifugation.

  • Binding Reaction: The membrane preparation is incubated in the binding buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. A parallel set of tubes containing the radiolabeled ligand and a high concentration of an unlabeled noncompetitive antagonist is used to determine non-specific binding.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound for the GABA receptor.

Visualizing the Mode of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the workflow for its validation.

Broflanilide_Mode_of_Action cluster_insect Insect cluster_neuron Neuron This compound This compound (Pro-insecticide) Metabolism Metabolic Activation This compound->Metabolism Ingestion/ Contact Desmethyl_this compound Desmethyl-Broflanilide (Active Metabolite) Metabolism->Desmethyl_this compound GABA_Receptor GABA-gated Chloride Channel Desmethyl_this compound->GABA_Receptor Binds to a unique allosteric site Chloride_Ion Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Inhibition of inhibitory signal Hyperpolarization Hyperpolarization (Inhibition) Chloride_Ion->Hyperpolarization Influx Blocked Normal_Signal Normal Nerve Signal Transmission Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: this compound's mode of action signaling pathway.

Experimental_Workflow cluster_lab Laboratory Validation cluster_field Field Validation Toxicity_Assay Toxicity Bioassay (Leaf-Dipping) LC50_Determination LC50 Value Determination Toxicity_Assay->LC50_Determination Field_Trials Field Efficacy Trials LC50_Determination->Field_Trials Inform Dosing Binding_Assay GABA Receptor Binding Assay Binding_Affinity Determine Binding Affinity (Ki) Binding_Assay->Binding_Affinity Cross_Resistance Cross-Resistance Studies Binding_Affinity->Cross_Resistance Mechanistic Basis No_Cross_Resistance No Cross-Resistance (vs. Fipronil, etc.) Cross_Resistance->No_Cross_Resistance No_Cross_Resistance->Field_Trials Validate in Field Pest_Control Pest Population Control (%) Field_Trials->Pest_Control Comparison Comparison with Standard Insecticides Pest_Control->Comparison Superior_Efficacy Demonstrate Superior/ Equivalent Efficacy Comparison->Superior_Efficacy

Caption: Experimental workflow for validating this compound.

Conclusion

The collective evidence from laboratory and field studies robustly validates the novel mode of action of this compound. Its unique binding site on the GABA-gated chloride channel, distinct from other noncompetitive antagonists, translates to a lack of cross-resistance and makes it a highly effective and valuable tool for integrated pest management and insecticide resistance management strategies. The superior performance of this compound against a range of economically important pests, including those resistant to other chemical classes, underscores its significance in modern agriculture.

References

Broflanilide: A Comparative Guide to Baseline Susceptibility in Pest Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the baseline susceptibility of various key agricultural and public health pest populations to the novel insecticide, Broflanilide (B1440678). It includes comparative data on its efficacy against other insecticides, detailed experimental protocols for susceptibility testing, and a visualization of its unique mode of action.

Introduction to this compound

This compound is a meta-diamide insecticide with a novel mode of action, classifying it as a Group 30 insecticide by the Insecticide Resistance Action Committee (IRAC).[1][2] It functions as a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor, specifically acting as a GABA-gated chloride channel allosteric modulator.[3][4][5] This unique mechanism means that this compound shows no known cross-resistance with existing insecticides, making it a valuable tool for insecticide resistance management programs.[1][2][3][6] Upon ingestion, this compound is metabolized to its active form, desmethyl-broflanilide, which blocks inhibitory neurotransmission, leading to convulsions and death of the target insect.[7][8]

Baseline Susceptibility of Key Pest Species

Establishing baseline susceptibility is crucial for monitoring the development of resistance in pest populations. The following tables summarize the median lethal concentration (LC50) values of this compound against several significant lepidopteran pests, as determined by various studies.

Lepidopteran Pests
Pest SpeciesCommon NameLC50 Range (mg/L)Geographic Origin of PopulationsSource
Helicoverpa armigeraCotton Bollworm0.209 – 0.684China[3][6]
Plutella xylostellaDiamondback Moth0.076 – 0.336China[3][6]
Spodoptera frugiperdaFall Armyworm0.075 – 0.219China[3][6]
Spodoptera lituraTobacco Cutworm0.08China (Lab Strain)[9][10]
Spodoptera exiguaBeet ArmywormNot explicitly quantified in the provided results, but noted as a target pest.-[9]

Studies have shown that this compound exhibits high toxicity against these pests, often surpassing the efficacy of other commonly used insecticides.[9][10] For instance, in a study on Spodoptera litura, this compound was found to be more toxic than abamectin, tetraniliprole, spinetoram, chlorfenapyr, chromafenozide, pyridalyl, cyantraniliprole, chlorantraniliprole, metaflumizone, and flubendiamide.[9][10]

Other Pest Orders

This compound has also demonstrated high efficacy against other damaging pests, including:

  • Thrips and Cotton Aphids: Noted as being susceptible to this compound.[9]

  • Wireworms (Agriotes obscurus): A 5.0 g [AI]/100 kg seed treatment was as effective as the industry standard thiamethoxam (B1682794) at protecting wheat stands.[5][11]

  • Mosquitoes (Anopheles gambiae): Wild pyrethroid-resistant populations were found to be fully susceptible to this compound.[12][13]

Comparison with Other Insecticides

A key advantage of this compound is its effectiveness against pest populations that have developed resistance to other insecticide classes.

Pest StrainResistance ProfileCross-Resistance to this compound?Source
Plutella xylostellaDiamide-resistantNo[3][6]
Spodoptera frugiperdaSpinosyns-resistantNo[3][6]
Spodoptera lituraResistant to metaflumizone, chlorantraniliprole, and pyridalylNo[9]
Anopheles gambiae s.l.Pyrethroid-resistantNo[12][14][15]

These findings highlight this compound's potential for use in rotation with other insecticides to manage resistance.[9]

Experimental Protocols

The following are detailed methodologies used in the cited studies to determine the baseline susceptibility of pest populations to this compound.

Leaf-Dip Bioassay for Lepidopteran Larvae

This method is commonly used to assess the toxicity of insecticides to leaf-feeding insects.

Protocol:

  • Preparation of Insecticide Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO). A series of dilutions are then made in sterile water containing a surfactant (e.g., 0.1% Triton X-100) to create a range of test concentrations.

  • Leaf Treatment: Leaf discs (e.g., cabbage, 4.5 cm in diameter) are excised from untreated, healthy plants.[9] Each disc is dipped into a specific insecticide solution for a set duration (e.g., 20 seconds).[9] Control leaf discs are dipped in a solution containing only the solvent and surfactant.

  • Drying: The treated leaf discs are allowed to air-dry at room temperature.[9]

  • Insect Exposure: Third-instar larvae of the target pest are placed on the treated leaf discs within a petri dish or a similar container.

  • Incubation: The containers are maintained under controlled conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

WHO Bottle Bioassay for Mosquitoes

This method is a standard procedure for monitoring insecticide resistance in adult mosquitoes.

Protocol:

  • Bottle Coating: Glass bottles (e.g., 250 ml) are coated on the inside with a solution of the insecticide in a suitable solvent (e.g., acetone). The solvent is then evaporated, leaving a uniform layer of the insecticide on the inner surface. Control bottles are coated with the solvent only.

  • Mosquito Exposure: Non-blood-fed female mosquitoes (2-5 days old) are introduced into the treated and control bottles.

  • Observation: The number of mosquitoes knocked down is recorded at regular intervals for up to one hour.

  • Holding: After the exposure period, the mosquitoes are transferred to clean holding containers with access to a sugar solution.

  • Mortality Assessment: Mortality is recorded at 24, 48, and 72 hours post-exposure.[12][13][16]

  • Data Analysis: The mortality data is used to determine the susceptibility or resistance status of the mosquito population according to WHO criteria. Probit analysis can be used to determine the lethal concentrations (LC50 and LC99).[12][13][16] For this compound testing in Anopheles gambiae, the use of an adjuvant like Mero® has been shown to be necessary to achieve reliable results.[12][13][16]

Visualizing the Mechanism of Action and Experimental Workflow

This compound's Mode of Action on the GABA Receptor

Broflanilide_MoA cluster_neuron Postsynaptic Neuron cluster_channel Ion Channel State GABA_Receptor GABA Receptor (Chloride Channel) Channel_Open Channel Open (Hyperpolarization) GABA_Receptor->Channel_Open Activates Channel_Closed Channel Closed (Excitation) GABA_Receptor->Channel_Closed Inhibited by this compound Convulsions & Death Convulsions & Death Channel_Closed->Convulsions & Death GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds to receptor This compound This compound (metabolized to desmethyl-broflanilide) This compound->GABA_Receptor Allosterically modulates (inhibits)

Caption: Allosteric modulation of the GABA receptor by this compound.

General Workflow for Baseline Susceptibility Bioassay

Bioassay_Workflow start Start: Pest Population Collection rearing Laboratory Rearing (if applicable) start->rearing exposure Expose Pests to Insecticide (e.g., Leaf-Dip, Bottle Bioassay) rearing->exposure prep_insecticide Prepare Insecticide Dilutions prep_insecticide->exposure incubation Incubate under Controlled Conditions exposure->incubation mortality Record Mortality Data incubation->mortality analysis Data Analysis (e.g., Probit Analysis) mortality->analysis lc50 Determine LC50 Value analysis->lc50 end End: Establish Baseline Susceptibility lc50->end

Caption: A generalized workflow for determining insecticide susceptibility.

References

A Comparative Guide to Monitoring Broflanilide Resistance in Field Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Broflanilide (B1440678), a meta-diamide insecticide, represents a novel mode of action (IRAC Group 30) by acting as an allosteric modulator of the GABA-gated chloride channel.[1] This distinct mechanism provides a valuable tool for insecticide resistance management, as it shows no known cross-resistance with existing insecticides.[2][3] However, the emergence of resistance is an ever-present threat to the sustainability of any insecticide. A study on the fall armyworm, Spodoptera frugiperda, in China has already indicated a potential risk, with low to moderate levels of resistance detected in some field populations.[4] Therefore, robust resistance monitoring programs are crucial for preserving the efficacy of this compound.

This guide provides a comparative overview of methodologies for monitoring this compound resistance, presents supporting experimental data on its efficacy compared to alternative insecticides, and offers detailed experimental protocols for key monitoring techniques.

Comparison of this compound and Alternative Insecticides

The following tables summarize the efficacy of this compound and a selection of alternative insecticides against two major agricultural pests: the fall armyworm (Spodoptera frugiperda) and the diamondback moth (Plutella xylostella). The data is presented as the median lethal concentration (LC50), which is the concentration of insecticide required to kill 50% of a test population. Lower LC50 values indicate higher toxicity. Resistance Ratios (RR) are also provided where available, indicating the fold-difference in LC50 between a resistant field population and a susceptible laboratory strain.

Table 1: Efficacy of this compound and Alternative Insecticides against Spodoptera frugiperda

InsecticideIRAC GroupLC50 (mg/L or µg/mL)Resistance Ratio (RR)Reference(s)
This compound 300.075 - 0.219 mg/LLow (where detected)[3]
0.606 mg/L (2nd instar)[5]
Chlorantraniliprole280.055 ppm (7-day exposure)Up to 160[3]
4.470 kg/ha (field)[6]
Spinetoram50.34 µg/mL (Lab strain)24.8 - 142.7[7]
1.28 mean larval population (field)[5]
Emamectin Benzoate60.17 µg/mL (Lab strain)33.4 - 91.4[7]
4.335 kg/ha (field)[6]
Indoxacarb22A0.392 ppm (72h)30.1 - 90.6[3][7]
Cypermethrin3A0.79 µg/mL (Lab strain)61.9 - 540.6[7]
Chlorpyrifos1B0.63 µg/mL (Lab strain)37.1 - 222.9[7]

Table 2: Efficacy of this compound and Alternative Insecticides against Plutella xylostella

InsecticideIRAC GroupLC50 (mg/L)Resistance Ratio (RR)Reference(s)
This compound 300.076 - 0.336Low (no cross-resistance detected)[3]
Chlorantraniliprole28-Medium (1.19 - 14.26)[8]
Spinosad5-Medium (5.89 - 21.45)[8]
Emamectin Benzoate6--[1]
Indoxacarb22A-Medium (4.01 - 34.45)[8]
Cypermethrin3A-High (69.76 - 335.76)[8]
Abamectin6-High (23.88 - 95.15)[8]

Experimental Protocols for Resistance Monitoring

Effective resistance monitoring relies on a combination of bioassays, molecular diagnostics, and biochemical assays. The choice of method depends on the specific research question, available resources, and the level of detail required.

Bioassays: Assessing Phenotypic Resistance

Bioassays are the foundational method for detecting insecticide resistance by measuring the response of whole organisms to an insecticide. The CDC bottle bioassay is a widely used, simple, and rapid method.

Detailed Protocol: CDC Bottle Bioassay

Objective: To determine the susceptibility of an insect population to a given insecticide by exposing them to a treated surface.

Materials:

  • 250 ml glass bottles with screw caps (B75204)

  • Technical grade insecticide (e.g., this compound)

  • High-purity acetone (B3395972)

  • Micropipettes and tips

  • Vortex mixer

  • Fume hood

  • Aspirator or mouth aspirator

  • Test insects (e.g., adult moths or mosquitoes)

  • Observation cages

  • Timer

Procedure:

  • Prepare Insecticide Stock Solution: Dissolve a precise amount of technical grade insecticide in acetone to create a stock solution of known concentration.

  • Coat Bottles:

    • Pipette 1 ml of the insecticide solution (or acetone for control bottles) into each bottle.

    • Cap the bottles and vortex for 10-15 seconds to ensure an even coating of the interior surface.

    • Remove the caps and place the bottles on their side in a fume hood to allow the acetone to evaporate completely (approximately 1-2 hours).

  • Introduce Insects:

    • Collect 10-25 healthy, adult insects of a uniform age and sex using an aspirator.

    • Gently introduce the insects into the coated and control bottles and replace the caps.

  • Observation:

    • Record the time of insect introduction.

    • Observe the insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.

    • Record the number of dead or moribund insects at each time point. An insect is considered dead or moribund if it cannot stand or fly in a coordinated manner.

  • Data Analysis:

    • Calculate the percentage mortality at each observation time, correcting for control mortality using Abbott's formula if necessary.

    • Determine the diagnostic time (the time at which 100% of susceptible insects are killed) and the diagnostic dose (the concentration of insecticide that achieves this).

    • Resistance is suspected if a significant proportion of the field population survives exposure to the diagnostic dose for the diagnostic time.

Molecular Diagnostics: Detecting Resistance Alleles

Molecular diagnostics, such as quantitative PCR (qPCR), can detect specific genetic mutations or changes in gene expression associated with insecticide resistance. This method is highly sensitive and can detect resistance at early stages.

Detailed Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of genes potentially involved in this compound resistance (e.g., genes encoding detoxification enzymes or the target GABA receptor).

Materials:

  • Test insects (from susceptible and potentially resistant populations)

  • RNAlater or liquid nitrogen for sample preservation

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • Reverse transcription kit for cDNA synthesis

  • qPCR instrument (real-time thermal cycler)

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Gene-specific primers for the target gene(s) and a reference gene (e.g., actin or GAPDH)

  • Nuclease-free water and tubes

Procedure:

  • Sample Collection and Preservation: Collect insects from the field and immediately preserve them in RNAlater or flash-freeze in liquid nitrogen to maintain RNA integrity.

  • RNA Extraction:

    • Homogenize individual or pooled insect samples.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a master mix containing the qPCR master mix, forward and reverse primers for the target and reference genes, and nuclease-free water.

    • Aliquot the master mix into qPCR plates or tubes.

    • Add the cDNA template to each well. Include no-template controls (NTCs) to check for contamination.

  • qPCR Run:

    • Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a certain threshold.

    • Calculate the relative expression of the target gene in the resistant population compared to the susceptible population using the 2-ΔΔCt method, normalized to the reference gene.

Biochemical Assays: Measuring Metabolic Resistance

Biochemical assays measure the activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), which can be involved in metabolizing insecticides.

Detailed Protocol: Biochemical Assay for P450 and GST Activity

Objective: To measure the activity of P450 and GST enzymes in insect homogenates.

Materials:

  • Test insects (from susceptible and potentially resistant populations)

  • Phosphate (B84403) buffer

  • Microplate reader

  • 96-well microplates

  • Homogenizer (e.g., bead beater or pestle)

  • Substrates and reagents for P450 assay (e.g., p-nitroanisole, NADPH)

  • Substrates and reagents for GST assay (e.g., 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), reduced glutathione (GSH))

  • Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

  • Sample Preparation:

    • Homogenize individual or pooled insects in cold phosphate buffer.

    • Centrifuge the homogenate to pellet cellular debris. The supernatant contains the enzymes.

  • Protein Quantification:

    • Determine the total protein concentration in the supernatant using a standard protein assay. This is necessary to normalize enzyme activity.

  • P450 Activity Assay (p-nitroanisole O-demethylation):

    • In a 96-well plate, mix the insect supernatant with phosphate buffer and NADPH.

    • Initiate the reaction by adding p-nitroanisole.

    • Incubate at a specific temperature (e.g., 30°C) for a defined time.

    • Measure the formation of the product, p-nitrophenol, by reading the absorbance at 405 nm in a microplate reader.

  • GST Activity Assay (CDNB conjugation):

    • In a 96-well plate, mix the insect supernatant with phosphate buffer and GSH.

    • Initiate the reaction by adding CDNB.

    • Measure the rate of formation of the CDNB-GSH conjugate by monitoring the increase in absorbance at 340 nm over time in a microplate reader.

  • Data Analysis:

    • Calculate the specific activity of each enzyme (e.g., in nmol of product formed per minute per mg of protein).

    • Compare the enzyme activities between the resistant and susceptible populations. Elevated enzyme activity in the field population may indicate metabolic resistance.

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway of this compound, a typical experimental workflow for resistance monitoring, and a logical comparison of this compound with alternative insecticide classes.

broflanilide_pathway cluster_neuron Insect Neuron cluster_effect Effect GABA_R GABA Receptor (GABA-gated Cl- channel) Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Keeps channel closed Cl_open Chloride Channel (Open) GABA_R->Cl_open This compound binding prevents GABA from closing the channel GABA GABA GABA->GABA_R Binds to receptor This compound This compound This compound->GABA_R Allosteric Modulation Hyperpolarization Hyperpolarization Cl_open->Hyperpolarization Continuous Cl- influx Inhibition Inhibition of Nerve Signal Hyperpolarization->Inhibition Paralysis Paralysis & Death Inhibition->Paralysis

Caption: this compound's mode of action on the insect GABA receptor.

resistance_monitoring_workflow cluster_collection Field Sampling cluster_lab Laboratory Analysis cluster_bioassay Bioassay cluster_molecular Molecular Diagnostics cluster_biochemical Biochemical Assay cluster_analysis Data Interpretation & Action Collect Collect Insect Population from the Field Bioassay Perform CDC Bottle Bioassay Collect->Bioassay RNA_DNA Extract RNA/DNA Collect->RNA_DNA Homogenize Prepare Insect Homogenate Collect->Homogenize LC50 Determine LC50 & Resistance Ratio Bioassay->LC50 Interpret Interpret Results: - Phenotypic Resistance - Genotypic Markers - Metabolic Mechanisms LC50->Interpret qPCR Perform qPCR for Gene Expression/Mutation Analysis RNA_DNA->qPCR qPCR->Interpret Enzyme_Assay Measure Detoxification Enzyme Activity Homogenize->Enzyme_Assay Enzyme_Assay->Interpret Management Develop Resistance Management Strategy Interpret->Management

Caption: Experimental workflow for this compound resistance monitoring.

insecticide_comparison cluster_resistance Resistance Considerations This compound This compound (Group 30) Diamides Diamides (Group 28) e.g., Chlorantraniliprole This compound->Diamides Different Target Site (GABA vs. Ryanodine Receptors) Spinosyns Spinosyns (Group 5) e.g., Spinetoram This compound->Spinosyns Different MOA (GABA vs. nAChR Allosteric Modulators) Avermectins Avermectins (Group 6) e.g., Emamectin Benzoate This compound->Avermectins Different MOA (GABA vs. Glutamate-gated Cl- Channels) Oxadiazines Oxadiazines (Group 22A) e.g., Indoxacarb This compound->Oxadiazines Different MOA (GABA vs. Voltage-dependent Na+ Channels) Pyrethroids Pyrethroids (Group 3A) e.g., Cypermethrin This compound->Pyrethroids No_Cross_Resistance No Known Cross-Resistance to this compound This compound->No_Cross_Resistance High_Resistance_Risk High Resistance Risk in Some Alternatives Diamides->High_Resistance_Risk Emerging Resistance Pyrethroids->High_Resistance_Risk

Caption: Logical comparison of this compound with alternative insecticide classes.

References

A Comparative Analysis of Broflanilide and Other Diamide Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Broflanilide (B1440678) with other commercially available diamide (B1670390) insecticides. The information presented herein is intended to support research, scientific evaluation, and the development of new insecticidal compounds by offering a detailed examination of their respective mechanisms of action, performance data, and experimental validation.

Introduction: A Novel Mode of Action

The diamide class of insecticides has become a cornerstone of modern pest management programs due to their high efficacy and favorable safety profile for non-target organisms.[1] These compounds traditionally target the insect ryanodine (B192298) receptor (RyR), leading to the uncontrolled release of intracellular calcium, resulting in muscle paralysis and death.[1][2][3] The primary diamide insecticides fall into two chemical subclasses: anthranilic diamides (e.g., chlorantraniliprole, cyantraniliprole) and phthalic diamides (e.g., flubendiamide).[1][4]

This compound, however, represents a significant evolution in this chemical class. Classified as a meta-diamide, it possesses a unique mode of action, setting it apart from its predecessors.[5][6] this compound acts as a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor, specifically targeting the resistant-to-dieldrin (RDL) subunit.[5][7][8] This distinct mechanism places it in a new Insecticide Resistance Action Committee (IRAC) group, Group 30, highlighting its importance in resistance management strategies.[6][7][9]

Mechanism of Action: A Tale of Two Receptors

The fundamental difference between this compound and other diamide insecticides lies in their molecular targets.

  • Traditional Diamides (Anthranilic and Phthalic): These compounds bind to and activate the insect ryanodine receptor, a calcium channel located in the sarcoplasmic reticulum of muscle cells.[1][2] This activation leads to a continuous and uncontrolled release of Ca2+ ions, causing muscle contraction, paralysis, and ultimately, the death of the insect.[2]

  • This compound (Meta-Diamide): In contrast, this compound's insecticidal activity is mediated through the central nervous system. It is metabolized to its active form, desmethyl-broflanilide, which then acts as a noncompetitive antagonist at the GABA receptor chloride channel.[5][8][10] By blocking the influx of chloride ions, it leads to hyperexcitation of the nervous system, convulsions, and subsequent death of the insect.[5][7] The binding site of desmethyl-broflanilide on the GABA receptor is distinct from that of other GABA receptor antagonists like fipronil (B1672679), which contributes to its effectiveness against fipronil-resistant pests.[5][11]

Signaling Pathway Diagrams

diamide_pathway cluster_0 Traditional Diamide Insecticides Diamide Chlorantraniliprole, Cyantraniliprole, Flubendiamide RyR Ryanodine Receptor (Muscle Cells) Diamide->RyR Binds & Activates Ca_Release Uncontrolled Ca2+ Release RyR->Ca_Release Paralysis Muscle Paralysis & Death Ca_Release->Paralysis

Caption: Mechanism of action for traditional diamide insecticides.

broflanilide_pathway cluster_1 This compound (Meta-Diamide) This compound This compound Metabolism Metabolized to Desmethyl-broflanilide This compound->Metabolism GABA_R GABA Receptor (Nerve Cells) Metabolism->GABA_R Antagonizes Cl_Channel Chloride Channel Blocked GABA_R->Cl_Channel Hyperexcitation Hyperexcitation, Convulsions & Death Cl_Channel->Hyperexcitation

Caption: Mechanism of action for this compound.

Comparative Efficacy and Spectrum of Activity

This compound has demonstrated exceptional efficacy against a broad spectrum of chewing pests, particularly lepidopteran larvae.[9][12][13][14] Its unique mode of action makes it a powerful tool for controlling insect populations that have developed resistance to other insecticide classes.[5][11][12]

Larvicidal Activity Against Spodoptera litura

A study comparing the toxicity of this compound and other insecticides against the larvae of Spodoptera litura revealed its superior potency.[12]

InsecticideClassLC50 (mg/L)Relative Toxicity (this compound = 1)
This compound Meta-Diamide 0.08 1.0
AbamectinAvermectin0.100.8
TetraniliproleAnthranilic Diamide0.190.42
SpinetoramSpinosyn0.460.17
ChlorfenapyrPyrrole0.880.09
ChromafenozideDiacylhydrazine0.910.09
Pyridalyl-1.220.07
CyantraniliproleAnthranilic Diamide1.320.06
ChlorantraniliproleAnthranilic Diamide2.210.04
MetaflumizoneSemicarbazone3.610.02
FlubendiamidePhthalic Diamide9.950.008
Data sourced from a 2023 study on Spodoptera litura.[12]
Performance Against Resistant Strains

A key advantage of this compound is its effectiveness against insect populations resistant to other insecticides. Studies have shown:

  • No Cross-Resistance: There is minimal to no cross-resistance observed between this compound and other insecticides, including traditional diamides like chlorantraniliprole.[12][15]

  • Efficacy Against Diamide-Resistant Pests: this compound has demonstrated effectiveness against diamondback moth populations that are resistant to other diamides.[11][12]

  • Activity Against Other Resistant Strains: It is also effective against pests resistant to fipronil and cyclodienes.[5][8][11][12]

Environmental Fate and Ecotoxicology

The environmental properties of this compound differ in some aspects from other diamide insecticides.

PropertyThis compoundOther Diamides (General)
Mobility in Soil Slightly mobile[16]Generally more mobile[16]
Persistence More persistent[16]Less persistent[16]
Toxicity to Birds Similar toxicity[16]Similar toxicity[16]
Toxicity to Mammals Similar or less toxic (acute)[16]Similar or more toxic (acute)[16]
Toxicity to Honey Bees Significantly more toxic[16]Less toxic[16]
Toxicity to Aquatic Invertebrates Significantly more toxic[16]Less toxic[16]
Data from a 2020 EPA comparative analysis.[16]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of insecticide efficacy. The following outlines a general workflow for evaluating the larvicidal activity of an insecticide, based on established guidelines.[17][18][19]

General Efficacy Testing Workflow

experimental_workflow cluster_workflow Insecticide Efficacy Testing Workflow A 1. Insect Rearing (e.g., Spodoptera litura) C 3. Bioassay (e.g., Leaf-Dip Method) A->C B 2. Preparation of Insecticide Solutions (Serial Dilutions) B->C D 4. Incubation (Controlled Environment) C->D E 5. Mortality Assessment (e.g., at 24, 48, 72 hours) D->E F 6. Data Analysis (e.g., Probit Analysis for LC50) E->F

Caption: A generalized workflow for insecticide efficacy testing.

Key Methodologies
  • Insect Rearing: Test insects are reared under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 14:10 h light:dark photoperiod) on an artificial diet.

  • Bioassay (Leaf-Dip Method):

    • Prepare a series of insecticide concentrations in a suitable solvent (e.g., water with a surfactant).

    • Leaf discs (e.g., cabbage or cotton) are dipped into the respective insecticide solutions for a standardized period (e.g., 10-30 seconds).

    • The treated leaf discs are allowed to air dry.

    • Third-instar larvae are placed on the treated leaf discs in Petri dishes.

    • A control group with leaves dipped only in the solvent is included.

    • Each concentration and the control should have multiple replicates.[18][19]

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.[18][19]

  • Data Analysis: The lethal concentration (LC50), the concentration that kills 50% of the test population, is calculated using probit analysis.

Conclusion

This compound represents a significant advancement in insecticide chemistry, offering a novel mode of action that is highly effective against a broad range of pests, including those resistant to existing insecticide classes. Its distinct mechanism of targeting the GABA receptor provides a valuable tool for insecticide resistance management programs. While its efficacy is notable, its environmental profile, particularly its higher toxicity to honey bees and aquatic invertebrates, necessitates careful consideration in its application and risk assessment.[16] The comparative data presented in this guide underscores the importance of continued research and development of new insecticidal compounds with diverse modes of action to ensure sustainable and effective pest control.

References

Synergistic Potential of Broflanilide: A Comparative Guide to Pesticide Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Broflanilide (B1440678), a novel meta-diamide insecticide, is distinguished by its unique mode of action, targeting the GABA-gated chloride channels in insects. This distinct mechanism, classified under IRAC Group 30, makes it a valuable tool in insecticide resistance management, as it shows no known cross-resistance with many existing insecticide classes.[1] This guide provides a comparative analysis of the synergistic effects observed when this compound is combined with other pesticides, supported by experimental data.

Synergistic Effects on Target Pests

Recent studies have demonstrated that combining this compound with other insecticides can lead to a significant increase in efficacy against key agricultural pests. This synergistic action allows for potentially lower application rates, reducing both costs and environmental impact, while also mitigating the development of resistance.

Table 1: Synergistic Effects of this compound with Other Insecticides on Lepidopteran Pests
Target PestCombination PesticideRatio (this compound:Partner)Co-Toxicity Coefficient (CTC)¹Level of SynergismReference
Fall Armyworm (Spodoptera frugiperda)Metaflumizone1:1149Synergistic[2]
Fall Armyworm (Spodoptera frugiperda)Tetraniliprole1:2296Significant Synergism[2]
Fall Armyworm (Spodoptera frugiperda)Tetraniliprole1:5429Very Significant Synergism[2]
Black Cutworm (Agrotis ipsilon)Chlorantraniliprole7:40280.48Significant Synergism[3]

¹A Co-Toxicity Coefficient (CTC) value greater than 120 indicates a synergistic effect.[4]

Experimental Protocol: Diet Incorporation Bioassay for Synergism in Lepidopteran Pests

The synergistic effects detailed in Table 1 were determined using a diet incorporation bioassay.[5][6]

  • Insect Rearing: Larvae of the target pest (Spodoptera frugiperda or Agrotis ipsilon) are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 1°C, 75 ± 5% relative humidity, 16:8 h light:dark photoperiod). Third-instar larvae are typically used for the bioassays.

  • Dose-Response Bioassays (Individual Pesticides):

    • A series of concentrations for this compound and the partner insecticide are prepared.

    • Each concentration is incorporated into the artificial diet.

    • A set number of larvae (e.g., 24-30) are introduced to the treated diet for each concentration.

    • Mortality is assessed after a defined period (e.g., 48 or 72 hours).

    • The median lethal concentration (LC₅₀) for each individual insecticide is calculated using probit analysis.

  • Dose-Response Bioassays (Pesticide Mixtures):

    • The insecticides are mixed at specific ratios (e.g., 1:1, 1:2, 1:5).

    • A series of concentrations of the mixture is prepared and incorporated into the artificial diet.

    • The same bioassay procedure as for individual pesticides is followed to determine the LC₅₀ of the mixture.

  • Calculation of Co-Toxicity Coefficient (CTC):

    • The CTC is calculated using the following formula[4]:

      • Toxicity Index (TI) of this compound = 100

      • TI of Partner Pesticide = (LC₅₀ of this compound / LC₅₀ of Partner Pesticide) x 100

      • Theoretical TI of Mixture = (TI of this compound x % of this compound in mixture) + (TI of Partner Pesticide x % of Partner Pesticide in mixture)

      • Actual TI of Mixture = (LC₅₀ of this compound / LC₅₀ of Mixture) x 100

      • CTC = (Actual TI of Mixture / Theoretical TI of Mixture) x 100

G cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis InsectRearing Insect Rearing (e.g., S. frugiperda) IndividualBioassay Individual Dose-Response (this compound & Partner) InsectRearing->IndividualBioassay MixtureBioassay Mixture Dose-Response (Fixed Ratios) InsectRearing->MixtureBioassay PesticidePrep Prepare Pesticide Stock Solutions PesticidePrep->IndividualBioassay PesticidePrep->MixtureBioassay LC50_Calc Calculate LC50 Values (Probit Analysis) IndividualBioassay->LC50_Calc MixtureBioassay->LC50_Calc CTC_Calc Calculate Co-Toxicity Coefficient (CTC) LC50_Calc->CTC_Calc Synergism_Eval Evaluate Synergism (CTC > 120) CTC_Calc->Synergism_Eval

Experimental workflow for determining pesticide synergism.

Synergistic Effects on Non-Target Organisms

While pesticide combinations can enhance efficacy against target pests, it is crucial to evaluate their potential impact on non-target organisms, such as pollinators. A recent study investigated the combined toxicity of this compound and the fungicide Myclobutanil (B1676884) on honeybees (Apis mellifera).

Table 2: Synergistic Toxicity of this compound and Myclobutanil on Honeybees
Non-Target OrganismCombination PesticideObservationLevel of InteractionReference
Honeybee (Apis mellifera)MyclobutanilPronounced synergistic toxicitySynergistic[7]
Experimental Protocol: Acute Contact Toxicity in Honeybees

The assessment of combined toxicity on honeybees involved acute contact toxicity tests.

  • Honeybee Collection: Adult worker honeybees are collected from healthy, queen-right colonies.

  • Dose-Response Bioassays (Individual Pesticides):

    • A range of concentrations for both this compound and Myclobutanil are prepared in a suitable solvent (e.g., acetone).

    • A small volume (e.g., 1 µL) of each concentration is topically applied to the dorsal thorax of individual bees.

    • Control bees are treated with the solvent only.

    • Bees are kept in cages with access to a sucrose (B13894) solution.

    • Mortality is recorded at specified time points (e.g., 24, 48, 72, and 96 hours).

    • The median lethal concentration (LC₅₀) is determined for each pesticide.

  • Dose-Response Bioassays (Pesticide Mixture):

    • The pesticides are mixed, and a series of concentrations of the mixture is prepared.

    • The same topical application and observation protocol is followed to determine the LC₅₀ of the mixture.

  • Synergism Assessment: The interaction between the two pesticides is evaluated by comparing the observed toxicity of the mixture to the expected toxicity based on the individual toxicities of this compound and Myclobutanil.

Mechanisms of Action and Potential for Synergy

The synergistic effects observed with this compound combinations can be attributed to the distinct modes of action of the partner pesticides, which target different physiological pathways in the insect.

  • This compound (IRAC Group 30): Acts as an allosteric modulator of GABA-gated chloride channels, leading to hyperexcitation of the insect's nervous system.[2]

  • Metaflumizone (IRAC Group 22B): A semicarbazone insecticide that blocks voltage-dependent sodium channels in the nervous system, causing paralysis.[8][9]

  • Tetraniliprole & Chlorantraniliprole (IRAC Group 28): These are diamide (B1670390) insecticides that act on ryanodine (B192298) receptors, leading to the uncontrolled release of calcium and subsequent muscle paralysis.[10][11]

  • Myclobutanil (FRAC Group 3): A fungicide that inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[12][13] While its synergistic mechanism with an insecticide in an insect is not fully elucidated, it may involve the inhibition of detoxification enzymes like cytochrome P450s.

G cluster_this compound This compound (IRAC 30) cluster_metaflumizone Metaflumizone (IRAC 22B) cluster_diamides Tetraniliprole / Chlorantraniliprole (IRAC 28) cluster_myclobutanil Myclobutanil (FRAC 3) - Potential Synergistic Action in Insects b_node GABA-gated Cl- Channel b_effect Hyperexcitation b_node->b_effect Allosteric Modulation Nervous_System Insect Nervous System b_effect->Nervous_System m_node Voltage-gated Na+ Channel m_effect Paralysis m_node->m_effect Blockage m_effect->Nervous_System d_node Ryanodine Receptor (Ca2+ Channel) d_effect Muscle Dysfunction Paralysis d_node->d_effect Activation Muscle_Cells Insect Muscle Cells d_effect->Muscle_Cells myc_node Detoxification Enzymes (e.g., P450s) myc_effect Increased this compound Toxicity myc_node->myc_effect Inhibition myc_effect->Nervous_System

Modes of action for this compound and its synergistic partners.

Conclusion

The available data strongly suggest that this compound, when used in combination with other carefully selected pesticides, can exhibit significant synergistic effects. This approach offers a promising strategy for enhancing pest control efficacy and managing insecticide resistance. However, the potential for increased toxicity to non-target organisms, as demonstrated with honeybees, necessitates thorough risk assessments for any new combination. Further research into the precise mechanisms of synergy will be invaluable for the development of more effective and sustainable pest management programs.

References

Comparative Analysis of Broflanilide's Environmental Persistence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental fate of broflanilide (B1440678) in comparison to other leading insecticides.

This guide provides a detailed comparative analysis of the environmental persistence of the novel insecticide this compound against three other widely used alternatives: chlorantraniliprole (B1668704), fluralaner (B1663891), and imidacloprid. The information presented herein is curated from a range of scientific studies and regulatory documents to offer an objective overview supported by experimental data.

Data Presentation: Comparative Environmental Half-Life

The environmental persistence of an insecticide is a critical factor in its overall environmental risk profile. The following table summarizes the half-life (DT50) of this compound and its comparators in key environmental compartments—soil and water—under various conditions. The data is compiled from studies conducted following internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

InsecticideEnvironmental CompartmentConditionHalf-life (DT50) in Days
This compound SoilAerobic1.94 - 3.11[1]
SoilField26 - 182
WaterHydrolysis (pH 4, 25°C)1.8 (43.32 hours)[1]
WaterHydrolysis (pH 9, 25°C)0.5 (12.84 hours)[1]
WaterPhotolysis (pH 7)>60[2]
WaterPhotolysis (pH 9)3[2]
Chlorantraniliprole SoilAerobic228 - 924.1[3]
SoilField52 - 1130[3]
WaterHydrolysis (pH 5 & 7)Stable
WaterAqueous Photolysis32.8
Water-SedimentAerobic Aquatic Metabolism125 - 231
Water-SedimentAnaerobic Aquatic Metabolism208
Fluralaner SoilAerobicVery Persistent[4]
SoilAnaerobicVery Persistent[4]
Aquatic SedimentAerobicVery Persistent[4]
Aquatic SedimentAnaerobicBreaks down[4]
Imidacloprid SoilField80 - 730 (approx. 2 years)[5]
WaterAqueous Photolysis~0.17 (4 hours)[5]
WaterHydrolysis (dark, pH 9)~365 (1 year)

Experimental Protocols

The data presented in this guide are primarily derived from studies conducted in accordance with the following OECD guidelines for the testing of chemicals. These standardized protocols ensure the reliability and comparability of environmental fate data.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil This guideline is designed to evaluate the transformation of chemical substances in soil under both aerobic and anaerobic conditions.[1][6][7][8][9]

  • Principle: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to fresh soil samples. These samples are then incubated in the dark at a controlled temperature and moisture content for a period of up to 120 days.[1][7][8] For aerobic conditions, the soil is incubated in flasks that allow for the flow of air, and evolved ¹⁴CO₂ is trapped to measure mineralization. For anaerobic conditions, the soil is typically flooded and purged with an inert gas to remove oxygen.

  • Test System: Soil samples are characterized by their type (e.g., sandy loam, silty loam), pH, organic carbon content, and microbial biomass.[10][11] Studies often use multiple soil types to assess the influence of these parameters on degradation.[7]

  • Analysis: At various time points, soil samples are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify major transformation products.[7] The rate of transformation and the half-life (DT50) are then calculated.

OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems This guideline is used to assess the transformation of chemicals in aquatic environments, considering the interaction between water and sediment.

  • Principle: The test substance is added to systems containing both natural water and sediment. These systems are incubated in the dark at a controlled temperature. Aerobic conditions are maintained in the overlying water for the aerobic test, while the entire system is kept anaerobic for the anaerobic test. The study duration is typically up to 100 days.

  • Test System: Two different sediment systems with varying organic carbon content and texture are generally used to represent a range of natural aquatic environments.

  • Analysis: Samples of both the water and sediment phases are collected at intervals and analyzed to determine the concentration of the parent substance and its transformation products. This allows for the determination of the distribution and degradation of the chemical in the aquatic system.

OECD Guideline 111: Hydrolysis as a Function of pH This guideline determines the rate of abiotic degradation of a chemical by hydrolysis in sterile aqueous solutions at different pH levels.

  • Principle: The test substance is dissolved in sterile buffer solutions of different pH values (typically pH 4, 7, and 9) and incubated in the dark at a constant temperature.

  • Test System: The use of sterile solutions ensures that any degradation observed is due to chemical hydrolysis and not microbial activity.

  • Analysis: The concentration of the test substance is measured over time to determine the rate of hydrolysis and calculate the half-life at each pH.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the environmental degradation of these insecticides and the methodologies used to study them, the following diagrams have been generated using Graphviz.

cluster_soil Soil Compartment cluster_water Aqueous Compartment (Photolysis) This compound This compound Metabolite_A Desmethyl-Broflanilide This compound->Metabolite_A N-demethylation Metabolite_B Further Degradation Products Metabolite_A->Metabolite_B Multiple Pathways Mineralization_S CO2 + Bound Residues Metabolite_B->Mineralization_S Broflanilide_W This compound TP1 TP1 (Dehalogenation) Broflanilide_W->TP1 Sunlight TP2 TP2 (Cyclization) Broflanilide_W->TP2 Sunlight TP3 TP3 (N-dealkylation) Broflanilide_W->TP3 Sunlight Mineralization_W Mineralization TP1->Mineralization_W TP2->Mineralization_W TP3->Mineralization_W

Figure 1: Simplified degradation pathway of this compound.

cluster_soil Soil/Aquatic Degradation Chlorantraniliprole Chlorantraniliprole INEQW78 IN-EQW78 (Cyclization Product) Chlorantraniliprole->INEQW78 Abiotic Cyclization INGAZ70 IN-GAZ70 (Demethylation Product) INEQW78->INGAZ70 Demethylation Mineralization CO2 + Bound Residues INGAZ70->Mineralization cluster_water Aqueous Degradation Imidacloprid Imidacloprid Imidacloprid_Urea Imidacloprid-Urea Imidacloprid->Imidacloprid_Urea Hydrolysis/Photolysis Hydroxy_Imidacloprid 5-Hydroxy Imidacloprid Imidacloprid->Hydroxy_Imidacloprid Hydroxylation CNA 6-Chloronicotinic Acid Imidacloprid_Urea->CNA Oxidative Cleavage Hydroxy_Imidacloprid->CNA Oxidative Cleavage Mineralization CO2 CNA->Mineralization start Start: Apply ¹⁴C-labeled insecticide to soil samples incubation Incubate samples in the dark (e.g., 20°C, up to 120 days) start->incubation sampling Collect soil samples at defined intervals incubation->sampling mineralization Trap & quantify evolved ¹⁴CO₂ incubation->mineralization Measure throughout extraction Solvent extraction of parent & metabolites sampling->extraction analysis Quantify by HPLC/LC-MS Identify metabolites extraction->analysis data_analysis Calculate DT50 & DT90 Determine degradation pathway analysis->data_analysis mineralization->data_analysis

References

Independent Laboratory Validation of Broflanilide Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently validated analytical methods for the quantification of Broflanilide, a novel insecticide. The primary focus is on the widely adopted QuEChers (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide also explores alternative analytical techniques, offering a comparative overview of their performance based on available experimental data.

QuEChERS Coupled with LC-MS/MS: The Gold Standard

The QuEChERS sample preparation method followed by LC-MS/MS analysis has emerged as the most extensively validated and widely used technique for the determination of this compound residues in various matrices, including agricultural products, soil, and water.[1][2][3][4] Independent laboratory validations have consistently demonstrated the method's robustness, accuracy, and sensitivity.

Validation studies have established the following performance characteristics for the QuEChERS-LC-MS/MS method for this compound and its metabolites:

ParameterAgricultural Produce[3][4]Soil[2][5]Water[1]
Limit of Quantification (LOQ) 0.01 mg/kg0.001 mg/kg5 ng/L
Average Recovery 79.8% - 113.7%87.7% - 94.38%80% - 103%
Precision (RSD) < 8.8%< 7.6%Not explicitly stated, but method deemed acceptable
Linearity (r²) > 0.99> 0.999Not explicitly stated, but method deemed acceptable

A generalized experimental workflow for the analysis of this compound in agricultural produce is outlined below. Specific parameters may vary depending on the matrix and the laboratory.

Sample Preparation (QuEChERS)

  • Homogenization: A representative sample of the matrix (e.g., 10-15 g of a fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile (B52724). For certain matrices like brown rice and soybean, a hydration step with distilled water may precede extraction to improve efficiency.[4]

  • Salting Out: A salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to induce phase separation.

  • Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent material, such as primary secondary amine (PSA) and C18, to remove interfering matrix components like fatty acids, sugars, and pigments.

  • Final Extract Preparation: The mixture is centrifuged, and the supernatant is collected for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Chromatographic Separation: The extract is injected into a liquid chromatograph, where this compound and its metabolites are separated from other components on a C18 analytical column.

  • Ionization: The separated compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) in positive mode.

  • Mass Analysis: The ionized molecules are fragmented, and specific precursor and product ion transitions are monitored for quantification and confirmation. For this compound, a common transition is m/z 665.0 → 556.0.[4]

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis A Sample Homogenization B Acetonitrile Extraction A->B C Salting Out & Centrifugation B->C D d-SPE Cleanup C->D E Final Extract D->E F LC-MS/MS Injection E->F Injection G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Data Analysis H->I

Caption: Workflow for this compound residue analysis.

Alternative Analytical Methods: A Comparative Overview

While QuEChERS-LC-MS/MS is the predominant method, other analytical techniques can be considered for pesticide residue analysis. The suitability of these methods for this compound is discussed below, with comparative data provided where available for other diamide (B1670390) insecticides.

Analytical MethodPrincipleSuitability for this compoundAdvantagesDisadvantages
GC-MS/MS Separation of volatile and semi-volatile compounds in the gas phase followed by mass spectrometric detection.Generally considered less suitable for diamide insecticides due to their low volatility and thermal lability.[6] However, a validated method for the related diamide, chlorantraniliprole (B1668704), exists.High separation efficiency for amenable compounds.Not ideal for non-volatile and thermally sensitive compounds like many modern pesticides.
ELISA Immunoassay based on the specific binding of an antibody to the target analyte.Potentially applicable for rapid screening. A study on the immunotoxicity of this compound utilized ELISA, but validation for residue analysis is not readily available.[7]High throughput, cost-effective, and suitable for rapid screening.Susceptible to matrix effects and cross-reactivity, generally less accurate and precise than chromatographic methods.
SFC-MS Separation using a supercritical fluid as the mobile phase, coupled with mass spectrometry.Potentially a faster and more environmentally friendly alternative to LC-MS/MS. However, specific validation data for this compound is lacking.Reduced analysis time and organic solvent consumption compared to HPLC.[8]Less established for routine pesticide residue analysis compared to LC-MS/MS.

Since specific validation data for this compound using these alternative methods is scarce, data for the structurally similar diamide insecticide, chlorantraniliprole, is presented for comparison.

QuEChERS-GC-MS/MS for Chlorantraniliprole in Vegetables and Soil

ParameterPerformance
Limit of Quantification (LOQ) 0.005 µg/mL (vegetables), 0.01 µg/mL (soil)
Average Recovery 84% - 98%
Precision (RSD) < 10%

Note: While a validated GC-MS/MS method for chlorantraniliprole exists, the authors of a comparative study on diamide insecticides noted that GC-MS/MS is generally unsuitable for the analysis of ten different diamide insecticides due to vaporization difficulties.[6]

Signaling Pathways and Experimental Logic

The analytical methods described herein do not directly probe biological signaling pathways. Instead, they follow a logical workflow designed to isolate, detect, and quantify the target analyte from a complex matrix. The diagram below illustrates the decision-making process and logical flow of a typical analytical method validation.

Logical Flow of Analytical Method Validation

G cluster_validation_params Validation Parameters A Define Analytical Need (Analyte, Matrix, Sensitivity) B Method Development (Sample Prep, Instrumentation) A->B C Method Optimization B->C D Method Validation C->D E Routine Analysis D->E F Specificity D->F G Linearity D->G H Accuracy D->H I Precision D->I J LOQ/LOD D->J K Robustness D->K

Caption: Logical workflow of analytical method validation.

Conclusion

For the routine analysis of this compound residues, the QuEChERS extraction method followed by LC-MS/MS detection is the most thoroughly validated and reliable approach, demonstrating excellent sensitivity, accuracy, and precision across a range of matrices. While alternative methods such as GC-MS, ELISA, and SFC-MS exist for pesticide analysis, their application to this compound is not as well-documented. GC-MS may be suitable for some related compounds but is generally not recommended for diamides. ELISA and SFC-MS present potential advantages in terms of speed and environmental impact, respectively, but require further validation to be confidently applied for this compound residue analysis. Researchers should select the analytical method that best fits their specific requirements for sensitivity, selectivity, throughput, and cost, with QuEChERS-LC-MS/MS currently representing the benchmark for this analyte.

References

Safety Operating Guide

Proper Disposal of Broflanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of broflanilide (B1440678), a persistent and ecotoxic insecticide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is subject to stringent disposal regulations due to its environmental persistence and high toxicity to aquatic organisms and bees.[1][2][3]

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is imperative to consult the product-specific Safety Data Sheet (SDS) and label.[4][5] The SDS contains legally binding instructions and detailed safety information.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE as specified in the SDS.[2][6] This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Protective clothing or a chemical-resistant apron[7]

  • Safety goggles or a face shield to protect against splashes[2][6]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers is regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and, upon being discarded, as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][8][9]

1. Disposal of Unused or Excess this compound:

  • Classification: Unused or excess this compound is considered hazardous waste.[10] Improper disposal is a violation of federal law.[11]

  • Primary Disposal Method: The mandated disposal method is through a licensed hazardous waste contractor, typically via incineration at a suitable facility.[6]

  • Prohibited Actions: NEVER discharge this compound waste into drains, surface waters, groundwater, or soil.[6] This is critical to prevent environmental contamination.

2. Decontamination and Disposal of Empty Containers:

  • Emptying: Ensure containers are completely empty before decontamination.[6][12]

  • Triple Rinsing: The U.S. Environmental Protection Agency (EPA) recommends a triple-rinse procedure for all empty pesticide containers.[11]

    • Step 1: Fill the empty container about one-quarter full with a suitable solvent (e.g., water).

    • Step 2: Securely replace the cap and shake for 30 seconds.

    • Step 3: Pour the rinsate (the rinse water) into a collection vessel clearly labeled "Hazardous Waste." This rinsate should be used to dilute the next product mixture or be disposed of as hazardous waste.[5][11]

    • Step 4: Repeat this rinsing procedure two more times.

  • Rendering Unusable: After triple-rinsing, puncture and crush the container to prevent unauthorized reuse.[11]

  • Final Disposal: Dispose of the decontaminated container in the same manner as the product itself—as hazardous waste—unless local regulations specifically permit recycling.[6] Consult your institution's environmental health and safety (EHS) office or a local hazardous waste authority for guidance.[11]

3. Management of Spills and Contaminated Materials:

  • Containment: In case of a spill, immediately dike the area to prevent further spread.[2][6]

  • Absorption:

    • Small Spills: Use an inert absorbent material such as sand, sawdust, or a general-purpose binder to soak up the material.[6]

    • Large Spills: Dike the spillage and, if possible, pump the liquid into a suitable, labeled container.[2][6]

  • Collection: Carefully collect all spilled product and contaminated absorbent materials into a sealable container labeled "Hazardous Waste: this compound."[6]

  • Decontamination: Clean the spill area with water and detergent. All cleaning materials and contaminated water must be collected and disposed of as hazardous waste.[2][6]

  • Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Regulatory Contacts and Guidance

If the instructions on the product label or SDS are unclear, do not proceed with disposal. Contact one of the following for guidance:

  • Your institution's Environmental Health and Safety (EHS) department.

  • Your State Pesticide or Environmental Control Agency.[11]

  • The Hazardous Waste representative at the nearest EPA Regional Office.[11]

  • State-run "Clean Sweep" programs, which may offer disposal services for commercial pesticide users.[1][8]

Environmental Fate and Properties

The strict disposal protocols for this compound are informed by its environmental properties. The following table summarizes key quantitative data related to its environmental persistence and toxicity.

ParameterValue / FindingImplication for Disposal
Persistence Persistent in terrestrial and aquatic environments; can accumulate in soil with successive applications.[1]Highlights the need to prevent any release into the environment, as the chemical does not readily break down.
Soil Dissipation Time (DT₅₀) 26 - 182 days in field studies.[3]Confirms long-term presence in soil if spilled or improperly disposed of.
Mobility in Soil Low.[1][7] The major route of dissipation is expected to be runoff with eroded sediment.[1]While it doesn't leach readily, it can contaminate waterways through soil erosion.
Bioaccumulation Potential High (Log Kₒw = 5.2).[1][13]Indicates a tendency to accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain.
Bioconcentration Factor (BCF) 266-364x in rainbow trout whole fish tissues.[13]Demonstrates that aquatic organisms can accumulate this compound to levels much higher than the surrounding water.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][6] Highly toxic to freshwater fish on an acute basis.[1]Reinforces the critical importance of preventing any discharge into sewer systems or waterways.

Experimental Protocols

The disposal procedures outlined are regulatory mandates based on findings from environmental fate and toxicology studies. Specific experimental protocols for the degradation or neutralization of this compound in a laboratory setting are not provided in standard safety and regulatory documents. The approved disposal method is an industrial process (e.g., high-temperature incineration) managed by licensed facilities.

The data informing these regulations come from standardized studies, including:

  • Aerobic and Anaerobic Soil Metabolism Studies: These experiments determine the persistence of the chemical in soil under different oxygen conditions.[1]

  • Aqueous Photolysis Studies: These tests measure how quickly the chemical degrades in water when exposed to sunlight.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste in a laboratory setting.

BroflanilideDisposal cluster_product Unused Product / Spill Debris cluster_container Empty Container start This compound Waste Generated (Product, Container, or Spill Debris) product_waste Classify as Hazardous Waste start->product_waste Unused Product or Contaminated Debris triple_rinse Step 1: Triple Rinse Container (per EPA guidelines) start->triple_rinse Empty Container incinerate Arrange for Disposal via Licensed Facility (Incineration) product_waste->incinerate Primary Method collect_rinsate Step 2: Collect Rinsate (Label as Hazardous Waste) triple_rinse->collect_rinsate puncture Step 3: Render Container Unusable (Puncture / Crush) triple_rinse->puncture reuse_rinsate Reuse Rinsate in Next Mixture OR Dispose as Hazardous Waste collect_rinsate->reuse_rinsate dispose_container Step 4: Dispose of Container as Hazardous Waste puncture->dispose_container

Caption: Logical workflow for the disposal of this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Broflanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety protocols and logistical procedures for the handling and disposal of Broflanilide. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain environmental integrity. This compound is a chemical that is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2][3]

Essential Safety and Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These requirements are based on established safety data and are designed to minimize exposure risk.

Personal Protective Equipment (PPE) Requirements
Equipment TypeSpecificationsRationale
Gloves Chemical-resistant, elbow-length gloves (e.g., Nitrile or PVC).[4]To prevent dermal exposure, which is a common route of chemical contact.[5] Leather and fabric gloves are not suitable as they can absorb and retain the chemical.[6]
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.[7]To protect against splashes and aerosols that can cause serious eye irritation.[8]
Protective Clothing A chemical-resistant apron or a Tyvek suit over regular work clothes.[8][9] Clothing should be loose-fitting.[6]To prevent skin contact with spills or splashes. Contaminated clothing must be removed immediately and disposed of or decontaminated properly.[8][10]
Respiratory Protection A NIOSH/MSHA approved respirator should be used when there is a potential for inhalation of dust, mists, or vapors, or when working in poorly ventilated areas.[8]To prevent respiratory tract irritation and potential systemic effects from inhalation.
Head Protection A waterproof, washable hat or hood should be worn during overhead applications or when there is a risk of airborne particles.[6][11]To protect the head and neck from contamination.

Operational Protocol: Step-by-Step Handling of this compound

Follow this comprehensive workflow to ensure safe handling from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don PPE prep_area 2. Prepare Well-Ventilated Area prep_ppe->prep_area prep_spill 3. Assemble Spill Kit prep_area->prep_spill handle_weigh 4. Weigh/Measure this compound prep_spill->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill Response handle_weigh->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_weigh->emergency_exposure If Exposure Occurs post_decon 6. Decontaminate Work Area handle_transfer->post_decon handle_transfer->emergency_spill handle_transfer->emergency_exposure post_waste 7. Dispose of Waste post_decon->post_waste post_ppe 8. Doff & Dispose/Clean PPE post_waste->post_ppe post_wash 9. Wash Hands Thoroughly post_ppe->post_wash

Figure 1. Safe Handling Workflow for this compound.
Detailed Methodologies

1. Preparation:

  • Don PPE: Before handling this compound, put on all required personal protective equipment as specified in the table above.

  • Prepare Ventilated Area: All handling of this compound must occur in a well-ventilated area, such as a chemical fume hood.[10]

  • Assemble Spill Kit: Ensure a spill kit containing absorbent material (e.g., sand or vermiculite), a sealed waste container, and decontamination solution is readily accessible.[3]

2. Handling:

  • Weighing and Transfer:

    • Carefully weigh or measure the required amount of this compound. Avoid creating dust or aerosols.[8]

    • When transferring the chemical, do so slowly and carefully to prevent splashing.

    • Do not eat, drink, or smoke in the handling area.[8][10]

3. Post-Handling and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

  • Waste Disposal:

    • All this compound waste, including contaminated PPE and cleaning materials, is considered hazardous waste.[8]

    • Collect all waste in a clearly labeled, sealed container.

    • Dispose of the waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][8]

    • Empty containers should be triple-rinsed before disposal or recycling.[1][12]

  • Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Gloves should be removed last and washed before removal.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[10]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Response Plan
Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[10] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.[10]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[10] Seek immediate medical attention.[1][10]
Ingestion Rinse mouth with water.[10] Do NOT induce vomiting.[7] Seek immediate medical attention.[1][10]
Accidental Release (Spill) Evacuate the area.[7] Wearing appropriate PPE, contain the spill using absorbent material.[1][3] Collect the spilled material and absorbent into a sealed container for disposal.[1][3] Clean the spill area with a suitable decontamination solution.[3] Do not allow the spilled material to enter drains or waterways.[1][3]
First Aid and Medical Treatment
  • General Advice: In all cases of exposure, have the product container or label available when calling a poison control center or doctor.[8] First aid providers should wear personal protective equipment to prevent exposure.[1]

  • Note to Physician: Treatment should be symptomatic.[1][3] There is no known specific antidote.[1][3][8]

Storage and Handling Logistics

Proper storage is essential to maintain the chemical's integrity and prevent accidental release.

Storage Conditions
ParameterRequirement
Location Store in a cool, dry, well-ventilated area.[8][10] Store locked up and out of reach of children.[1][8][10]
Container Keep in the original, tightly closed container.[8][10]
Temperature Protect from temperatures below 0°C and above 40°C, as this can affect product properties.[1][2]
Incompatibilities Keep away from heat, sparks, open flames, and other ignition sources.[2][8] Segregate from food and animal feeds.[2][3]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information. Your commitment to safety is paramount in all laboratory operations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.